molecular formula C13H20N2 B2452999 1-(3-Phenylpropyl)piperazine CAS No. 55455-92-0

1-(3-Phenylpropyl)piperazine

Numéro de catalogue: B2452999
Numéro CAS: 55455-92-0
Poids moléculaire: 204.31 g/mol
Clé InChI: LOJCUYCKDGYLJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Phenylpropyl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJCUYCKDGYLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970795
Record name 1-(3-Phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55455-92-0
Record name 1-(3-Phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Phenylpropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Neuromodulatory Landscape of 1-(3-Phenylpropyl)piperazine: A Technical Guide to its Putative CNS Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, giving rise to a multitude of therapeutic agents with diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic activities[1]. The 1-(3-Phenylpropyl)piperazine moiety, in particular, represents a privileged structure, suggesting a rich and complex interaction with key neurotransmitter systems. While direct, comprehensive studies on the parent compound this compound are limited, a detailed analysis of its structural analogs and the broader class of phenylalkylpiperazines allows for the construction of a robust, evidence-based hypothesis of its mechanism of action.

This technical guide synthesizes findings from preclinical research on closely related compounds to propose a putative multi-target mechanism for this compound within the CNS. We will explore its likely interactions with dopaminergic, serotonergic, and sigma receptor systems, detailing the downstream consequences of these interactions and outlining the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

Part 1: Core Molecular Interactions - A Multi-Target Profile

The pharmacological activity of this compound is likely dictated by its ability to bind to multiple protein targets within the CNS. Based on the extensive literature on its derivatives, the primary candidates for interaction are the dopamine D2/D3 receptors, various serotonin receptor subtypes, and sigma receptors.

Dopaminergic System Modulation

The phenylpiperazine motif is a well-established pharmacophore for dopamine D2-like receptors (D2 and D3)[2][3]. The interaction is typically stabilized by a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3 (Asp110 in D2, Asp114 in D3), complemented by edge-to-face aromatic interactions between the ligand's phenyl ring and hydrophobic residues within the binding pocket[4].

Derivatives of N-phenylpiperazine have been shown to act as high-affinity ligands for the D3 receptor, often with significant selectivity over the D2 receptor[3][5]. This selectivity is of high therapeutic interest, as D3 receptor modulation is implicated in the cognitive and negative symptoms of schizophrenia, as well as in substance use disorders. It is plausible that this compound shares this affinity for D2-like receptors, potentially acting as an antagonist or partial agonist.

Serotonergic System Engagement

Phenylpiperazine derivatives are notorious for their promiscuity across serotonin (5-HT) receptor subtypes[6][7]. Key interactions are predicted with:

  • 5-HT1A Receptors: Many piperazine compounds, including the anxiolytic drug buspirone, are partial agonists at the 5-HT1A receptor[1]. This interaction is often associated with anxiolytic and antidepressant effects. Some N-substituted piperazines have demonstrated antagonistic activity at this receptor[8].

  • 5-HT2A/2C Receptors: Binding to 5-HT2A and 5-HT2C receptors is a common feature of this class[6]. Activity at 5-HT2A receptors is linked to the modulation of cognition and perception, while 5-HT2C agonism can decrease appetite[6]. The hallucinogenic properties of some piperazines are attributed to their interaction with the 5-HT2A receptor[6].

  • Serotonin Transporter (SERT): Certain phenylpiperazines, such as m-chlorophenylpiperazine (mCPP), can bind to the serotonin transporter and act as serotonin releasing agents[9][10]. This action would transiently increase synaptic serotonin levels, contributing to a complex overall effect.

Sigma (σ) Receptor Interaction

A compelling line of evidence points towards significant activity at sigma receptors. The close structural analog, YZ-185 (N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine), binds with high affinity (Ki ≈ 1-10 nM) to both σ1 and σ2 receptors[11]. At higher doses, YZ-185 acts as a sigma receptor antagonist and can attenuate the behavioral effects of cocaine, such as hyperactivity and conditioned place preference[11][12][13]. This suggests a role for sigma receptors in modulating the rewarding and stimulant properties of psychostimulants, likely through indirect regulation of the dopaminergic system. Given the structural similarity, this compound is a strong candidate for a high-affinity sigma receptor ligand.

Summary of Putative Molecular Targets and Affinities

The following table summarizes the likely binding profile of this compound, with affinities inferred from structurally related compounds.

Target Predicted Affinity (Ki) Predicted Functional Activity Key References
Sigma-1 (σ1) Receptor1-15 nMAntagonist / Agonist[11],[13]
Sigma-2 (σ2) Receptor10-50 nMAntagonist / Agonist[11]
Dopamine D3 Receptor10-100 nMAntagonist / Partial Agonist[3],[5]
Dopamine D2 Receptor50-500 nMAntagonist / Partial Agonist[4],[2]
Serotonin 5-HT1A Receptor5-150 nMAntagonist / Partial Agonist[8],[3]
Serotonin 5-HT2A Receptor20-200 nMAgonist / Antagonist[6]
Serotonin 5-HT2C Receptor20-250 nMAgonist / Antagonist[6]
Serotonin Transporter (SERT)> 200 nMReleaser / Reuptake Inhibitor[9]
Norepinephrine Transporter (NET)> 500 nMReuptake Inhibitor[6]

Part 2: Downstream Signaling and Neuro-Circuitry Modulation

The multi-target profile of this compound suggests a complex interplay of downstream signaling cascades, ultimately modulating the activity of critical neural circuits.

Dopaminergic Pathway Modulation

Antagonism at D2/D3 receptors, particularly in the mesolimbic and mesocortical pathways, would be expected to produce antipsychotic-like effects. D2 receptor blockade in the striatum is the classic mechanism of first-generation antipsychotics. However, a higher selectivity for D3 receptors could offer a more refined modulation, potentially improving cognitive deficits with a lower risk of extrapyramidal side effects.

Simultaneously, antagonism at σ1 receptors can indirectly modulate dopamine signaling. The σ1 receptor acts as a molecular chaperone at the endoplasmic reticulum, influencing calcium signaling and the function of other proteins, including dopamine receptors. By antagonizing σ1 receptors, this compound could attenuate the enhanced dopamine release associated with psychostimulants like cocaine[11][12].

Dopamine_Modulation cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron PPP This compound Sigma1 σ1 Receptor PPP->Sigma1 Antagonism D2_auto D2 Autoreceptor PPP->D2_auto Antagonism D2_post D2 Receptor PPP->D2_post Antagonism D3_post D3 Receptor PPP->D3_post Antagonism DA_release Dopamine Release Sigma1->DA_release Modulates (-) D2_auto->DA_release Inhibits (-) DA_vesicle Dopamine Vesicles DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse Signal Downstream Signaling (e.g., ↓cAMP) D2_post->Signal D3_post->Signal DA_synapse->D2_post DA_synapse->D3_post

Caption: Putative modulation of the dopamine synapse.

Serotonergic and Cross-System Modulation

Activity at 5-HT1A and 5-HT2A receptors would significantly impact mood, anxiety, and cognition. 5-HT1A partial agonism in the hippocampus and raphe nucleus is a validated mechanism for anxiolysis. Conversely, 5-HT2A antagonism is a key feature of many atypical antipsychotics, contributing to their efficacy against negative symptoms and low incidence of motor side effects. The interplay between these serotonergic actions and the compound's dopaminergic effects is critical, as serotonin pathways heavily regulate dopamine release in several brain regions.

Caption: Hypothesized serotonin-dopamine cross-regulation.

Part 3: Experimental Validation Protocols

To validate the hypothesized mechanism of action, a tiered experimental approach is necessary, moving from in vitro target identification to in vivo functional characterization.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of this compound at the primary target receptors and transporters.

Protocol 1: Radioligand Binding Assays

  • Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant target of interest (e.g., D2, D3, σ1, 5-HT1A, etc.) or from dissected rodent brain regions (e.g., striatum for D2/D3, cortex for 5-HT receptors).

  • Competition Assay: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) at a fixed concentration (near its Kd).

  • Incubation: Add increasing concentrations of unlabeled this compound (typically from 10-11 to 10-5 M).

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays (e.g., [35S]GTPγS Binding)

  • Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. [35S]GTPγS is a non-hydrolyzable GTP analog, and its incorporation reflects receptor activation.

  • Procedure: The assay is run similarly to the binding assay, but in the presence of GDP and [35S]GTPγS.

  • Agonist Mode: To test for agonism, incubate membranes with increasing concentrations of this compound and measure the stimulation of [35S]GTPγS binding relative to a known full agonist.

  • Antagonist Mode: To test for antagonism, incubate membranes with a fixed, stimulating concentration of a known agonist (e.g., dopamine for D2 receptors) in the presence of increasing concentrations of this compound. A decrease in stimulated binding indicates antagonism.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation Binding Radioligand Binding (Determine Ki) Functional Functional Assays (e.g., GTPγS) (Determine Agonism/Antagonism) Binding->Functional Informs Microdialysis Microdialysis (Measure Neurotransmitter Levels) Functional->Microdialysis Predicts Behavior Behavioral Models (e.g., Locomotor Activity, Conditioned Place Preference) Microdialysis->Behavior Correlates with

Caption: Tiered workflow for mechanism of action validation.

In Vivo Characterization

Objective: To assess the effects of this compound on neurotransmitter dynamics and behavior in living animal models.

Protocol 3: In Vivo Microdialysis

  • Surgery: Stereotaxically implant a microdialysis guide cannula into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens or prefrontal cortex). Allow for recovery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels (e.g., dopamine, serotonin, and their metabolites).

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Interpretation: An increase in dopamine and serotonin levels could indicate transporter inhibition or release, while changes following a challenge with an agonist (e.g., amphetamine) can reveal modulatory effects.

Conclusion

This compound emerges from a rich chemical lineage with a high probability of acting as a multi-target modulator within the central nervous system. The available evidence from closely related analogs strongly suggests a mechanism centered on interactions with dopamine (D2/D3), serotonin (5-HT1A/2A), and sigma (σ1/σ2) receptors. This profile predicts a complex net effect, potentially combining antipsychotic, anxiolytic, and mood-stabilizing properties. The proposed antagonistic actions at D3 and σ1 receptors are particularly noteworthy, suggesting potential therapeutic utility in conditions characterized by dopamine dysregulation, such as psychosis and addiction. The experimental protocols outlined in this guide provide a clear path forward for rigorously testing this hypothesized mechanism of action and fully elucidating the neuropharmacological character of this promising compound.

References

The Versatile Scaffold: A Technical Guide to 1-(3-Phenylpropyl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the identification of versatile molecular scaffolds is paramount. 1-(3-Phenylpropyl)piperazine emerges as a significant player, not as a therapeutic agent in itself, but as a foundational structure for a diverse array of potent and selective ligands targeting critical neurotransmitter systems. This technical guide provides an in-depth exploration of the utility of this compound in neuroscience research, elucidating its role in the development of tool compounds and potential therapeutics for a range of neurological and psychiatric disorders.

Core Properties and Significance

This compound, with the chemical formula C₁₃H₂₀N₂ and CAS number 55455-92-0, is a disubstituted piperazine.[1][2] Its structure, featuring a phenylpropyl group attached to one of the piperazine nitrogens, provides a unique combination of lipophilicity and basicity. This fundamental architecture allows for systematic chemical modifications, enabling the fine-tuning of pharmacological activity and selectivity towards specific neural targets. The true value of this compound in neuroscience lies in its adaptability as a scaffold, a molecular framework upon which diverse functionalities can be built to probe and modulate the intricate workings of the central nervous system.

A Multifaceted Ligand Scaffold: Targeting Key Neurotransmitter Systems

The this compound core has been instrumental in the development of ligands for several key receptor and transporter families implicated in a variety of neuropathologies.

Dopamine and Serotonin Transporters: Implications for Addiction

A significant area of research has focused on developing derivatives of this compound as potent ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] These transporters are crucial for regulating synaptic concentrations of dopamine and serotonin, respectively, and are primary targets for psychostimulants like cocaine. By systematically modifying the phenylpropyl side chain, researchers have been able to synthesize novel derivatives with varying affinities and selectivities for DAT and SERT.[3][4] This line of inquiry is vital for the development of potential therapeutic agents for cocaine abuse by interfering with the stimulant's mechanism of action.[3]

Sigma Receptors: Modulating Psychostimulant Effects

N-phenylpropyl-N'-substituted piperazines have emerged as a class of high-affinity ligands for sigma (σ) receptors, particularly the σ₁ subtype.[5][6] These receptors are implicated in a wide range of cellular functions and are known to modulate the effects of psychostimulants. Research has demonstrated that certain this compound derivatives can attenuate the hyperactivity induced by cocaine and methamphetamine.[5][6][7] Interestingly, the behavioral effects of these ligands can be dose-dependent, with some compounds enhancing stimulant effects at low doses and inhibiting them at higher doses.[5][7] This complex pharmacology underscores the intricate role of sigma receptors in the neurobiology of addiction.

Dopamine D₃ and D₄ Receptors: Targeting Psychosis and Neurodegenerative Disorders

The piperazine moiety is a well-established pharmacophore for dopamine D₂-like receptors. The this compound scaffold has been specifically utilized in the design of selective ligands for the D₃ and D₄ receptor subtypes.[8][9][10] These receptors are expressed in brain regions associated with cognition, emotion, and reward, making them attractive targets for the treatment of schizophrenia, Parkinson's disease, and substance use disorders.[11][12][13] The development of subtype-selective ligands is a critical goal in neuropharmacology, as it offers the potential for more targeted therapies with fewer side effects compared to non-selective dopamine receptor antagonists.[13]

A Broader Spectrum of Activity

Beyond the dopaminergic, serotonergic, and sigma systems, derivatives of this compound have shown promise in targeting other important neural receptors:

  • Serotonin 5-HT₁A Receptors: Phenylpiperazine analogs are widely used to study the 5-HT₁A receptor, and modifications of this core structure have led to the development of potent antagonists.[14][15]

  • Opioid Receptors: The discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists highlights the versatility of this scaffold in yet another major neurotransmitter system.[16]

  • Prion Diseases: In a departure from classical neurotransmitter research, piperazine derivatives have been identified as inhibitors of the propagation of the disease-associated prion protein (PrPSc), suggesting a potential therapeutic avenue for these fatal neurodegenerative disorders.[17]

Methodologies in Action: Experimental Protocols

To provide a practical understanding of how this compound derivatives are evaluated, this section outlines representative experimental protocols commonly employed in neuroscience research.

Radioligand Binding Assays: Determining Receptor Affinity

This protocol is fundamental for characterizing the binding affinity of a novel this compound derivative to its target receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with the human dopamine D₃ receptor).

  • Radioligand specific for the target receptor (e.g., [³H]spiperone).

  • Test compound (this compound derivative).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Microdialysis: Measuring Neurotransmitter Release

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions following administration of a this compound derivative.

Objective: To assess the effect of a test compound on dopamine and serotonin release in the nucleus accumbens of a freely moving rat.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Test compound (this compound derivative).

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized rat using a stereotaxic apparatus.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate using a syringe pump.

  • Collect baseline dialysate samples at regular intervals.

  • Administer the test compound (e.g., via intravenous injection).

  • Continue to collect dialysate samples at the same intervals.

  • Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

  • Analyze the data to determine the effect of the test compound on neurotransmitter release.

Data Presentation: A Comparative Look at Receptor Affinities

The following table summarizes representative binding affinities of various this compound derivatives for different neural targets, illustrating the chemical diversity and pharmacological selectivity that can be achieved from this core scaffold.

Compound ClassTarget(s)Representative Kᵢ (nM)Reference
GBR 12909 AnalogDAT/SERTDAT: High affinity, SERT: Lower affinity[3][4]
N-phenylpropyl-N'-substituted piperazinesσ₁ Receptor~1 nM[5]
Phenylpiperazine AnalogsDopamine D₃ Receptor0.57 nM[8][9]
1-Substituted 4-(3-hydroxyphenyl)piperazinesμ, δ, κ Opioid Receptors8.47 nM (μ), 34.3 nM (δ), 36.8 nM (κ)[16]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams provide a visual representation of a key signaling pathway and a standard experimental workflow.

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis Dopamine_Cleft Dopamine DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake D3_Receptor Dopamine D3 Receptor Dopamine_Cleft->D3_Receptor G_Protein G_Protein D3_Receptor->G_Protein Activation Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Inhibition Downstream_Signaling Downstream_Signaling Effector_Enzyme->Downstream_Signaling Modulation Presynaptic Dopaminergic Neuron Presynaptic Dopaminergic Neuron DAT->Presynaptic Dopaminergic Neuron GBR_Analog This compound Derivative (e.g., GBR analog) GBR_Analog->DAT Blockade D3_Ligand This compound Derivative (D3 Ligand) D3_Ligand->D3_Receptor Binding

Caption: Dopaminergic synapse showing targets for this compound derivatives.

G Start Start: Animal Model Surgery Stereotaxic Surgery: Guide Cannula Implantation Start->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection (aCSF) Probe_Insertion->Baseline Drug_Admin Administration of This compound Derivative Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC Analysis of Neurotransmitters Post_Drug_Collection->Analysis Data_Interpretation Data Interpretation and Quantification Analysis->Data_Interpretation End End: Results Data_Interpretation->End

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound represents a cornerstone scaffold in modern neuroscience research. Its structural simplicity and amenability to chemical modification have empowered the scientific community to develop a vast and diverse library of molecular probes. These tools have been instrumental in dissecting the complex roles of various neurotransmitter systems in health and disease. From elucidating the mechanisms of drug addiction to paving the way for novel therapeutics for psychosis and neurodegeneration, the legacy of this compound is etched in the progress of contemporary neuropharmacology. As our understanding of the brain continues to evolve, this versatile scaffold will undoubtedly continue to be a valuable asset in the quest for novel and effective treatments for the most challenging neurological and psychiatric disorders.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Phenylpropyl)piperazine and Its Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(3-phenylpropyl)piperazine scaffold is a cornerstone in the development of ligands targeting central nervous system (CNS) proteins, most notably the dopamine (DAT) and serotonin (SERT) transporters. Its presence in potent and selective reuptake inhibitors like GBR 12909 has established it as a "privileged structure" in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of the parent compound, this compound, and discusses strategic approaches for the development of its analogs. We delve into the causality behind common synthetic methodologies, including N-alkylation and reductive amination, and provide detailed, self-validating protocols. Furthermore, a rigorous analytical workflow for structural elucidation and purity confirmation is presented, covering NMR, IR, and Mass Spectrometry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel CNS-active agents.

Introduction: The this compound Scaffold

Chemical Structure and Properties

This compound is a disubstituted piperazine featuring a phenylpropyl group attached to one of the piperazine nitrogen atoms. The second nitrogen remains a secondary amine, providing a crucial handle for further chemical modification.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₃H₂₀N₂[1]

  • Molecular Weight: 204.31 g/mol [1]

  • Structure:

    alt text

Pharmacological Significance: A Foundation for Transporter Ligands

The significance of this scaffold in neuropharmacology is immense. It forms the core of a class of compounds known as the "GBR series" (an acronym from the original patent holder, Gist-Brocades), which includes potent and selective dopamine transporter (DAT) inhibitors such as GBR 12935 and GBR 12909.[2][3] These compounds are invaluable research tools for studying the dopaminergic system and have been explored as potential therapeutics for conditions like cocaine abuse and depression.[2][4] The 3-phenylpropyl moiety is critical for high-affinity binding to the DAT, while the secondary amine on the piperazine ring serves as the attachment point for other pharmacophoric elements that modulate potency and selectivity.[2][3]

Rationale for Analog Synthesis

The synthesis of analogs is driven by the principles of medicinal chemistry to optimize the drug-like properties of the lead scaffold. Key objectives include:

  • Improving Potency: Modifying substituents to enhance binding affinity at the target receptor or transporter.

  • Tuning Selectivity: Altering the structure to favor binding at the desired target (e.g., DAT) over off-targets (e.g., SERT, NET) to reduce side effects.[3]

  • Optimizing Pharmacokinetics: Adjusting lipophilicity, metabolic stability, and other properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of the Core Scaffold: this compound

The construction of the this compound core can be approached from several angles. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Retrosynthetic Analysis

A retrosynthetic view reveals two primary and logical disconnection points for forming the target molecule. This analysis forms the basis for the most common synthetic strategies.

Retrosynthesis cluster_disconnections Disconnection Strategies cluster_synthons Synthons cluster_reagents Practical Reagents TM Target Molecule This compound Discon_A Disconnection A (C-N Bond) TM->Discon_A Alkylation Discon_B Disconnection B (C-N Bond) TM->Discon_B Reductive Amination Synthon_A1 Piperazine Anion (or equivalent) Discon_A->Synthon_A1 Synthon_A2 3-Phenylpropyl Cation (or equivalent) Discon_A->Synthon_A2 Synthon_B1 Piperazine Cation (or equivalent) Discon_B->Synthon_B1 Synthon_B2 3-Phenylpropanal (for reductive amination) Discon_B->Synthon_B2 Reagent_A1 Piperazine Synthon_A1->Reagent_A1 Reagent_A2 1-Bromo-3-phenylpropane (or other halide/tosylate) Synthon_A2->Reagent_A2 Reagent_B1 Piperazine Synthon_B1->Reagent_B1 Reagent_B2 3-Phenylpropanal Synthon_B2->Reagent_B2

Caption: Retrosynthetic analysis of this compound.

Method 1: N-Alkylation of Piperazine

This is the most direct and widely used approach, relying on a nucleophilic substitution (Sₙ2) reaction.

Causality and Experimental Choices:

  • Reagents: Piperazine is used as the nucleophile. To prevent the major side-reaction of dialkylation (where the phenylpropyl group attaches to both nitrogens), a large excess of piperazine (typically 5-10 equivalents) is employed. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The electrophile is typically 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane. Bromides are more reactive but also more expensive.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is used to neutralize the HBr or HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reagents but does not interfere with the Sₙ2 mechanism.

  • Temperature: The reaction is typically heated (e.g., 60-80 °C) to increase the reaction rate, but excessive heat can lead to side products.

  • To a round-bottom flask, add piperazine (5.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile to form a stirrable slurry (approx. 0.5 M concentration relative to the limiting reagent).

  • Add 1-bromo-3-phenylpropane (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue is taken up in dichloromethane (DCM) and washed with water to remove excess piperazine and salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.

Method 2: Reductive Amination

This method forms the C-N bond by first creating an iminium ion intermediate, which is then reduced in situ.

Causality and Experimental Choices:

  • Reagents: Piperazine is reacted with 3-phenylpropanal. The key component is the reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild, selective for iminium ions over aldehydes, and does not reduce the aldehyde starting material. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used but are more toxic.

  • Solvent: A chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

  • Temperature: These reactions are conveniently run at room temperature, making them operationally simple.

  • Dissolve 3-phenylpropanal (1.0 eq) and piperazine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add acetic acid (0.1 eq) to the solution.

  • Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, controlling any effervescence.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of this compound Analogs

Analog synthesis allows for the systematic exploration of the structure-activity relationship (SAR).

Synthesis_Workflow Start Piperazine + Substituted Phenylpropyl Halide Core_Synth Core Synthesis (N-Alkylation) Start->Core_Synth Purification1 Purification (Chromatography) Core_Synth->Purification1 Core_Product 1-(3-Substituted-phenylpropyl)piperazine Purification1->Core_Product Strategy 1: Modify Side Chain Core_Product2 This compound N4_Reaction N4-Alkylation / Amidation (e.g., with GBR side chain precursor) Core_Product2->N4_Reaction Strategy 2: Modify Piperazine N4 Purification2 Purification & Characterization N4_Reaction->Purification2 Final_Analog N4-Substituted Analog (e.g., GBR 12909) Purification2->Final_Analog

Caption: General workflow for the synthesis of analogs.

Strategy 1: Modification of the Phenylpropyl Moiety

This strategy involves using substituted starting materials in the synthetic routes described in Section 2. For instance, substituents can be placed on the phenyl ring or the propyl chain.

  • Rationale: Research has shown that the position and nature of substituents on the 3-phenylpropyl chain significantly impact binding affinity and selectivity for DAT and SERT.[2][3] For example, introducing a hydroxyl group at the 3-position of the propyl chain was found to produce analogs with a pharmacological profile similar to the parent GBR compounds.[2]

  • Example Synthesis: To synthesize 1-(3-(4-fluorophenyl)propyl)piperazine, one would simply replace 1-bromo-3-phenylpropane with 1-bromo-3-(4-fluorophenyl)propane in the N-alkylation protocol. The synthesis of these substituted starting materials is a key preliminary step.

Strategy 2: Substitution on the N4-Position of the Piperazine Ring

This is the most common strategy for creating potent GBR-like ligands. The core this compound is used as an intermediate.

  • Rationale: The N4 nitrogen is a nucleophile that can be reacted with a variety of electrophiles to install complex side chains. In GBR 12909, this side chain is 2-[bis(4-fluorophenyl)methoxy]ethyl. This large, lipophilic group is essential for high-affinity DAT binding.[2]

  • Example Synthesis: The synthesis of GBR 12909 analogs involves the N-alkylation of this compound with an appropriate 1-chloro-2-[bis(aryl)methoxy]ethane derivative, using similar conditions to those described in Protocol 2.2.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR findings from the literature for analogs of GBR-type compounds.

Modification LocationSubstituentEffect on DAT AffinityEffect on SERT AffinityReference
Propyl Chain (C2) (S)-FluoroHighest DAT affinity in seriesReduced[3]
Propyl Chain (C2) (R)-AminoMaintained DAT affinityIncreased[3]
Propyl Chain (C3) HydroxylSimilar to parent compoundVariable[2]
N4-Position DiphenylmethoxyethylHighLow[2][4]
N4-Position Bis(4-fluorophenyl)methoxyethylHighLow[2][3]

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

Characterization cluster_analysis Analytical Techniques Crude Crude Product (Post-Workup) Purify Column Chromatography Crude->Purify Pure Purified Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (LC-MS / GC-MS) Pure->MS IR IR Spectroscopy Pure->IR Purity Purity Analysis (HPLC, Melting Point) Pure->Purity Final Structurally Confirmed, Pure Compound NMR->Final MS->Final IR->Final Purity->Final

References

Pharmacological profile of 1-(3-Phenylpropyl)piperazine as a dopamine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-(3-Phenylpropyl)piperazine as a Dopamine Reuptake Inhibitor

Abstract

This technical guide provides a comprehensive examination of the pharmacological profile of the this compound (PPP) scaffold, a core structural motif in a significant class of potent and selective dopamine reuptake inhibitors (DRIs). We delve into the foundational principles of its interaction with the dopamine transporter (DAT), detailing the requisite in vitro and in vivo methodologies for its characterization. This document is structured to guide researchers, medicinal chemists, and drug development professionals through the essential experimental workflows, from initial binding affinity and functional uptake assays to structure-activity relationship (SAR) analysis and preclinical behavioral models. By synthesizing data from seminal studies on PPP derivatives, such as the GBR series of compounds (e.g., GBR 12909 and GBR 12935), this guide explains the causal relationships behind experimental design and data interpretation, establishing a framework for the evaluation and development of novel CNS agents based on this privileged scaffold.

Introduction: The Dopamine Transporter and the Piperazine Scaffold

The dopamine transporter (DAT) is a presynaptic membrane protein that plays a critical role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][2] This mechanism terminates the dopamine signal and maintains neurotransmitter homeostasis.[1] Due to its central role in modulating dopamine levels, the DAT is a primary target for therapeutics aimed at treating neurological and psychiatric disorders such as ADHD and narcolepsy, and it is also the main target for psychostimulants like cocaine.[2]

The piperazine ring is a versatile heterocyclic scaffold frequently employed in medicinal chemistry for the development of CNS-active agents. Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of pharmacological properties, solubility, and bioavailability.[3][4] The this compound (PPP) moiety, in particular, serves as the foundational structure for a well-established class of potent and selective dopamine reuptake inhibitors, most notably the GBR series of compounds, including GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) and its fluorinated analog GBR 12909.[5] Understanding the pharmacological profile of the core PPP structure is therefore essential for the rational design of novel DAT ligands.

Chemical Profile of this compound

  • Chemical Structure:

    alt text

  • Molecular Formula: C13H20N2[6]

  • Molecular Weight: 204.31 g/mol [6]

  • Core Features: The structure consists of a piperazine ring linked via one nitrogen atom to a propyl chain, which is terminated by a phenyl group. The second nitrogen atom of the piperazine ring is a key point for substitution, which dramatically influences the compound's affinity and selectivity for the dopamine transporter.

In Vitro Pharmacological Characterization

The initial characterization of a potential DRI involves a suite of in vitro assays designed to quantify its interaction with the target protein and assess its functional effect on dopamine uptake.

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

The first step is to determine if and how strongly the compound binds to the dopamine transporter. This is achieved through competitive binding assays where the test compound competes with a known high-affinity radioligand for binding to the DAT.

Causality Behind the Choice: This assay directly measures the affinity (Kᵢ value) of the compound for the transporter protein itself, independent of its functional effect. A low Kᵢ value indicates high binding affinity. It is a crucial primary screen to identify compounds that interact with the target.

Experimental Protocol: DAT Radioligand Binding Assay [2]

  • Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Incubation Mixture: In a 96-well plate, combine:

    • Cell membranes (a source of DAT).

    • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428).

    • Varying concentrations of the test compound (e.g., this compound or its derivatives).

  • Controls:

    • Total Binding: Radioligand + membranes (no test compound).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Unbound radioligand passes through, while the membrane-bound radioligand is trapped on the filter.

  • Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

Uptake Inhibition Assays: Assessing Functional Potency (IC₅₀)

While binding is necessary, it doesn't guarantee a functional effect. Uptake inhibition assays measure the compound's ability to block the primary function of the DAT: the transport of dopamine.

Causality Behind the Choice: This assay provides a functional measure of potency (IC₅₀ value). It confirms that binding to the DAT translates into the desired biological action—the inhibition of dopamine reuptake. It is a more physiologically relevant measure than binding affinity alone.

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay [7][8]

  • Preparation: Synaptosomes (resealed nerve terminals) are prepared from dopamine-rich brain regions (e.g., rat striatum).

  • Pre-incubation: Synaptosomes are pre-incubated in an appropriate buffer with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiation: The uptake reaction is initiated by adding a fixed, low concentration of radiolabeled dopamine ([³H]Dopamine).

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake. Non-specific uptake is determined by running parallel experiments at 4°C or in the presence of a saturating concentration of a standard inhibitor.

  • Termination: The uptake is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Quantification: The synaptosomes trapped on the filters are lysed, and the amount of intracellular [³H]Dopamine is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of dopamine uptake inhibition is plotted against the logarithm of the test compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pharmacological Data Summary

The this compound scaffold is the core of highly potent DAT inhibitors. The affinity and potency are critically dependent on the substituent at the N4 position of the piperazine ring.

CompoundDAT Binding (Kᵢ, nM)DA Uptake (IC₅₀, nM)Selectivity Profile
GBR 12935 ~5-10~5-15Highly selective for DAT over SERT and NET.[5]
GBR 12909 ~1-5~1-6Highly selective for DAT over serotonin and norepinephrine transporters.[5][8]
Bupropion ~1900~305Norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker affinity for DAT compared to NET.[8]

Note: Data are compiled from various sources and experimental conditions may vary. GBR 12935 and GBR 12909 represent N4-substituted derivatives of the core PPP structure.

Structure-Activity Relationships (SAR) of Phenylpropylpiperazine Analogs

SAR studies reveal how chemical modifications to a core scaffold influence its biological activity. For the PPP scaffold, extensive research has elucidated key structural requirements for high DAT affinity and selectivity.[9][10][11]

  • N4-Substituent on Piperazine: This is the most critical position for determining DAT potency. Large, lipophilic groups, particularly those containing diarylmoieties like the diphenylmethoxyethyl group in GBR 12935, confer high affinity.[5]

  • Phenylpropyl Chain: The three-carbon chain length between the phenyl group and the piperazine ring is generally optimal for DAT affinity. Shortening or lengthening this chain can decrease potency.[12]

  • Substituents on the Phenyl Ring: Substitutions on the terminal phenyl ring can modulate affinity and selectivity. For instance, in related series, electron-withdrawing groups have been shown to influence activity.[13]

  • Stereochemistry: Introduction of chiral centers, for example by adding a hydroxyl group to the propyl chain, can lead to significant enantioselectivity, where one enantiomer has substantially higher affinity for DAT than the other.[12][14]

SAR_Logic cluster_ppp This compound Core cluster_mods Key Modification Points & Effects on DAT Affinity PPP_Core Phenyl - (CH2)3 - Piperazine - R Mod_R N4-Substituent (R) (e.g., Diphenylmethoxyethyl) PPP_Core->Mod_R Modify here Mod_Chain Propyl Chain Length (3 carbons is optimal) PPP_Core->Mod_Chain Modify here Mod_Phenyl Phenyl Ring Substitution PPP_Core->Mod_Phenyl Modify here Effect_R Dramatically increases affinity. Critical for high potency. Mod_R->Effect_R Effect_Chain Modulates potency. Mod_Chain->Effect_Chain Effect_Phenyl Fine-tunes affinity and selectivity. Mod_Phenyl->Effect_Phenyl

Caption: Key modification points on the PPP scaffold and their general impact on DAT affinity.

In Vivo Pharmacological Assessment

In vivo studies are essential to determine how the compound behaves in a complex biological system, assessing its therapeutic potential and side-effect profile.

Microdialysis

Purpose: To directly measure the effect of the compound on extracellular dopamine concentrations in specific brain regions (e.g., nucleus accumbens, striatum) of a living animal. Methodology: A microdialysis probe is stereotaxically implanted into the target brain region. After systemic administration of the test compound, dialysate samples are collected at regular intervals and analyzed for dopamine content using HPLC. A successful DRI will cause a significant and sustained increase in extracellular dopamine levels.[12][15]

Locomotor Activity

Purpose: To assess the psychostimulant effects of the compound. Methodology: Animals (typically mice or rats) are placed in an open-field arena equipped with photobeams to track movement. Following administration of the test compound, locomotor activity (e.g., distance traveled, rearing) is recorded. Compounds that increase synaptic dopamine, like DRIs, typically increase spontaneous locomotor activity.[16]

Drug Discrimination

Purpose: To evaluate the subjective effects of a novel compound by determining if animals perceive it as being similar to a known drug (e.g., cocaine). Methodology: Animals are trained to press one lever to receive a reward after being injected with a known DRI (e.g., cocaine) and a second lever after being injected with saline. Once trained, the test compound is administered, and the lever they choose indicates whether its subjective effects are more similar to the DRI or to saline.[17]

Experimental_Workflow Start Compound Design & Synthesis (PPP Scaffold) In_Vitro In Vitro Characterization Start->In_Vitro Binding Radioligand Binding Assays (Determine Affinity Kᵢ) In_Vitro->Binding Uptake Functional Uptake Assays (Determine Potency IC₅₀) Binding->Uptake Selectivity Selectivity Screening (SERT, NET, etc.) Uptake->Selectivity In_Vivo In Vivo Evaluation Selectivity->In_Vivo Microdialysis Microdialysis (Measure Extracellular DA) In_Vivo->Microdialysis Locomotion Locomotor Activity (Assess Stimulant Effects) In_Vivo->Locomotion Discrimination Drug Discrimination (Subjective Effects) In_Vivo->Discrimination Lead_Opt Lead Optimization Microdialysis->Lead_Opt Locomotion->Lead_Opt Discrimination->Lead_Opt

Caption: A typical workflow for the characterization of a novel DRI based on the PPP scaffold.

Mechanism of Action and Selectivity

The primary mechanism of action for PPP-based compounds like GBR 12909 is the competitive blockade of the dopamine transporter.[2] By occupying the binding site on the DAT, they prevent the reuptake of dopamine, leading to its accumulation in the synaptic cleft.

MOA cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor DA Receptors DA->Receptor Binding & Signaling PPP PPP Derivative PPP->DAT BLOCKS

References

Structure-activity relationship of N-substituted phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Substituted Phenylpiperazine Derivatives

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing N-substituted phenylpiperazine derivatives. As a privileged scaffold in medicinal chemistry, the phenylpiperazine core is central to a multitude of pharmacologically active agents. This document moves beyond a mere recitation of facts to delve into the causal relationships between molecular architecture and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.

The Phenylpiperazine Scaffold: A Privileged Core

The N-phenylpiperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, with a phenyl group attached to one nitrogen (N1) and a variable substituent on the other (N4). Its prevalence in drug discovery stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with a wide array of biological targets. These targets range from G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors to neurotransmitter transporters and enzymes.

The key to unlocking the potential of this scaffold lies in understanding how modifications at three primary positions dictate the resulting pharmacological profile:

  • The N1-Phenyl Ring: Substitutions on this aromatic ring modulate electronic properties and steric interactions within the receptor binding pocket.

  • The N4-Substituent: This position offers the greatest opportunity for diversification and is a primary driver of potency, selectivity, and functional activity (agonist vs. antagonist).

  • The Piperazine Ring: While less commonly modified, conformational constraints or substitutions on the carbon atoms can fine-tune the spatial arrangement of the other two key components.

Synthetic Strategies: From Blueprint to Biologically Active Molecule

The synthesis of N-substituted phenylpiperazine derivatives is a well-established field, typically following a convergent strategy. A common and robust approach involves the initial formation of the core 1-phenylpiperazine, followed by the introduction of the desired N4-substituent.

The rationale for this staged approach is rooted in efficiency and modularity. Synthesizing a common intermediate (the N-phenylpiperazine core) allows for the rapid generation of a diverse library of final compounds by simply varying the final reaction partner. This parallel synthesis approach is a cornerstone of modern medicinal chemistry for efficient SAR exploration.

General Synthetic Workflow

A representative synthesis involves a multi-step sequence, beginning with a substituted aniline. The process often includes protection, directed chemical modification (e.g., sulfonation, reduction), cyclization with bis(2-chloroethyl)amine, and finally, N-alkylation or acylation to install the N4-substituent.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 N4-Substitution Aniline Substituted Aniline Intermediate Modified Aniline (e.g., Thiophenol deriv.) Aniline->Intermediate Multi-step modification Core 1-Phenylpiperazine Intermediate Intermediate->Core Cyclization with bis(2-chloroethyl)amine Final Final N-Substituted Phenylpiperazine Derivative Core->Final N-Substitution Reaction (Alkylation, Acylation, etc.) Reagent R-X Reagent (Alkyl halide, Acyl chloride, Sulfonyl chloride) Reagent->Final

Caption: General synthetic workflow for N-substituted phenylpiperazine derivatives.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Phenylpiperazine Derivative

This protocol is a generalized representation based on established methodologies for synthesizing acaricidal phenylpiperazine derivatives.

Step 1: Synthesis of the Phenylpiperazine Intermediate (e.g., 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine)

  • Protection & Sulfonation: React 2-fluoro-4-methylaniline with an acylating agent (e.g., acetyl chloride) to protect the amine. Treat the resulting acetanilide with chlorosulfonic acid to introduce a sulfonyl chloride group.

  • Reduction: Reduce the sulfonyl chloride to a thiol using a reducing agent like red phosphorus and a catalytic amount of iodine.

  • Alkylation of Thiol: Alkylate the resulting benzenethiol derivative with a suitable alkyl halide (e.g., 2,2,2-trifluoroethyl iodide) in the presence of a base.

  • Deprotection & Cyclization: Remove the acetyl protecting group under acidic or basic conditions. Cyclize the resulting aniline derivative with bis(2-chloroethyl)amine hydrochloride, typically by heating in a suitable solvent, to yield the 1-phenylpiperazine core.

Step 2: N-Substitution at the N4 Position

  • Reaction Setup: Dissolve the 1-phenylpiperazine intermediate (1 equivalent) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Base Addition: Add a base to act as a proton scavenger. For alkylation reactions, an inorganic base like potassium carbonate (K₂CO₃) is often used. For acylation or sulfonylation, an organic base like triethylamine (Et₃N) is preferred to avoid side reactions.

  • Reagent Addition: Slowly add the substituting reagent (1.1 equivalents), such as an alkyl halide, benzyl halide, acyl chloride, or sulfonyl chloride, at room temperature or 0 °C depending on reactivity.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove salts and water-soluble impurities, and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel to obtain the final derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of phenylpiperazine derivatives is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR based on the three key structural regions.

Part A: The N1-Phenyl Ring

Substituents on the N1-phenyl ring primarily influence receptor affinity and selectivity by modifying the electronic and steric profile of the molecule.

  • Ortho-Substitution: Introducing substituents at the ortho-position (2-position) of the phenyl ring can force the ring to adopt a non-coplanar orientation with the piperazine ring. This conformational restriction can be beneficial for selectivity. For instance, in a series of 4,5-dihydrothiazole-phenylpiperazine derivatives, an ortho-substituent on the phenyl ring was found to be favorable for interaction with the 5-HT₁A serotonin receptor subtype.

  • Meta/Para-Substitution: Electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF₃) are common. These groups can engage in specific interactions, such as halogen bonding or dipole interactions, within the binding pocket. In antimycobacterial agents, lipophilic electron-withdrawing groups at the 3'- or 4'-position of a related scaffold improved in vitro activity. Conversely, electron-donating groups like methoxy (OCH₃) can also enhance affinity for certain receptors by acting as hydrogen bond acceptors.

Part B: The N4-Substituent – The Primary Driver of Activity

The substituent at the N4 position is arguably the most critical determinant of the pharmacological profile. This is where large, functionalized moieties are introduced to target specific sub-pockets of a receptor or to introduce properties like agonism or antagonism.

  • Alkyl and Benzyl Groups: Simple alkyl or benzyl groups often confer affinity for multiple receptors. The hydrophobicity and size of these groups are key. A study on sigma (σ) receptor ligands found that the hydrophobicity of the N-benzyl substituent had opposing effects on σ₁ versus σ₂ binding, highlighting its role in determining selectivity.

  • Acyl and Sulfonyl Groups: Introducing electron-withdrawing acyl or sulfonyl groups can significantly alter the basicity of the N4 nitrogen and provide strong hydrogen bond accepting motifs. In a study of acaricidal agents, a trifluoromethylsulfonyl group (-SO₂CF₃) at the N4 position resulted in the highest level of activity against multiple mite species. This suggests a specific and favorable interaction with the target protein that is not achieved with simple alkyl or acyl groups.

  • Long-Chain Moieties and Terminal Groups: Many potent and selective ligands feature a longer chain attached to N4, often terminating in another cyclic or aromatic group. This "bitopic" binding approach allows the molecule to span two distinct binding sites on a receptor. For example, potent dopamine D3 receptor selective ligands often feature a long chain ending in an arylamide moiety.

The table below summarizes the influence of different N4-substituents on the acaricidal activity of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives against Tetranychus urticae.

N4-Substituent (R²)Substituent TypeAcaricidal Activity (% Mortality at 100 ppm)
-CH₂CH=CH₂ (Allyl)Alkyl75.3
-CH₂C₆H₅ (Benzyl)Benzyl86.8
-C(O)CH₃ (Acetyl)Acyl85.1
-C(O)C₆H₅ (Benzoyl)Acyl93.5
-SO₂CH₃ (Mesyl)Sulfonyl97.4
-SO₂CF₃ (Triflyl)Sulfonyl100

Data synthesized from Suzuki et al., 2021. The data clearly indicates that electron-withdrawing sulfonyl groups, particularly the highly electron-withdrawing triflyl group, confer superior activity in this series.

Pharmacological Mechanisms and Receptor Interactions

N-phenylpiperazine derivatives exert their effects by binding to specific protein targets. Molecular docking and affinity chromatography studies have elucidated the precise nature of these interactions.

A common target class is the GPCR family, which includes adrenergic, dopaminergic, and serotonergic receptors. The binding mechanism often involves a key electrostatic interaction or hydrogen bond between the protonatable nitrogen of the piperazine ring and an acidic residue (e.g., Aspartate) in the transmembrane domain of the receptor.

GPCR Signaling Pathway cluster_0 Cell Membrane GPCR GPCR Transmembrane Receptor G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Ligand Phenylpiperazine Derivative Ligand->GPCR:port Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway targeted by many phenylpiperazine derivatives.

For α₁ₐ-adrenoceptors, key binding interactions have been identified with residues such as Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, and Ser¹⁹². The binding is driven primarily by hydrogen bonds and electrostatic forces, with the affinity being dependent on the functional groups of the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety in the ligand's structure.

Protocols for Biological Evaluation: Quantifying Affinity

To establish a quantitative SAR, it is essential to measure the binding affinity of each derivative for its target. The competitive radioligand binding assay is a gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

  • Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., human D3 dopamine receptor). Quantify the total protein concentration using a standard method like the Bradford assay.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, set up the following for each data point:

    • Total Binding: Membrane preparation, radioligand (e.g., [³H]-Spiperone), and assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known non-labeled ligand (e.g., unlabeled Haloperidol) to saturate all specific binding sites.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test N-phenylpiperazine derivative.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding Assay Workflow A Prepare Receptor Membranes & Reagents B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound/Free Ligand via Rapid Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The N-substituted phenylpiperazine scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed herein underscore a clear set of principles: substitutions on the N1-phenyl ring fine-tune selectivity and electronic properties, while the N4-substituent serves as the primary determinant of potency and functional activity.

Future research will likely focus on developing derivatives with enhanced subtype selectivity to minimize off-target effects. The use of computational tools like molecular docking and DFT studies will continue to provide crucial insights into ligand-receptor interactions, enabling a more rational design process. By combining established synthetic strategies with a deep understanding of SAR, the N-phenylpiperazine core will undoubtedly continue to yield novel chemical entities with significant therapeutic potential.

An In-depth Technical Guide to Investigating the Psychoactive Properties of Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperazine class of compounds represents a significant area of interest in neuropharmacology and drug development due to their diverse psychoactive properties, ranging from antidepressant and anxiolytic to stimulant and hallucinogenic effects. This guide provides a comprehensive technical overview of the methodologies employed to investigate these properties. We will delve into the core mechanisms of action, focusing on interactions with serotonergic and dopaminergic systems, and provide detailed, field-proven protocols for in vitro and in vivo characterization. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at elucidating the psychoactive profile of novel phenylpiperazine derivatives.

Introduction: The Phenylpiperazine Scaffold - A Gateway to CNS Activity

Phenylpiperazine derivatives are a broad class of chemical compounds characterized by a phenyl group attached to a piperazine ring. This structural motif serves as a versatile scaffold for designing centrally active agents.[1][2][3] The nature and position of substituents on the phenyl ring and the piperazine nitrogen dramatically influence the pharmacological profile, leading to a wide spectrum of psychoactive effects.[4][5]

Prominent examples include the antidepressant trazodone, which acts as a serotonin antagonist and reuptake inhibitor, and a range of synthetic compounds often classified as "designer drugs," such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[6] BZP exhibits primarily dopaminergic and noradrenergic activity, while TFMPP has a stronger affinity for serotonin receptors.[7] The diverse pharmacology of these compounds underscores the importance of a systematic and multi-faceted approach to their investigation.

Core Mechanisms of Action: Targeting Monoamine Systems

The psychoactive effects of phenylpiperazine compounds are predominantly mediated through their interaction with monoamine neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Key molecular targets include:

  • Serotonin (5-HT) Receptors: Phenylpiperazines can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes. The 5-HT2A receptor is of particular interest, as its activation is strongly linked to the hallucinogenic effects of psychedelic compounds.[6][7][8]

  • Dopamine (D) Receptors: Interaction with dopamine receptors, particularly the D2 and D3 subtypes, contributes to the stimulant and rewarding properties of some phenylpiperazine derivatives.[1]

  • Monoamine Transporters: Inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters is another key mechanism, leading to increased synaptic concentrations of these neurotransmitters.[9][10]

The following diagram illustrates the primary molecular targets of phenylpiperazine compounds within a neuron.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Phenylpiperazine Phenylpiperazine SERT SERT Phenylpiperazine->SERT Inhibition DAT DAT Phenylpiperazine->DAT Inhibition NET NET Phenylpiperazine->NET Inhibition 5-HT_Auto 5-HT1A/1B Autoreceptor Phenylpiperazine->5-HT_Auto Agonism/ Antagonism DA_Auto D2 Autoreceptor Phenylpiperazine->DA_Auto Agonism/ Antagonism 5-HT2A 5-HT2A Receptor Phenylpiperazine->5-HT2A Agonism D2_Post D2 Receptor Phenylpiperazine->D2_Post Agonism/ Antagonism VMAT2 VMAT2 Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse DA Dopamine_Vesicle->Dopamine_Synapse Release Gq Gq 5-HT2A->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Signaling_Cascade Downstream Signaling Ca_Release->Signaling_Cascade Serotonin_Synapse->5-HT2A Dopamine_Synapse->D2_Post

Caption: Overview of Phenylpiperazine Interaction with Monoamine Systems.

In Vitro Characterization: Unraveling Molecular Interactions

In vitro assays are fundamental for determining the binding affinity, functional activity, and selectivity of phenylpiperazine compounds at their molecular targets.

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay [11][12][13][14]

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge at low speed (1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate):

    • Total Binding: Membrane preparation + radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) + assay buffer.

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., spiperone).

    • Test Compound: Membrane preparation + radioligand + serial dilutions of the phenylpiperazine compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[9][10][15][16][17]

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay [10]

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporter.

  • Assay Procedure:

    • Wash the cells with Krebs-HEPES buffer.

    • Pre-incubate the cells with various concentrations of the phenylpiperazine compound or a known inhibitor (for control).

    • Initiate uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]5-HT for SERT) and the test compound.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression.

Functional Assays: Assessing G-Protein Activation

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).[18][19][20][21][22]

Experimental Protocol: [³⁵S]GTPγS Binding Assay [20][22]

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described for the radioligand binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, and serial dilutions of the phenylpiperazine compound (agonist).

    • For antagonist studies, pre-incubate the membranes with the antagonist before adding the agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.

    • Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.

The following diagram illustrates the workflow for in vitro characterization of phenylpiperazine compounds.

Phenylpiperazine_Compound Phenylpiperazine Compound Receptor_Binding Radioligand Binding Assay Phenylpiperazine_Compound->Receptor_Binding Transporter_Uptake Monoamine Transporter Uptake Assay Phenylpiperazine_Compound->Transporter_Uptake Functional_Activity GTPγS Binding Assay Phenylpiperazine_Compound->Functional_Activity Binding_Affinity Binding Affinity (Ki) Receptor_Binding->Binding_Affinity Uptake_Inhibition Uptake Inhibition (IC50) Transporter_Uptake->Uptake_Inhibition G_Protein_Activation G-Protein Activation (EC50, Emax) Functional_Activity->G_Protein_Activation Phenylpiperazine_Compound Phenylpiperazine Compound InVivo_Microdialysis In Vivo Microdialysis Phenylpiperazine_Compound->InVivo_Microdialysis Behavioral_Models Behavioral Models Phenylpiperazine_Compound->Behavioral_Models Neurotransmitter_Levels Extracellular Neurotransmitter Levels InVivo_Microdialysis->Neurotransmitter_Levels Psychoactive_Effects Psychoactive Effects (Hallucinogenic, Antidepressant, etc.) Behavioral_Models->Psychoactive_Effects

References

The Piperazine Scaffold: A Keystone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including high aqueous solubility, tunable basicity, and synthetic tractability, have established it as a critical component in a vast array of therapeutic agents.[3] This technical guide provides a comprehensive overview of the discovery and development of novel piperazine-based research chemicals. It delves into the strategic rationale behind the incorporation of the piperazine moiety, detailed synthetic and analytical methodologies, robust in vitro and in vivo evaluation protocols, and the critical interplay of structure-activity relationships that govern efficacy and safety. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and characterization of next-generation therapeutics built upon this versatile chemical framework.

The Strategic Importance of the Piperazine Moiety in Drug Design

The prevalence of the piperazine scaffold in clinically approved drugs is a testament to its advantageous properties that positively influence both pharmacodynamic and pharmacokinetic profiles.[1][3] The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors and donors, which can enhance water solubility and bioavailability.[4][5] Furthermore, the piperazine ring's conformational flexibility can be modulated through substitution, allowing for the optimization of binding interactions with biological targets.[1]

The synthetic accessibility of the piperazine core is a key driver of its widespread use.[6][7] The nucleophilic nature of the secondary amines facilitates the straightforward introduction of a wide variety of substituents at the N1 and N4 positions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.[4][8] This inherent modularity allows medicinal chemists to fine-tune the pharmacological properties of a lead compound to achieve desired levels of potency, selectivity, and metabolic stability.[6] The piperazine moiety is a common feature in drugs targeting a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders.[9][10][11]

Synthesis and Derivatization Strategies

The construction and functionalization of the piperazine core are well-established in organic synthesis, with numerous protocols available to accommodate a wide range of substrates and desired final products.

Core Synthesis Methodologies

A common and efficient method for the synthesis of the piperazine ring involves the reductive amination of a diketone with a diamine, followed by cyclization. Another widely used approach is the reaction of an N-substituted ethylenediamine with an α,β-unsaturated ester.[12] More recent advancements include palladium-catalyzed cyclization reactions that offer high yields and stereochemical control.[13]

N-Functionalization of the Piperazine Ring

The true versatility of the piperazine scaffold lies in the ease of its N-functionalization. Standard protocols for N-alkylation and N-arylation are routinely employed to introduce diverse substituents.

Experimental Protocol: N-Alkylation of Piperazine

  • Dissolution: Dissolve piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.2 equivalents) or diisopropylethylamine (DIPEA, 2.5 equivalents), to the reaction mixture.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Studies: A Causal Analysis

The systematic modification of the piperazine scaffold and the analysis of the resulting changes in biological activity form the cornerstone of lead optimization. SAR studies provide critical insights into the molecular interactions between the drug candidate and its biological target.[4][8]

For instance, in the development of antipsychotic agents, the nature of the substituent on one nitrogen of the piperazine ring often dictates the receptor binding profile, particularly for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[11][14] Aromatic or heteroaromatic substituents are frequently employed to achieve high-affinity binding. The other nitrogen is often connected to a linker and a second pharmacophoric element.

SAR_Concept

Pharmacological Profiling: From In Vitro to In Vivo

A rigorous and systematic approach to pharmacological evaluation is essential to characterize the biological effects of novel piperazine derivatives and to identify promising drug candidates.

In Vitro Evaluation: Establishing a Mechanistic Fingerprint

Initial screening of newly synthesized compounds is typically performed using a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

4.1.1. Cytotoxicity and Cell Viability Assays

Assessing the cytotoxic potential of new chemical entities is a critical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell metabolic activity as an indicator of cell viability.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of the piperazine derivative (e.g., from 0.1 to 100 µM) for 48 or 72 hours.[15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

In_Vitro_Workflow

4.1.2. Target-Based Assays

For compounds designed to interact with a specific molecular target, such as an enzyme or a receptor, target-based assays are employed to quantify binding affinity and functional activity. Radioligand binding assays are a common method for determining the affinity of a compound for a receptor.[16]

Table 1: Representative In Vitro Data for Piperazine Derivatives

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (µM)Cell LineReference
23 TubulinAntiproliferative1.00 (GI₅₀)MDA-MB-468 (Breast Cancer)[17]
25 TubulinAntiproliferative1.35 (GI₅₀)HOP-92 (Lung Cancer)[17]
10b TyrosinaseEnzyme Inhibition30.7 (IC₅₀)N/A[18]
TZY-5-84 DprE1Antimicrobial0.014-0.015 (MIC in mg/L)M. tuberculosis H37Rv[15]
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics (PK), and toxicology in a whole organism. The choice of animal model is critical and depends on the therapeutic indication. For anticancer drug development, xenograft mouse models are frequently used.[15] For infectious diseases, relevant infection models are employed.[15]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., PC-3) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the piperazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[15]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI).

Analytical Characterization: Ensuring Identity, Purity, and Stability

The rigorous analytical characterization of novel piperazine derivatives is a regulatory requirement and is essential for ensuring the reliability and reproducibility of biological data.[19]

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for the separation and quantification of piperazine compounds.[19][20] Due to the lack of a strong chromophore in the basic piperazine ring, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is often necessary for sensitive UV detection in HPLC.[19][21]

Spectroscopic Methods

Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides molecular weight information and structural elucidation through fragmentation patterns.[22] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the chemical structure of the synthesized compounds.

ADMET Profiling: Predicting Drug-Likeness

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the development of a successful drug.[23] In silico models are increasingly used in the early stages of drug discovery to predict the ADMET profile of compounds and to guide the design of molecules with more favorable pharmacokinetic properties.[24][25] Key parameters to consider include oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions through inhibition of cytochrome P450 enzymes.

Conclusion and Future Directions

The piperazine scaffold continues to be a highly valuable and versatile platform for the discovery and development of novel research chemicals with therapeutic potential across a wide range of diseases. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperazine derivatives, as well as the application of computational tools for the rational design of compounds with improved potency, selectivity, and ADMET profiles. The integration of advanced in vitro and in vivo models will be crucial for the successful translation of these promising research chemicals into clinically effective therapeutics.

References

Methodological & Application

Application Note & Protocol: A Controlled Synthesis of 1-(3-Phenylpropyl)piperazine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 1-(3-Phenylpropyl)piperazine hydrochloride, a valuable building block in pharmaceutical research. We present a detailed, field-proven protocol centered on the reductive amination of mono-protected piperazine. This approach is highlighted for its superior control over selectivity, effectively mitigating the common issue of di-alkylation associated with direct alkylation methods. The narrative explains the chemical rationale behind each procedural step, from reagent selection to final product purification and characterization. Included are detailed safety protocols, troubleshooting guidance, and visual diagrams to ensure a reproducible and safe synthesis.

Introduction and Strategic Overview

This compound and its hydrochloride salt are key intermediates in the synthesis of various pharmacologically active agents. The piperazine moiety is a privileged scaffold in medicinal chemistry, and its selective functionalization is of paramount importance. The primary challenge in synthesizing mono-substituted piperazines is preventing the formation of the undesired 1,4-disubstituted byproduct.

Two principal synthetic routes are commonly considered:

  • Direct N-Alkylation: This involves the reaction of piperazine with a 3-phenylpropyl halide. While straightforward, this method often yields a mixture of mono- and di-alkylated products, necessitating challenging purification steps. Controlling the stoichiometry by using a large excess of piperazine can favor mono-alkylation but is atom-inefficient.[1]

  • Reductive Amination: This strategy involves the reaction of piperazine with 3-phenylpropanal in the presence of a reducing agent. This method offers significantly higher selectivity for the mono-substituted product, especially when one of the piperazine nitrogens is temporarily protected.[1][2]

This guide will focus on a robust, three-step synthesis commencing with the protection of piperazine, followed by reductive amination, and concluding with deprotection and salt formation. This pathway exemplifies a modern, controlled approach to amine alkylation.

Mechanistic Rationale: The Logic of Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in a one-pot sequence. First, the nucleophilic secondary amine of mono-Boc-piperazine attacks the electrophilic carbonyl carbon of 3-phenylpropanal. This is followed by dehydration to form a transient iminium ion intermediate. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to yield the stable tertiary amine.[3]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. Its mild nature and tolerance for the slightly acidic conditions that favor iminium ion formation make it highly effective and prevent the unwanted reduction of the starting aldehyde.[1][2]

Reaction Mechanism Diagram

G Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction BocPip Mono-Boc-Piperazine Hemiaminal Hemiaminal Intermediate BocPip->Hemiaminal Nucleophilic Attack Aldehyde 3-Phenylpropanal Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Product Boc-Protected Product Iminium->Product Hydride Attack Reducer [H]⁻ from NaBH(OAc)₃ Reducer->Product

Caption: The two-stage mechanism of reductive amination.

Materials and Reagents

ReagentCAS No.Mol. Weight ( g/mol )PurityNotes
Piperazine110-85-086.14>99%Hygroscopic; handle quickly.[4]
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25>97%
3-Phenylpropanal104-53-0134.18>95%Prone to oxidation; store under inert gas.
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94>95%Moisture-sensitive.
Dichloromethane (DCM)75-09-284.93Anhydrous
Hydrochloric Acid (4M in Dioxane)7647-01-036.464.0 MCorrosive.
Diethyl Ether60-29-774.12AnhydrousHighly flammable.
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Grade
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous

Detailed Experimental Protocol

Synthetic Workflow Diagram

G node_start Start: Piperazine node_boc Step 1: Boc Protection (Boc₂O, DCM) node_start->node_boc node_inter1 Intermediate: tert-butyl piperazine-1-carboxylate node_boc->node_inter1 node_ra Step 2: Reductive Amination (3-Phenylpropanal, NaBH(OAc)₃, DCM) node_inter1->node_ra node_inter2 Intermediate: Boc-1-(3-Phenylpropyl)piperazine node_ra->node_inter2 node_deprotect Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) node_inter2->node_deprotect node_purify Purification (Recrystallization) node_deprotect->node_purify node_end Final Product: This compound HCl node_purify->node_end

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (Mono-Boc-Piperazine)
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (25.8 g, 0.3 mol, 3.0 eq) in dichloromethane (DCM, 200 mL). Cool the solution to 0 °C in an ice bath.

  • Reaction: Dissolve di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 0.1 mol, 1.0 eq) in DCM (100 mL). Add this solution dropwise to the stirred piperazine solution over 1 hour, maintaining the temperature at 0 °C.

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water (150 mL) to the resulting residue and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the product as a white solid. Further purification is typically not required.

Rationale: Using a 3-fold excess of piperazine ensures that the Boc₂O reacts preferentially once, minimizing the formation of the di-Boc protected byproduct.[1]

Step 2: Synthesis of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate
  • Setup: To a solution of mono-Boc-piperazine (18.6 g, 0.1 mol, 1.0 eq) in anhydrous DCM (250 mL), add 3-phenylpropanal (14.1 g, 0.105 mol, 1.05 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (25.4 g, 0.12 mol, 1.2 eq) portion-wise over 20 minutes. Note: The reaction is mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (150 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound hydrochloride
  • Setup: Dissolve the crude product from Step 2 in diethyl ether (100 mL) and cool to 0 °C in an ice bath.

  • Salt Formation: While stirring, slowly add 4M HCl in dioxane (50 mL, 0.2 mol, 2.0 eq). A white precipitate will form immediately.

  • Isolation: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum at 40-50 °C to a constant weight. The final product is this compound hydrochloride.[5]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and proton environment.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (Free base M.W.: 204.31 g/mol ; Hydrochloride salt M.W.: 240.77 g/mol ).[5][6]

  • Melting Point (m.p.): To assess purity.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][7]

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Avoid inhalation of dust and direct contact.[4][7]

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment and quench carefully.

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure through inhalation and skin contact.[8]

  • Hydrochloric Acid (in Dioxane): Highly corrosive and toxic. Causes severe burns. Handle with extreme care.[9]

Ensure that eyewash stations and safety showers are readily accessible.[4] Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; insufficient piperazine excess.Increase reaction time. Ensure at least a 3-fold excess of piperazine is used.
Low yield in Step 2 Inactive or wet STAB; poor quality aldehyde.Use freshly opened or properly stored STAB. Use freshly distilled or high-purity 3-phenylpropanal.
Presence of starting material after Step 2 Insufficient reducing agent or reaction time.Add an additional portion of STAB and continue stirring. Confirm aldehyde quality.
Incomplete precipitation in Step 3 Insufficient HCl added; product is too soluble in the chosen solvent.Add more HCl solution. If solubility is an issue, try concentrating the solution before adding more ether to force precipitation.
Product is an oil, not a solid Presence of impurities; residual solvent.Purify the intermediate from Step 2 by column chromatography before proceeding. Ensure the final product is thoroughly dried under vacuum.

References

Application Note: A Validated HPLC-UV Method for the Quantification of 1-(3-Phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 1-(3-Phenylpropyl)piperazine in various sample matrices. The method is designed for researchers, scientists, and professionals in the drug development and quality control sectors. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring reliability, precision, and accuracy.[1][2] The described method is specific, linear over a wide concentration range, and suitable for routine analysis.

Introduction and Scientific Rationale

This compound is a key intermediate and a structural motif found in numerous pharmacologically active compounds. Accurate quantification of this compound is critical for process monitoring, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). While many piperazine derivatives lack a strong native chromophore, necessitating derivatization for UV detection, the presence of the phenylpropyl moiety in the target analyte provides sufficient UV absorbance for direct quantification.[3][4][5][6]

This method employs reversed-phase HPLC, a widely used and versatile technique in the pharmaceutical industry.[7][8] The separation is achieved on a C18 stationary phase, which provides excellent retention and resolution for moderately nonpolar compounds like this compound. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to ensure a stable baseline, good peak shape, and a reasonable analysis time. The principles of chromatographic separation are governed by the guidelines laid out in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[9][10][11][12][13][14]

Experimental Workflow and Logic

The overall process for the quantification of this compound follows a logical sequence from sample receipt to final data reporting. This workflow is designed to ensure data integrity and compliance with regulatory expectations.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Logging Standard_Prep Standard Solution Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Solution Preparation Sample_Receipt->Sample_Prep System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sequence_Run HPLC Sequence Run Sample_Prep->Sequence_Run System_Suitability->Sequence_Run If SST Passes Peak_Integration Peak Integration & Identification Sequence_Run->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Figure 1: General workflow for the HPLC-UV analysis of this compound.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data system (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric glassware (Class A).

Chemicals and Reagents
  • This compound reference standard (purity ≥ 99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Gradient Program 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 18 minutes

Protocol: Preparation of Solutions

Diluent Preparation

A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is used as the diluent for all standard and sample preparations.

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

Calibration Standards

Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a bulk drug substance:

  • Accurately weigh an amount of the sample equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Stock Solution preparation.

  • Further dilute this solution with the diluent to bring the final concentration within the linear range of the calibration curve (e.g., a 1:10 dilution to a target concentration of 100 µg/mL).

Method Validation Protocol

The analytical method is validated according to ICH Q2(R2) guidelines.[1][2] The validation parameters and their acceptance criteria are summarized below.

Validation_Parameters Validation Method Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity_Desc Inject blank, placebo, and spiked sample. Validation:spec->Specificity_Desc Demonstrates no interference Linearity_Desc Analyze 5-7 concentration levels. Validation:lin->Linearity_Desc Correlation coefficient (r²) ≥ 0.999 Accuracy_Desc Spike placebo at 3 levels (e.g., 80%, 100%, 120%). Validation:acc->Accuracy_Desc Recovery: 98.0% - 102.0% Precision_Desc Repeatability (n=6) and Intermediate Precision. Validation:prec->Precision_Desc RSD ≤ 2.0% LOD_LOQ_Desc Based on signal-to-noise ratio or standard deviation of the response. Validation:lod->LOD_LOQ_Desc S/N ratio: ~3:1 (LOD), ~10:1 (LOQ) Robustness_Desc Vary flow rate, column temp., mobile phase composition. Validation:rob->Robustness_Desc System suitability remains met after small variations

Figure 2: Key validation parameters and their typical acceptance criteria as per ICH guidelines.

System Suitability Test (SST)

Before initiating any validation or sample analysis, the suitability of the chromatographic system must be verified. This is performed by injecting a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are based on pharmacopeial guidelines.[9][12]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is demonstrated by showing that there is no interference from the diluent, placebo (if applicable), or known impurities at the retention time of the this compound peak.

Linearity and Range

Linearity is assessed by analyzing a minimum of five concentrations across the proposed range (e.g., 1-150 µg/mL). The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six independent sample preparations at 100% of the target concentration are analyzed. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using a different instrument (if available). The %RSD between the two sets of data is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These can be experimentally verified by injecting solutions with known low concentrations of the analyte.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% absolute in the organic modifier)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Analysis and Calculations

The concentration of this compound in the sample solutions is determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte

  • m = Slope of the calibration curve

  • x = Concentration of the analyte

  • c = y-intercept of the calibration curve

The concentration in the original sample is then calculated by applying the appropriate dilution factors.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is straightforward, utilizes common laboratory instrumentation and reagents, and has been demonstrated to be fit for its intended purpose through a comprehensive validation protocol based on ICH guidelines. This application note serves as a complete guide for the implementation of this method in a regulated laboratory environment.

References

Application and Protocol Guide for the Analysis of Piperazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed framework for the analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and forensic toxicology who require robust and reliable methods for the identification and quantification of this significant class of compounds. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a deeper understanding and more effective implementation in the laboratory.

Introduction: The Significance of Piperazine Derivative Analysis

Piperazine and its derivatives represent a broad class of chemical compounds with diverse pharmacological applications, ranging from legitimate pharmaceuticals to substances of abuse.[1][2] Many piperazine-based drugs are utilized for their anthelmintic, antihistaminic, and antipsychotic properties. However, the illicit synthesis and recreational use of certain piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), as alternatives to controlled substances like MDMA, have posed significant challenges for public health and law enforcement.[3][4][5] Consequently, the development of sensitive and specific analytical methods for the detection and quantification of piperazine derivatives in various matrices is of paramount importance.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of piperazine derivatives, offering a powerful combination of high-resolution separation and definitive mass-based identification.[6][7] This guide will detail the critical aspects of GC-MS analysis, from sample preparation to data interpretation, providing both foundational knowledge and actionable protocols.

The "Why": Foundational Principles of GC-MS for Piperazine Analysis

The successful GC-MS analysis of piperazine derivatives hinges on a clear understanding of the technique's principles and how they apply to the specific chemical properties of these compounds. The general workflow involves volatilizing the sample, separating its components in the gas phase based on their physicochemical properties, and then detecting and identifying these components based on their mass-to-charge ratio.

The Necessity of Derivatization

A critical consideration for the GC-MS analysis of many piperazine derivatives is the need for derivatization.[7][8] Piperazine and its analogues contain secondary amine functional groups, which can lead to poor peak shape (tailing) and reduced thermal stability in the hot GC injection port and column. Derivatization addresses this by converting the polar N-H group into a less polar, more volatile, and more thermally stable moiety. Common derivatization strategies include:

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable amide derivatives.[3][4]

  • Silylation: Employing reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.[7]

The choice of derivatization reagent depends on the specific piperazine derivative and the desired analytical outcome. For instance, perfluoroacylation not only improves chromatographic performance but can also introduce fluorine atoms that yield characteristic mass spectral fragments, aiding in identification.[3][4]

Comprehensive Experimental Workflow

The following sections provide a detailed, step-by-step guide to the GC-MS analysis of piperazine derivatives, from sample receipt to final data analysis.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the piperazine derivatives from the sample matrix and prepare them in a form suitable for GC-MS analysis. The choice of method depends heavily on the matrix.

This protocol is adapted from validated methods for the analysis of piperazine designer drugs in biological fluids.[3][4]

1. Initial Sample Treatment:

  • Plasma: To 500 µL of plasma, add 500 µL of methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 1600 x g for 15 minutes at 4°C. Collect the supernatant.[4]
  • Urine: For conjugated metabolites, enzymatic hydrolysis is often necessary. To 500 µL of urine, add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate overnight at 37°C.[3]

2. Extraction:

  • Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up and concentrating the analytes.
  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
  • Load the pre-treated sample onto the cartridge.
  • Wash the cartridge with water and an organic solvent (e.g., methanol) to remove interferences.
  • Elute the piperazine derivatives with a basic organic solvent, such as 5% ammonium hydroxide in methanol.[3]
  • Liquid-Liquid Extraction (LLE): An alternative to SPE.
  • Adjust the pH of the sample to alkaline (pH ~11) with 1M NaOH.
  • Extract the analytes with an immiscible organic solvent like tert-butyl methyl ether.[3]

3. Derivatization (Perfluoroacylation Example):

  • Evaporate the eluate from SPE or the organic layer from LLE to dryness under a gentle stream of nitrogen.
  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[3][4]
  • Incubate at 70°C for 30 minutes.[3][4]
  • Cool to room temperature and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.[3][4]

This protocol is a general procedure for the analysis of piperazine derivatives in solid samples.[9]

1. Sample Homogenization and Dissolution:

  • Accurately weigh a portion of the homogenized powder (e.g., 10 mg).
  • Dissolve in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[9]
  • Sonication can be used to ensure complete dissolution.[10]

2. Internal Standard Addition:

  • Add an appropriate internal standard (e.g., eicosane or a deuterated analog of the target analyte) to the sample solution to enable accurate quantification.[10]

3. Filtration:

  • If the solution contains insoluble excipients, filter it through a 0.45 µm syringe filter before analysis.

4. Derivatization (if necessary):

  • While some piperazine derivatives in high concentrations in seized materials can be analyzed without derivatization, derivatization is recommended for improved peak shape and sensitivity. Follow the derivatization protocol outlined in section 3.1.1.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized piperazine derivatives. These should be optimized for the specific instrument and analytes of interest.

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 6890N or equivalent[4]A robust and widely used GC platform.
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[4]The 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-volatile compounds, including derivatized piperazines.
Carrier Gas Helium at a constant flow of 1 mL/min[4]An inert carrier gas that provides good chromatographic efficiency.
Injection Mode SplitlessMaximizes the transfer of analyte onto the column, which is important for trace analysis.
Injection Volume 1 µLA standard injection volume that balances sensitivity with the risk of column overload.
Injector Temperature 250°CEnsures rapid volatilization of the analytes without causing thermal degradation.
Oven Program Initial: 120°C for 1 minRamp 1: 10°C/min to 150°C, hold for 5 minRamp 2: 7.5°C/min to 300°C, hold for 2 min[4]This temperature program provides a good balance between separation efficiency and analysis time for a range of piperazine derivatives. The initial hold allows for the focusing of early eluting compounds, while the ramps effectively separate compounds with different boiling points. The final hold ensures that any late-eluting compounds are cleared from the column.
MS System Agilent 5975 or equivalent[4]A reliable mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eV[9]The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Mass Analyzer QuadrupoleA common and robust mass analyzer.
Scan Mode Full Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis[9]Full scan mode is used for initial identification by comparing the acquired mass spectrum to a library. SIM mode offers higher sensitivity and selectivity for quantification by monitoring only specific, characteristic ions of the target analytes.
Transfer Line Temp. 280°C[4]Prevents condensation of the analytes as they transfer from the GC to the MS.
Data Analysis and Interpretation

1. Peak Identification:

  • In full scan mode, identify the chromatographic peaks corresponding to the piperazine derivatives by comparing their retention times and mass spectra with those of reference standards or established mass spectral libraries.
  • The mass spectra of piperazine derivatives often show characteristic fragmentation patterns that can aid in their identification.[6]

2. Quantification:

  • In SIM mode, quantify the target analytes by integrating the peak areas of their characteristic ions and comparing them to the peak area of the internal standard.
  • Construct a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample can then be determined from this curve.

Table 2: Characteristic Ions for Selected Piperazine Derivatives (Underivatized)

CompoundMolecular WeightCharacteristic Ions (m/z)
BZP176.2691, 134, 176, 56[6]
TFMPP230.22188, 230, 172, 145[6]
mCPP196.68154, 196, 138, 57[6]
MeOPP192.26150, 192, 135, 120[6]

Note: Derivatization will alter the molecular weight and fragmentation patterns of these compounds. It is essential to analyze derivatized standards to determine the characteristic ions for the derivatives.

Method Validation and Quality Control

For the data to be reliable and defensible, the analytical method must be validated. Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.[3]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[3][4]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.[3][4]

  • Accuracy: The closeness of the measured value to the true value.[4]

  • Precision: The degree of agreement among repeated measurements.[6]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Extraction Efficiency: The percentage of the analyte that is recovered from the sample matrix during the extraction process.[3][4]

  • Stability: The stability of the analyte in the sample matrix and in the prepared extracts under various storage conditions.[3][4]

Regularly analyzing quality control (QC) samples (blanks, standards, and spiked samples) alongside unknown samples is crucial for monitoring the performance of the method and ensuring the validity of the results.

Visualizing the Workflow

The following diagrams illustrate the key stages of the GC-MS analysis of piperazine derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample (e.g., Plasma, Urine, Seized Material) Pretreatment Pre-treatment (e.g., Protein Precipitation, Hydrolysis) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Derivatization Derivatization (e.g., Acylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Peak Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for GC-MS analysis of piperazine derivatives.

Sample_Prep_Detail cluster_plasma Plasma cluster_urine Urine start Biological Sample protein_precip Protein Precipitation (Methanol) start->protein_precip hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis extraction Extraction (SPE or LLE) protein_precip->extraction hydrolysis->extraction derivatization Derivatization (TFAA) extraction->derivatization analysis GC-MS Analysis derivatization->analysis

References

In vivo microdialysis protocol for measuring dopamine levels with 1-(3-Phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Neuropharmacological Assessment of 1-(3-Phenylpropyl)piperazine

Protocol Title: Quantification of Extracellular Dopamine in the Rat Striatum via In Vivo Microdialysis Following Systemic Administration of this compound

Introduction: Unveiling Dopaminergic Dynamics

In vivo microdialysis is a cornerstone technique in neuroscience and drug discovery, offering unparalleled insight into the real-time neurochemical fluctuations within the brains of freely moving subjects.[1][2][3] This method allows for the direct sampling of endogenous molecules, such as dopamine (DA), from the extracellular fluid of discrete brain regions.[2] When coupled with highly sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it provides a robust platform to quantify the pharmacodynamic effects of novel psychoactive compounds.[4][5]

This guide provides a comprehensive protocol for employing in vivo microdialysis to investigate the effects of this compound on dopamine levels in the rat striatum. Phenylpiperazine derivatives are a class of compounds known to interact with monoamine systems.[6] Specifically, compounds like 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine (I-893) have been shown to inhibit the re-uptake of dopamine, thereby increasing its synaptic availability and exerting indirect dopaminergic effects.[7] Understanding this mechanism is critical for evaluating the therapeutic potential or abuse liability of such compounds.

This protocol is designed for researchers, scientists, and drug development professionals, providing a self-validating system from surgical implantation to final data analysis. We will detail the causality behind each experimental choice, ensuring both technical accuracy and field-proven insights.

Part 1: Pre-Clinical Surgical Protocol: Stereotaxic Implantation of Guide Cannula

The precise and sterile implantation of a guide cannula is the foundation of a successful microdialysis experiment. Stereotaxic surgery allows for the accurate targeting of specific brain nuclei using a three-dimensional coordinate system based on skull landmarks.[8][9]

Rationale: The striatum is selected as the target region due to its high density of dopaminergic terminals and its critical role in motor control, reward, and motivation, making it a key area for assessing the impact of dopamine-modulating agents. A guide cannula is implanted first, allowing the delicate microdialysis probe to be inserted later with minimal additional trauma to the tissue.[10]

Materials:

  • Stereotaxic frame for rats

  • Anesthetic machine with isoflurane

  • Electric razor and povidone-iodine solution

  • Sterile surgical pack (scalpel, hemostats, cotton swabs)

  • High-speed surgical drill

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Dental cement and jeweler's screws (3)

  • Stereotaxic atlas (e.g., Paxinos & Watson)

  • Analgesics (e.g., Carprofen) and topical antibiotic

Step-by-Step Surgical Procedure:
  • Anesthesia and Preparation: Anesthetize the rat (e.g., Wistar, 250-300g) with isoflurane (2-3% in oxygen). Once the animal is unresponsive to a paw pinch, shave the scalp from between the eyes to just behind the ears.[10] Secure the animal in the stereotaxic frame, ensuring the head is level by checking the dorsal-ventral alignment of both bregma and lambda.[10][11] Apply povidone-iodine to the shaved area.

  • Exposing the Skull: Make a midline incision (~1.5 cm) along the scalp to expose the skull. Use hemostats to retract the skin. With sterile cotton swabs, clean and dry the skull surface, making the cranial sutures (bregma and lambda) clearly visible.[10]

  • Identifying Coordinates: Locate bregma (the junction of the sagittal and coronal sutures). Using a stereotaxic atlas, determine the coordinates for the target region (e.g., dorsolateral striatum). A representative coordinate from bregma for an adult rat is:

    • Anterior-Posterior (AP): +1.0 mm

    • Medial-Lateral (ML): ±2.5 mm

    • Dorsal-Ventral (DV): -3.0 mm (to the surface of the brain)

  • Implantation: Move the cannula holder to the target AP and ML coordinates.[10] Drill three small holes for the anchor screws, avoiding major blood vessels. Gently place the screws. Drill a larger craniotomy (approx. 2 mm diameter) at the target coordinates.

  • Cannula Insertion: Lower the guide cannula until its tip touches the dura mater. Record this ventral coordinate. Slowly lower the cannula to the final DV target depth (e.g., -3.5 mm from the skull surface).

  • Fixation and Closure: Secure the cannula to the screws and skull using dental cement, creating a stable headcap. Insert a dummy cannula to keep the guide patent. Suture the scalp around the headcap and apply a topical antibiotic.

  • Post-Operative Care: Administer an analgesic (e.g., carprofen, 5 mg/kg, s.c.). House the animal individually and monitor its recovery for at least 5-7 days before starting the microdialysis experiment. This recovery period is crucial for the tissue to heal around the cannula, minimizing the acute effects of surgical trauma on neurochemical measurements.[3]

Part 2: In Vivo Microdialysis Experimental Workflow

This phase involves inserting the microdialysis probe and collecting samples to establish a baseline and measure the response to this compound administration.

Rationale: A stable baseline of dopamine levels is essential to accurately quantify the effect of the drug.[12] Post-injection samples are expressed as a percentage of this baseline to normalize data and account for individual differences in probe recovery and basal neurotransmitter levels.[12]

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment Day cluster_post Post-Experiment a Animal Acclimation & Post-Op Recovery (5-7 days) b Habituate Animal to Microdialysis Chamber a->b c Insert Microdialysis Probe into Guide Cannula b->c d Perfuse with aCSF (e.g., 1.5 µL/min) c->d e Equilibration Period (90-120 min) d->e f Collect Baseline Samples (3-4 samples, 20 min each) e->f g Administer Compound (1-(3-PP)P or Vehicle, i.p.) f->g h Collect Post-Injection Samples (6-8 samples, 20 min each) g->h i Analyze Samples via HPLC-ECD h->i j Data Normalization & Statistical Analysis i->j k Histological Verification of Probe Placement j->k

Caption: Workflow from post-operative recovery to final data analysis.

Step-by-Step Microdialysis Protocol:
  • System Setup: Connect a microdialysis probe (with a membrane length appropriate for the target, e.g., 2 mm) to a microinfusion pump and a fraction collector. Prime the system with artificial cerebrospinal fluid (aCSF).

  • Probe Insertion: Gently handle the rat and remove the dummy cannula. Insert the microdialysis probe into the guide cannula, ensuring it extends a specific distance (e.g., 2 mm) into the target striatal tissue. Place the animal in a microdialysis chamber where it can move freely.

  • Equilibration: Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1.5 µL/min).[13] Allow the system to equilibrate for 90-120 minutes. This period allows the tissue to stabilize from the probe insertion and for neurotransmitter levels to reach a steady state.

  • Baseline Collection: Collect 3-4 baseline dialysate samples into vials containing an antioxidant (e.g., 5 µL of 0.1 M perchloric acid) to prevent dopamine degradation.[14] Samples are typically collected over 20-minute intervals.

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection. A control group should receive the vehicle only.

  • Post-Injection Collection: Immediately following injection, continue collecting dialysate samples for at least 2-3 hours to capture the full time-course of the drug's effect.

  • Sample Storage: Store collected samples at -80°C until analysis.

Parameter Recommended Value Rationale
Perfusion Fluid Artificial Cerebrospinal Fluid (aCSF)Mimics the ionic composition of the brain's extracellular fluid to maintain tissue homeostasis.
Flow Rate 1.0 - 2.0 µL/minA balance between adequate sample volume and efficient analyte recovery. Slower rates generally yield higher recovery.[15]
Probe Membrane 2-4 mm length, 20 kDa MWCOLength is chosen to cover the target brain region. MWCO allows small molecules like dopamine to pass while excluding larger proteins.
Sample Interval 20 minutesProvides good temporal resolution to observe the onset, peak, and duration of the drug effect.[13]
Vehicle Control Saline or other appropriate solventEssential to confirm that observed effects are due to the compound and not the injection stress or vehicle.

Part 3: Analytical Protocol: HPLC-ECD for Dopamine Quantification

HPLC with electrochemical detection is the gold standard for analyzing monoamines in microdialysate due to its exceptional sensitivity and selectivity.[5][16]

Principle: The dialysate sample is injected into the HPLC system, where dopamine is separated from other molecules on a reverse-phase column. As dopamine elutes from the column, it passes over an electrode held at an oxidizing potential. The oxidation of dopamine generates a small electrical current that is proportional to its concentration.[16]

HPLC-ECD Parameter Typical Condition Source
Column C18 reverse-phase (e.g., 3 µm, 2.1x100 mm)Standard for separating monoamines.
Mobile Phase Phosphate/citrate buffer, methanol, ion-pairing agent (e.g., OSA)Optimized to achieve clear separation of dopamine from metabolites and other compounds.[17]
Flow Rate 0.20 - 0.50 mL/minAdjusted for optimal separation and peak shape.
Injection Volume 10 - 20 µLDependent on sample concentration and system sensitivity.
Detector Electrochemical Detector (ECD) with glassy carbon electrodeHighly sensitive for electroactive compounds like dopamine.
Working Potential +0.6 to +0.75 V vs. Ag/AgCl reference electrodeSet at the oxidation potential for dopamine to ensure maximal signal.[17]

Part 4: Data Analysis and Interpretation

  • Quantification: Generate a standard curve by injecting known concentrations of dopamine. Use the peak heights or areas from the sample chromatograms to calculate the dopamine concentration in each dialysate fraction (e.g., in nM).

  • Baseline Calculation: For each animal, calculate the average dopamine concentration from the 3-4 pre-injection samples. This is the basal level (100%).

  • Normalization: Express all post-injection dopamine concentrations as a percentage of the individual animal's baseline. This normalization controls for variability in probe placement and recovery between animals.[12]

  • Statistical Analysis: Use a two-way analysis of variance (ANOVA) with repeated measures to compare the effects of the treatment (this compound vs. vehicle) over time. Post-hoc tests can be used to identify specific time points where the drug group differs significantly from the control group.

Representative Data Table
Time (min)Vehicle (% Baseline ± SEM)1-(3-PP)P (10 mg/kg) (% Baseline ± SEM)
-40102 ± 598 ± 6
-2098 ± 4102 ± 5
Injection
20105 ± 7155 ± 12
4099 ± 6250 ± 20
6095 ± 8245 ± 18
80101 ± 5190 ± 15
12097 ± 7130 ± 10
*Note: Data are hypothetical for illustrative purposes. * indicates a statistically significant difference from the vehicle group.

Part 5: Hypothesized Mechanism of Action

This compound is expected to act as a dopamine transporter (DAT) inhibitor.[7] By blocking the DAT, the drug prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to a higher concentration of dopamine in the extracellular space and prolonged signaling at postsynaptic dopamine receptors.

Dopaminergic Synapse Modulation Diagram

G cluster_drug Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) Vesicle->DA_synapse Exocytosis D2R Dopamine Receptors (D2) Drug This compound Drug->DAT Inhibition DA_synapse->DAT Reuptake DA_synapse->D2R Binding

Caption: Hypothesized mechanism of this compound at the synapse.

References

A Cell-Based cAMP Reduction Assay for Determining the Potency of 1-(3-Phenylpropyl)piperazine at the Human Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

Piperazine derivatives represent a significant class of compounds with diverse pharmacological activities, frequently targeting central nervous system receptors.[1] 1-(3-Phenylpropyl)piperazine is a member of this family, and quantifying its functional activity at specific molecular targets is crucial for understanding its pharmacological profile. This application note provides a detailed protocol for determining the potency of this compound using a functional, cell-based assay. We describe a robust method centered on a recombinant CHO-K1 cell line stably expressing the human Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) that signals through the Gαi subunit.[2] Activation of the D2R by an agonist inhibits adenylyl cyclase activity, leading to a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This protocol employs a highly sensitive Homogeneous Time-Resolved Fluorescence (HTRF) immunoassay for cAMP quantification, providing a reliable platform for characterizing the compound as an agonist or antagonist and determining its potency (EC₅₀ or IC₅₀).

Introduction and Scientific Rationale

G-protein coupled receptors are the largest family of cell surface receptors and a primary target for drug discovery.[4][5] The Dopamine D2 receptor, a member of this family, is implicated in numerous physiological and pathological processes, including motor control, cognition, and neuropsychiatric disorders.[6] The D2R is canonically coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][3] Therefore, measuring the reduction of intracellular cAMP serves as a direct functional readout of D2R activation.

Determining the potency of a test compound like this compound is a critical step in drug development. Potency, typically expressed as the half-maximal effective concentration (EC₅₀) for an agonist or the half-maximal inhibitory concentration (IC₅₀) for an antagonist, quantifies the amount of substance required to produce a defined biological effect.

This protocol is designed to be a self-validating system. By stimulating the cells with forskolin, a direct activator of adenylyl cyclase, we artificially raise intracellular cAMP levels. This creates a robust assay window to measure the inhibitory effect of a D2R agonist.[3] The use of reference agonists and antagonists allows for the validation of each experiment and the proper characterization of the test compound's activity.

Principle of the HTRF cAMP Assay

The assay quantifies intracellular cAMP using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[7] After cell treatment and lysis, the lysate containing cAMP is mixed with two key detection reagents: a cAMP-specific antibody labeled with a fluorescent donor (Europium cryptate) and a cAMP analogue labeled with a fluorescent acceptor (d2).

In the absence of cellular cAMP, the antibody-donor and the tracer-acceptor are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. This results in a high HTRF signal. Cellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in cellular cAMP disrupts the donor-acceptor pairing, leading to a decrease in the FRET signal.[7] For a Gαi-coupled receptor like D2R, agonist activation reduces cellular cAMP, thereby increasing the HTRF signal relative to the forskolin-stimulated control. The signal is inversely proportional to the cAMP concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key biological and procedural steps.

G_protein_signaling cluster_cytosol Cytosol Agonist This compound (Agonist) D2R Dopamine D2 Receptor Agonist->D2R Binds Gi Gαi Protein Complex (αβγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Reduced) AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response

References

Introduction: Unveiling the Neuropharmacological Profile of a Novel Piperazine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 1-(3-Phenylpropyl)piperazine in Rodent Behavioral Models

The piperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous approved and investigational drugs targeting the central nervous system (CNS). These compounds exhibit a remarkable diversity of action, often modulating dopaminergic, and predominantly, serotonergic systems.[1] Derivatives such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are well-characterized ligands for serotonin (5-HT) receptors and are frequently used as pharmacological tools to probe anxiety, depression, and obsessive-compulsive behaviors in preclinical models.[2][3][4][5]

This guide focuses on This compound , a less-characterized derivative.[6][7][8] While its specific binding affinities and functional activities are not yet fully elucidated in publicly available literature, its structural similarity to other psychoactive piperazines suggests a potential for modulating CNS activity. Characterizing such a novel compound requires a systematic approach using a battery of validated rodent behavioral assays. Behavioral testing not only provides crucial insights into the compound's potential therapeutic applications but also helps identify possible adverse effects before advancing to more complex studies.[9]

This document serves as a comprehensive set of application notes and protocols for researchers initiating studies with this compound. It provides the scientific rationale behind procedural choices and detailed, field-proven methodologies for compound administration and the execution of core behavioral paradigms relevant to assessing locomotor, anxiolytic-like, and antidepressant-like activities.

Part 1: Compound Formulation and Systemic Administration

The initial and most critical phase of any in-vivo pharmacological study is the preparation and administration of the test compound. The choices made here directly impact bioavailability, reproducibility, and the overall validity of the experimental results.

Vehicle Selection and Compound Formulation

The goal is to prepare a homogenous, stable solution or suspension that is non-toxic and physiologically compatible. Since the solubility of this compound in simple aqueous solutions may be limited, a tiered approach to vehicle selection is recommended.

  • Sterile Saline (0.9% NaCl): The preferred vehicle due to its isotonicity. Always test solubility in saline first.

  • Acidification: If the compound is a free base, solubility in saline can often be achieved by adding a drop of dilute HCl to form the hydrochloride salt, followed by pH adjustment to a physiologically neutral range (~6.5-7.4).

  • Co-solvents and Surfactants: For highly lipophilic compounds, a multi-component vehicle may be necessary. A common formulation is Saline/DMSO/Tween 80.

Vehicle ComponentPurposeTypical ConcentrationKey Consideration
Dimethyl Sulfoxide (DMSO) Solubilizing Agent5-10% (v/v)Can have intrinsic biological effects. Keep concentration low and consistent across all groups.
Tween 80 / Kolliphor EL Surfactant/Emulsifier1-5% (v/v)Prevents precipitation and improves stability of suspensions.
Sterile Saline or PBS Final Diluentq.s. to 100%Ensures isotonicity and provides the bulk of the injection volume.

Self-Validating Protocol: Always prepare a fresh solution on the day of the experiment. Visually inspect for precipitation before each injection. The vehicle used for the test compound must be administered to the control group (Vehicle Control) to isolate the effects of the compound from those of the vehicle itself.

Dose Determination and Administration Route

The optimal dose and administration route are interdependent and crucial for achieving desired systemic exposure. Lacking prior data for this compound, a preliminary dose-response study is mandatory to identify a range that elicits behavioral effects without causing overt toxicity (e.g., seizures, stereotypy, sedation, or lethargy).

Administration Routes in Rodents:

RouteAbbreviationSpeed of OnsetProsConsMax Volume (Mouse)Max Volume (Rat)
Intraperitoneal IPRapidTechnically simple, allows for larger volumes, bypasses first-pass metabolism.[10]Risk of injection into abdominal organs, potential for local irritation.[11]~2-3 mL[12]~5-10 mL
Subcutaneous SC / SQSlowerLow risk of injury to major organs, allows for sustained absorption.[10]Slower absorption may not be ideal for acute behavioral tests.~2-3 mL[12]~5 mL
Oral Gavage POSlowestClinically relevant route, non-invasive for repeated dosing.High variability in absorption, risk of esophageal or tracheal injury.~2 mL~5-10 mL
Intravenous IVImmediate100% bioavailability, precise dose delivery.Technically challenging, requires restraint, small volume limits.[12]~0.2 mL[12]~0.5 mL

For initial characterization studies, Intraperitoneal (IP) injection is recommended as it provides a balance of rapid systemic delivery and technical feasibility.[11]

Protocol: Intraperitoneal (IP) Injection in Mice

This protocol ensures safe and consistent administration.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be slightly extended and facing upwards.

  • Injection Site Identification: Mentally divide the abdomen into four quadrants. The target for injection is the lower right or left quadrant to avoid the bladder (midline) and major organs like the liver and spleen in the upper quadrants.[13]

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at an angle of approximately 30 degrees.[11][12]

  • Aspiration Check: Gently pull back on the syringe plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and re-attempt with a fresh preparation in the alternate lower quadrant.

  • Compound Injection: If no fluid is aspirated, smoothly depress the plunger to administer the full volume.

  • Needle Withdrawal: Withdraw the needle swiftly and return the mouse to its home cage.

  • Post-Injection Monitoring: Observe the animal for at least 15-30 minutes for any immediate adverse reactions before beginning behavioral testing. The timing between injection and testing should be kept consistent for all animals.

Part 2: Core Behavioral Assay Protocols

A well-designed study will employ a battery of tests to build a comprehensive behavioral profile. The following assays are fundamental for the initial characterization of a novel psychoactive compound.

The Open Field Test (OFT)

The OFT is a cornerstone assay that provides simultaneous assessment of general locomotor activity and anxiety-like behavior in a novel environment.[14][15][16] Rodents naturally exhibit thigmotaxis, a tendency to remain close to the walls of an unfamiliar space. A reduction in this tendency, indicated by more time spent in the exposed center of the arena, is interpreted as an anxiolytic-like effect.

Principle: The conflict between the drive to explore a new environment and the aversion to open, unprotected spaces.

Detailed Protocol:

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test begins.[17][18]

  • Apparatus Preparation: The apparatus is a square arena (typically 50x50 cm for mice) with high walls to prevent escape.[14][18] Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues from the previous animal.[15][18]

  • Test Initiation: Gently place the mouse in the center of the arena and immediately start the video tracking software.[16][18] The test duration is typically 5-10 minutes.[16][18]

  • Data Acquisition: An overhead camera records the session, and tracking software (e.g., ANY-maze, EthoVision) analyzes the animal's movement. The arena is virtually divided into a "center" zone and a "periphery" zone.

  • Post-Test: Return the animal to its home cage. Clean the apparatus as described in step 2.

Data Analysis & Key Parameters:

ParameterInterpretationCausality
Total Distance Traveled Index of general locomotor activity.Increases may indicate stimulant effects; decreases may suggest sedative or motor-impairing effects.
Time Spent in Center Primary measure of anxiety-like behavior.An increase suggests an anxiolytic-like effect.
Latency to Enter Center Secondary measure of anxiety-like behavior.A decrease suggests reduced anxiety or neophobia.
Rearing Frequency Measure of exploratory behavior.Can be reduced by anxiogenic compounds or motor impairment.
Fecal Boli Count Autonomic measure of stress/emotionality.An increase is often correlated with higher anxiety.[18]

OFT_Workflow Habituation Acclimate Mouse to Testing Room (30-60 min) Prep Prepare Compound & Administer IP Injection Habituation->Prep Wait Wait for Drug Onset (e.g., 30 min) Prep->Wait Place Place Mouse in Center of Arena Wait->Place Record Start Video Recording & Tracking Place->Record Explore Allow Free Exploration Record->Explore Analyze Analyze Tracking Data (Distance, Time in Center, etc.) Record->Analyze Remove Remove Mouse & Return to Home Cage Explore->Remove Clean Clean Arena with 70% Ethanol Remove->Clean

The Elevated Plus Maze (EPM)

The EPM is a widely used and validated assay for assessing anxiety-like behavior in rodents.[19][20] Its design leverages the natural conflict between a rodent's tendency to explore and its innate fear of open, elevated spaces.

Principle: Anxiolytic compounds increase the proportion of time spent and entries into the open, more aversive arms compared to the enclosed, safer arms.

Detailed Protocol:

  • Habituation: As with the OFT, acclimate animals to the testing room for at least 30-60 minutes prior to testing.[20][21] Pre-handling the mice for several days before the test is also recommended to reduce handling stress.[19]

  • Apparatus Preparation: The maze is shaped like a plus sign, elevated from the floor (e.g., 40-50 cm), with two opposing arms enclosed by high walls and two opposing arms left open.[22][23] The apparatus should be cleaned thoroughly with 70% ethanol between trials.[22]

  • Test Initiation: Gently place the mouse in the central square of the maze, facing one of the open arms.[20] The trial lasts for a standard duration, typically 5 minutes.[19][20][22]

  • Data Acquisition: An overhead camera and tracking software record the session. The software tracks the animal's position in the different arms (open, closed) and the center zone.

  • Post-Test: Return the animal to its home cage. Do not re-test animals on the EPM, as prior experience significantly alters behavior.[19]

Data Analysis & Key Parameters:

ParameterInterpretationCausality
% Time in Open Arms The most common measure of anxiolytic-like activity.An increase indicates reduced anxiety.
% Open Arm Entries A secondary measure of anxiolytic-like activity.An increase suggests a willingness to explore the aversive arms.
Total Arm Entries An index of general locomotor activity.Used as a control measure; a drug should not significantly alter this parameter if its effects are specific to anxiety.
Head Dips & Stretched-Attend Postures Ethological measures of risk assessment.Changes in these behaviors can provide a more nuanced view of the animal's state.[20]

EPM_Workflow acclimate Acclimate Mouse to Room (30-60 min) inject Administer Compound (IP Injection) acclimate->inject place_maze Place Mouse in Center of Maze inject->place_maze start_rec Start Video Recording place_maze->start_rec explore_maze Allow Free Exploration start_rec->explore_maze analyze_data Analyze Data (% Time Open, Entries) start_rec->analyze_data remove_maze Remove Mouse explore_maze->remove_maze clean_maze Clean Maze with 70% Ethanol remove_maze->clean_maze

The Forced Swim Test (FST)

The FST is a widely used assay to screen for antidepressant-like activity.[24] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair.

Principle: Antidepressant compounds are known to increase the latency to become immobile and decrease the total duration of immobility, promoting active escape-oriented behaviors (swimming, climbing).[25][26]

Detailed Protocol:

  • Apparatus Preparation: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15 cm).[25][27][28]

  • Habituation: Transport animals to the testing area at least 30 minutes prior to the test.[25]

  • Test Initiation: Gently place the mouse into the water-filled cylinder.[28] The test session is typically 6 minutes long.[26][28]

  • Data Acquisition: The session is video-recorded for later analysis. An experimenter, blinded to the treatment groups, scores the animal's behavior.

  • Post-Test: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage (potentially under a warming lamp) to prevent hypothermia before returning it to its home cage.[25][27] Change the water between animals.

Data Analysis & Key Parameters:

ParameterInterpretationCausality
Duration of Immobility Primary measure of depressive-like behavior.A decrease suggests an antidepressant-like effect. Immobility is defined as making only the minimal movements necessary to keep the head above water.
Latency to First Immobility Secondary measure.An increase suggests a delayed onset of "behavioral despair."
Duration of Swimming/Climbing Measures of active, escape-directed behavior.An increase in these behaviors is indicative of an antidepressant-like effect.

Important Consideration: The FST is a stressful procedure. It is crucial to consider the locomotor effects of this compound from the OFT. A compound that causes motor impairment could produce a "false positive" by increasing immobility, which could be misinterpreted as a pro-depressive effect. Conversely, a stimulant effect could be mistaken for an antidepressant-like effect.

FST_Workflow acclimate_fst Acclimate Mouse to Room inject_fst Administer Compound (IP Injection) acclimate_fst->inject_fst place_water Gently Place Mouse in Water inject_fst->place_water prep_water Prepare Water Bath (24-25°C) prep_water->place_water record_vid Record Session place_water->record_vid remove_dry Remove & Dry Mouse record_vid->remove_dry score_vid Score Video for Immobility (Blinded) record_vid->score_vid warm_mouse Keep Mouse Warm Until Dry remove_dry->warm_mouse change_water Change Water for Next Animal remove_dry->change_water

Part 3: Experimental Design, Data Interpretation, and Mechanistic Hypothesis

A robust experimental design is the foundation of trustworthy results. The interpretation of behavioral data requires a holistic view, integrating findings across multiple assays.

Integrated Experimental Workflow

The overall workflow should be systematic to minimize variability. A positive control (a known anxiolytic like diazepam or antidepressant like fluoxetine) should be included to validate the sensitivity of the assays.

Overall_Workflow cluster_setup Setup & Dosing cluster_testing Behavioral Testing Battery cluster_analysis Analysis & Interpretation AnimalAcclimation Animal Acclimation & Habituation DoseResponse Pilot Dose-Response Study AnimalAcclimation->DoseResponse GroupAssignment Random Assignment to Groups (Vehicle, Compound, Positive Control) DoseResponse->GroupAssignment DoseAdmin Compound Administration (e.g., IP Injection) GroupAssignment->DoseAdmin OFT Open Field Test (Locomotion & Anxiety) DoseAdmin->OFT 30 min post-injection EPM Elevated Plus Maze (Anxiety) OFT->EPM Test on separate days to avoid confounds DataCollection Automated & Manual Data Scoring OFT->DataCollection FST Forced Swim Test (Depressive-like) EPM->FST EPM->DataCollection FST->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Interpretation Integrated Interpretation of Behavioral Profile Stats->Interpretation Conclusion Conclusion on Compound's Psychoactive Properties Interpretation->Conclusion

Hypothesized Mechanism of Action

Many arylpiperazine drugs exert their effects by acting as agonists or antagonists at serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[29][30][31] These receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, ultimately altering neuronal excitability and neurotransmitter release. For example, agonism at post-synaptic 5-HT1A receptors is often associated with anxiolytic and antidepressant effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Synthesis Vesicle Vesicular Storage Serotonin->Vesicle Release 5-HT Release Vesicle->Release Receptor 5-HT Receptor (e.g., 5-HT1A) Release->Receptor 5-HT binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (Altered Excitability) Second_Messenger->Response Compound This compound Compound->Receptor Modulates (Agonist/Antagonist?)

Conclusion

The administration of this compound in rodent behavioral studies requires a meticulous and systematic approach. By employing standardized protocols for formulation, administration, and behavioral testing, researchers can generate reliable and reproducible data. The integrated use of the Open Field Test, Elevated Plus Maze, and Forced Swim Test will allow for the construction of a comprehensive behavioral profile, elucidating the compound's effects on locomotion, anxiety, and depressive-like states. This foundational characterization is an indispensable step in determining the potential neuropharmacological utility of this novel piperazine derivative.

References

Application Notes & Protocols: Experimental Design for Studying the Effects of 1-(3-Phenylpropyl)piperazine on Locomotor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for designing and executing preclinical studies to investigate the effects of the novel compound, 1-(3-Phenylpropyl)piperazine, on locomotor activity. This guide is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology. We detail the scientific rationale, a robust experimental design incorporating essential controls, a step-by-step protocol for the Open Field Test (OFT), and guidelines for data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor and generate reproducible, high-quality data suitable for characterizing the compound's central nervous system (CNS) profile.

Introduction and Scientific Rationale

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] Many N-substituted piperazine derivatives are known to modulate central monoaminergic systems, primarily by interacting with dopamine and serotonin receptors, which are critical regulators of motor function.[2][3][4] For instance, compounds like 1-benzylpiperazine (BZP) have shown stimulant-like effects by increasing locomotor activity, while others, such as meta-chlorophenyl piperazine (m-CPP), can suppress locomotion.[2][4]

This compound is a research chemical whose specific pharmacological profile remains largely uncharacterized.[5][6][7] Its structural similarity to other psychoactive piperazines suggests a potential for CNS activity. A closely related compound, N-Phenylpropyl-N′-substituted piperazine (YZ-185), has been shown to modulate cocaine-induced hyperactivity, pointing towards potential interaction with sigma receptors, which also play a role in motor control.[8][9]

Therefore, the primary objective of this experimental design is to systematically evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in a preclinical rodent model. The Open Field Test (OFT) is the chosen behavioral assay, as it is a validated and widely used method for assessing not only general locomotor activity but also exploratory behavior and anxiety-like phenotypes.[10][11][12] This investigation will serve as a crucial first step in characterizing the compound's psychopharmacological profile.

Experimental Design and Strategy

A robust experimental design is paramount for obtaining conclusive results.[13] This study will employ a between-subjects, randomized, and controlled design to assess the effects of this compound.

Animal Model
  • Species/Strain: Male C57BL/6J mice (8-10 weeks old).

  • Rationale: The C57BL/6J strain is a commonly used inbred strain in behavioral neuroscience due to its well-characterized genome, stable behavioral phenotype, and consistent responses to psychotropic drugs. Using only male mice initially helps to reduce variability associated with the estrous cycle in females.

Experimental Groups

To establish a clear dose-response relationship and validate the assay, the following groups are essential. A minimum of n=10 animals per group is recommended to achieve sufficient statistical power.

Group #TreatmentDose Range (i.p.)Rationale
1Vehicle Control (Saline or 1% Tween 80)10 mL/kgEstablishes baseline locomotor activity and controls for the effects of the injection procedure and vehicle solution.
2This compound1, 3, 10, 30 mg/kgTo determine the dose-dependent effects of the test compound. This range allows for the detection of potential stimulant or sedative effects.
3Positive Control (Stimulant)d-amphetamine (2 mg/kg)Validates the assay's sensitivity to detect hyperlocomotion. Dopamine agonists are known to increase locomotor activity.[14]
4Positive Control (Anxiolytic/Sedative)Diazepam (2 mg/kg)Validates the assay's sensitivity to detect hypolocomotion and/or anxiolytic-like effects (increased center time).
Route and Timing of Administration
  • Route: Intraperitoneal (i.p.) injection is chosen for its rapid systemic absorption and common use in preclinical rodent studies.

  • Timing: The Open Field Test will be conducted 30 minutes post-injection to allow for sufficient drug distribution to the CNS. This time point should be optimized in preliminary pharmacokinetic studies if possible.

Materials and Reagents

  • Test Compound: this compound (e.g., from Sigma-Aldrich, CAS 55455-92-0).[6]

  • Vehicle: Sterile 0.9% saline solution. A small amount of a surfactant like Tween 80 (e.g., 1%) may be required if the compound has poor aqueous solubility.

  • Positive Controls: d-amphetamine sulfate, Diazepam.

  • Animals: Male C57BL/6J mice.

  • Apparatus: Open Field Arena (e.g., 42 x 42 x 42 cm, made of non-reflective white or grey PVC).[12]

  • Software: Automated video tracking system (e.g., Any-maze, EthoVision) to record and analyze animal movement.

  • General Supplies: Syringes, needles, beakers, graduated cylinders, analytical balance, 70% ethanol for cleaning.

Detailed Protocol: The Open Field Test

This protocol is designed to assess both general locomotor activity and anxiety-like behavior.[10][15][16]

Pre-Test Acclimation
  • Rationale: To reduce stress from transport and handling, which can confound behavioral data.

  • Procedure: Transfer mice from the housing facility to the testing room at least 60 minutes before the start of the experiment.[15] The testing room should be quiet, with controlled temperature, humidity, and lighting conditions (e.g., dim illumination of ~100 lux).[16]

Drug Preparation and Administration
  • Preparation: Prepare fresh solutions of this compound and positive controls on the day of the experiment. Calculate concentrations based on the desired mg/kg dose and an injection volume of 10 mL/kg.

  • Administration: Gently restrain the mouse and administer the assigned treatment via i.p. injection. Place the mouse in a clean holding cage for the 30-minute pre-test period.

Open Field Test Procedure
  • Apparatus Preparation: Before the first trial and between each subsequent animal, thoroughly clean the open field arena with 70% ethanol and allow it to dry completely to remove any olfactory cues.[15]

  • Trial Initiation: Gently place the mouse in the center of the arena and immediately start the video recording.[10] The experimenter should then leave the immediate vicinity of the apparatus to avoid influencing the animal's behavior.

  • Test Duration: Record the session for a total of 10 minutes. Shorter durations (e.g., 5 minutes) can be used, but a 10-minute session allows for analysis of habituation within the trial.[10]

Experimental Workflow Visualization

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimate 1. Animal Acclimation (60 min in testing room) assign 3. Group Assignment (Randomized) acclimate->assign prep 2. Drug Preparation (Fresh Solutions) admin 4. Drug Administration (i.p. injection) prep->admin assign->admin wait 5. Pre-Test Period (30 min) admin->wait oft 6. Open Field Test (10 min session) wait->oft collect 7. Data Acquisition (Automated Tracking) oft->collect analyze 8. Statistical Analysis (ANOVA) collect->analyze interpret 9. Interpretation of Results analyze->interpret

Caption: Experimental workflow for assessing locomotor effects.

Data Analysis and Interpretation

Data should be extracted from the video tracking software and organized for statistical analysis.

Key Behavioral Parameters
  • Locomotor Activity:

    • Total Distance Traveled (cm): The primary measure of overall locomotion.

    • Average Velocity (cm/s): Complements the total distance traveled.

  • Exploratory Behavior:

    • Rearing Frequency: Number of times the animal stands on its hind legs. Can indicate exploration or be a form of stereotypy at high frequencies.

  • Anxiety-Like Behavior:

    • Time Spent in Center Zone (s): A decrease in this measure (thigmotaxis) is indicative of anxiety-like behavior.[10]

    • Latency to Enter Center (s): The time it takes for the animal to first move into the center zone.

Data Presentation

Results should be presented as Mean ± Standard Error of the Mean (SEM).

Treatment GroupTotal Distance (cm)Rearing FrequencyTime in Center (s)
Vehicle Control (n=10)Mean ± SEMMean ± SEMMean ± SEM
This compound 1 mg/kgMean ± SEMMean ± SEMMean ± SEM
This compound 3 mg/kgMean ± SEMMean ± SEMMean ± SEM
This compound 10 mg/kgMean ± SEMMean ± SEMMean ± SEM
This compound 30 mg/kgMean ± SEMMean ± SEMMean ± SEM
d-amphetamine 2 mg/kgMean ± SEMMean ± SEMMean ± SEM
Diazepam 2 mg/kgMean ± SEMMean ± SEMMean ± SEM
Statistical Analysis
  • Use a one-way Analysis of Variance (ANOVA) to compare the means of all experimental groups for each behavioral parameter.

  • If the ANOVA yields a statistically significant result (e.g., p < 0.05), perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each treatment group against the vehicle control group.

Interpretation of Potential Outcomes
  • Hyperactivity (Stimulant-like): A significant increase in Total Distance Traveled and Rearing compared to the vehicle group.

  • Hypoactivity (Sedative-like): A significant decrease in Total Distance Traveled and Rearing compared to the vehicle group.

  • Anxiolytic-like Effect: A significant increase in the Time Spent in the Center Zone, often without a change in total distance traveled.

  • Anxiogenic-like Effect: A significant decrease in the Time Spent in the Center Zone.

Potential Mechanistic Pathways

Based on the literature for related piperazine compounds, this compound may exert its effects on locomotor activity by modulating key neurotransmitter systems in brain regions that form the motor circuit, such as the nucleus accumbens and striatum. The primary candidates for interaction are dopamine (D1/D2) and serotonin (e.g., 5-HT1A) receptors.[14][17][18]

  • Dopaminergic System: Activation of D1 or D2 receptors typically leads to an increase in locomotor activity, while antagonism can decrease it.[14][19]

  • Serotonergic System: The role of serotonin is more complex. 5-HT1A receptor agonists can increase locomotor activity, potentially through an intrinsic activating effect.[17][20]

G cluster_input Compound cluster_pathways Potential CNS Targets cluster_output Behavioral Output compound This compound dopamine Dopamine Receptors (D1/D2) compound->dopamine serotonin Serotonin Receptors (e.g., 5-HT1A) compound->serotonin sigma Sigma Receptors (σ1/σ2) compound->sigma Hypothesized locomotion Change in Locomotor Activity dopamine->locomotion serotonin->locomotion sigma->locomotion

Caption: Potential signaling pathways modulated by the compound.

References

Application Note & Protocol: Preparation of 1-(3-Phenylpropyl)piperazine Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the preparation of 1-(3-Phenylpropyl)piperazine solutions intended for in vitro experimental use. Addressing the needs of researchers in pharmacology and drug development, this document outlines the critical physicochemical properties of the compound, provides step-by-step protocols for creating stable stock and working solutions, and offers expert insights into quality control, storage, and troubleshooting. The protocols are designed to ensure maximal compound integrity and experimental reproducibility.

Introduction: The Imperative for Precision

This compound is a piperazine derivative of interest in various pharmacological studies. Like many small molecules, its efficacy and the reliability of in vitro data are directly contingent on the precise and accurate preparation of test solutions. Issues such as poor solubility, compound precipitation, or degradation can lead to significant experimental artifacts and misleading results.

The molecular structure of this compound, which combines a hydrophilic piperazine ring with a lipophilic phenylpropyl tail, presents specific challenges to solubilization. This guide explains the causal logic behind solvent selection and handling procedures to mitigate these challenges, ensuring that researchers can generate high-quality, reproducible data.

Compound Properties & Safety Considerations

A thorough understanding of the compound's characteristics is the foundation of a successful protocol.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₃H₂₀N₂PubChem[1]
Molecular Weight 204.31 g/mol PubChem[1]
CAS Number 55455-92-0PubChem[1]
Appearance SolidSigma-Aldrich
Predicted XLogP3 1.9PubChem[1]

The positive XLogP3 value suggests a degree of lipophilicity, indicating that while the piperazine moiety offers some polarity, the compound will likely exhibit limited solubility in purely aqueous media. This necessitates the use of an organic co-solvent for creating a primary stock solution.

Safety & Handling

This compound is classified with the following hazards:

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • May be harmful if swallowed.[1]

Causality: The basic nitrogen atoms in the piperazine ring can make the compound corrosive and irritating. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[2][3] All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[3][4]

Protocol: Preparation of a 10 mM Primary Stock Solution

The most common and effective practice for compounds with limited aqueous solubility is to first create a high-concentration stock in a suitable organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).[5][6]

Expert Rationale: DMSO is a powerful aprotic solvent capable of dissolving a vast range of organic molecules.[6] Preparing a concentrated stock (e.g., 10 mM) allows for minimal volumes to be used for subsequent dilutions, keeping the final concentration of DMSO in the assay medium low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.[5][7]

Materials & Equipment
  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional)

Step-by-Step Procedure
  • Tare the Balance: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh a precise amount of this compound powder into the tube. For example, weigh out 2.04 mg.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO for a 10 mM stock:

    Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    Example: For 2.04 mg (0.00204 g) of compound: Volume (L) = 0.00204 g / (0.01 mol/L × 204.31 g/mol ) = 0.001 L = 1.0 mL

  • Dissolve the Compound: Add the calculated volume (1.0 mL) of anhydrous DMSO to the tube containing the compound.

  • Ensure Complete Solubilization:

    • Cap the tube securely and vortex vigorously for 1-2 minutes.[5]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes or warm gently to 37°C.[5][8] Avoid excessive heat, as it may degrade the compound.[5]

  • Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, clearly labeled tubes. This is a critical self-validating step to prevent degradation from repeated freeze-thaw cycles.[5][8] Store immediately as recommended in Section 5.

Protocol: Preparation of Aqueous Working Solutions

The primary stock must be serially diluted to the final desired concentrations for your in vitro assay. This is typically done directly into the cell culture medium or assay buffer.

Expert Rationale: Direct dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution, as it crashes into a solvent where it has low solubility. This phenomenon highlights the difference between thermodynamic and kinetic solubility. The goal is to create a metastable solution that remains homogeneous for the duration of the experiment. Performing an intermediate dilution step can sometimes aid this process.

Experimental Workflow

The following diagram outlines the standard workflow for preparing final working solutions from a DMSO stock.

G cluster_0 Preparation of Primary Stock cluster_1 Preparation of Working Solution weigh Weigh Solid Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Serially Dilute Stock into Assay Medium/Buffer stock->dilute e.g., 1:1000 dilution for 10 µM final conc. (0.1% DMSO) plate Add to Assay Plate dilute->plate control Prepare Vehicle Control (Medium + same % DMSO) control->plate

Caption: Workflow for preparing this compound working solutions.

Step-by-Step Procedure (Example for 10 µM Final Concentration)
  • Pre-warm Medium: Ensure your cell culture medium or assay buffer is pre-warmed to the appropriate temperature (e.g., 37°C).

  • Calculate Dilution: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[5]

  • Perform Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed assay medium.

    • Best Practice: To ensure rapid and uniform mixing, add the small volume of DMSO stock directly into the medium while gently vortexing or swirling the tube. Do not add the medium onto the drop of DMSO.

  • Prepare Vehicle Control: A crucial self-validating step is to prepare a vehicle control. Add 1 µL of 100% DMSO to 999 µL of assay medium. This control is essential to confirm that any observed biological effects are due to the compound and not the solvent.[5]

  • Visual Inspection: After dilution, visually inspect the working solution and the vehicle control. They should both be clear. If the compound working solution appears cloudy or contains precipitate, see the Troubleshooting section.

  • Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of compound degradation or precipitation over time.

Stability, Storage, and Handling

Trustworthiness Principle: Inconsistent results are often a sign of compound degradation.[8] Proper storage is non-negotiable for maintaining the integrity of your stock solutions.

  • Solid Compound: Store the solid form of this compound in a tightly sealed container at room temperature or as specified by the manufacturer, protected from light.[4]

  • DMSO Stock Solutions:

    • Long-term: Store aliquots at -80°C for maximum stability (months to years).[8]

    • Short-term: Storage at -20°C is acceptable for days to weeks.[8]

    • Avoid Room Temperature: Phenyl piperazines can show significant degradation after 6 months, even when refrigerated. Storing samples at room temperature should be avoided.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a primary cause of compound degradation and precipitation. The use of single-use aliquots is the most effective way to prevent this.[5]

    • Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of lipophilic compounds and potentially lead to hydrolysis.[9] Use anhydrous DMSO and ensure tubes are sealed tightly.

Troubleshooting Common Issues

If problems arise, a logical approach can often identify the solution.

G start Problem Occurs: Precipitation in Working Solution q1 Was the medium pre-warmed? start->q1 a1_no No: Retry with pre-warmed medium q1->a1_no No a1_yes Yes q1->a1_yes Yes end_success Solution is Clear a1_no->end_success q2 Was the solution mixed _immediately_ after adding stock? a1_yes->q2 a2_no No: Retry, ensuring rapid mixing q2->a2_no No a2_yes Yes q2->a2_yes Yes a2_no->end_success q3 Is the final concentration too high for its kinetic solubility? a2_yes->q3 a3_yes Yes: Lower the final concentration and re-test q3->a3_yes Yes a3_no No (or Unknown) q3->a3_no No a3_yes->end_success end_fail Consider advanced formulation (e.g., use of surfactants like Tween®) or alternative solvents a3_no->end_fail

Caption: Decision tree for troubleshooting compound precipitation.

References

Application Notes & Protocols: Investigating 1-(3-Phenylpropyl)piperazine in Preclinical Models of Addiction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Therapeutic Candidate

The landscape of addiction pharmacotherapy is in constant pursuit of novel molecular entities that can effectively modulate the neurobiological circuits hijacked by substances of abuse. The piperazine scaffold represents a privileged structure in central nervous system (CNS) drug discovery, with numerous derivatives exhibiting potent activity at various neurotransmitter receptors and transporters.[1][2][3] This document provides a detailed guide for the preclinical evaluation of 1-(3-Phenylpropyl)piperazine , a specific analog, as a potential therapeutic agent for substance use disorders.

While extensive public-domain data on this compound is limited, its structural similarity to other pharmacologically active piperazines suggests potential interactions with key targets in the neurocircuitry of addiction, namely the dopamine transporter (DAT) and sigma receptors (σR) .[4][5][6] Atypical dopamine transporter inhibitors and sigma receptor modulators have shown promise in preclinical models by reducing drug-seeking behavior without possessing intrinsic abuse potential.[7][8][9]

Our hypothesis is that this compound may function as a dual-modulator, potentially inhibiting dopamine reuptake while also engaging sigma receptors. This dual action could normalize dopamine signaling disrupted by chronic drug use and mitigate the neuroadaptations that drive relapse.[10][11] These application notes will guide researchers through a logical progression of established preclinical models to systematically test this hypothesis, from assessing initial rewarding properties to evaluating efficacy in reducing drug-seeking and elucidating the underlying neurochemical mechanisms.

G cluster_0 Hypothesized Mechanism of this compound Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition SigmaR Sigma-1 Receptor (σ1R) Compound->SigmaR Modulation Dopamine ↑ Synaptic Dopamine DAT->Dopamine Neuroadapt Modulation of Neuroplasticity SigmaR->Neuroadapt Behavior ↓ Drug Seeking Behavior Dopamine->Behavior Neuroadapt->Behavior

Figure 1: Hypothesized dual-target mechanism of this compound.

Part 1: Assessment of Intrinsic Rewarding Properties using Conditioned Place Preference (CPP)

Scientific Rationale: The Conditioned Place Preference (CPP) paradigm is a cornerstone of behavioral pharmacology used to assess the rewarding or aversive properties of a compound.[12][13] By pairing the drug's effects with a distinct environment, we can measure whether the animal forms a positive association with that context, indicating reward. A viable therapeutic candidate for addiction should ideally lack intrinsic rewarding properties to minimize its own abuse potential. This experiment serves as a critical initial screen.[5]

Experimental Workflow: Conditioned Place Preference```dot

G Start Start Phase1 Phase 1: Pre-Test (Day 1) Record baseline preference for all compartments (15-30 min) Start->Phase1 Phase2 Phase 2: Conditioning (Days 2-9) Alternate daily injections Phase1->Phase2 Drug_Pairing Drug Day: Inject Compound/Vehicle Confine to Paired Side (30 min) Phase2->Drug_Pairing e.g., Days 2, 4, 6, 8 Saline_Pairing Saline Day: Inject Saline Confine to Unpaired Side (30 min) Phase2->Saline_Pairing e.g., Days 3, 5, 7, 9 Phase3 Phase 3: Post-Test (Day 10) Drug-free state, allow free access to all compartments (15 min) Saline_Pairing->Phase3 Analysis Data Analysis: Compare time spent in drug-paired compartment (Pre vs. Post-Test) Phase3->Analysis End End Analysis->End

Figure 3: Workflow for an Intravenous Self-Administration (IVSA) experiment to test a potential treatment.
Detailed Protocol: Intravenous Self-Administration
  • Surgical Preparation:

    • Anesthetize rats and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the animal's back.

    • Causality Check: A properly implanted and patent catheter is essential for reliable intravenous drug delivery. Catheter patency should be checked regularly with a short-acting anesthetic like methohexital sodium.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a protective spring and swivel system.

  • Acquisition of Cocaine Self-Administration:

    • Following a 5-7 day recovery period, place rats in the operant chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light for 20 seconds (a time-out period where further presses are not reinforced).

    • Pressing the inactive lever has no programmed consequences.

    • Training continues until animals demonstrate stable responding (e.g., <20% variation in intake over 3 consecutive days).

  • Testing the Effects of this compound:

    • Once stable cocaine self-administration is achieved, a within-subjects design is employed.

    • Prior to the session (e.g., 30 minutes before), administer a pre-treatment of either vehicle or a dose of this compound (e.g., 1, 5, 10 mg/kg, i.p.).

    • The order of doses should be counterbalanced across animals.

    • Record the number of active and inactive lever presses, and the total number of infusions received during the 2-hour session.

  • Data Analysis:

    • Use a repeated-measures ANOVA to analyze the effect of the compound's pre-treatment on the number of cocaine infusions taken.

    • A significant reduction in cocaine intake without a corresponding increase in inactive lever presses (ruling out non-specific motor impairment) would suggest therapeutic potential.

    • To confirm the lack of motor impairment, separate studies on locomotor activity or food-reinforced responding can be conducted. [14]

      Pre-Treatment Dose (mg/kg, i.p.) N Cocaine Infusions ± SEM Active Lever Presses ± SEM Inactive Lever Presses ± SEM
      Vehicle 0 10 15.2 ± 1.8 45.5 ± 5.1 4.1 ± 1.2
      Compound X 1.0 10 14.8 ± 2.0 43.9 ± 5.5 4.5 ± 1.5
      Compound X 5.0 10 8.1 ± 1.5* 25.3 ± 4.2* 5.0 ± 1.4

      | Compound X | 10.0 | 10 | 4.5 ± 1.1** | 14.2 ± 3.1** | 4.8 ± 1.6 |

Table 2: Template for recording IVSA data during a treatment study. *p<0.05, **p<0.01 vs. Vehicle.

Part 3: Elucidating Neurochemical Mechanisms with In Vivo Microdialysis

Scientific Rationale: To understand how this compound might be altering drug-seeking behavior, it is essential to measure its effects on neurotransmitter systems in real-time. [15]In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions, such as the nucleus accumbens (NAc), in awake, freely moving animals. [16]The NAc is a critical hub in the brain's reward circuit, and drugs of abuse typically cause a surge in extracellular dopamine here. [11][17]This experiment can determine if the compound alters basal dopamine levels or blunts the dopamine surge caused by drugs like cocaine. [4][18]

Experimental Workflow: In Vivo Microdialysis

G Start Start Surgery Stereotaxic Surgery Implant guide cannula above Nucleus Accumbens (NAc) Start->Surgery Recovery Post-Operative Recovery (5-7 days) Surgery->Recovery Experiment Microdialysis Experiment Day Insert probe, begin perfusion Recovery->Experiment Baseline Baseline Sample Collection Collect 3-4 samples (20 min each) to establish basal dopamine levels Experiment->Baseline Injection1 Drug Administration 1 Inject this compound or Vehicle Baseline->Injection1 Collection1 Post-Injection Sample Collection Continue collecting samples for 2-3 hours Injection1->Collection1 Injection2 Optional: Drug Administration 2 Administer Cocaine challenge Collection1->Injection2 Analysis Sample Analysis (HPLC-ED) Quantify dopamine concentration Collection1->Analysis Collection2 Post-Challenge Sample Collection Continue collecting samples for 2-3 hours Injection2->Collection2 Collection2->Analysis End End Analysis->End

Figure 4: Workflow for an In Vivo Microdialysis experiment.
Detailed Protocol: In Vivo Microdialysis in the Nucleus Accumbens

  • Surgical Preparation:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Surgically implant a guide cannula aimed at the NAc shell or core (e.g., relative to bregma: AP +1.6 mm, ML ±1.5 mm, DV -6.0 mm). Secure the cannula with dental cement.

    • Causality Check: Accurate stereotaxic placement is critical. Histological verification of the probe track should be performed at the end of each experiment.

  • Microdialysis Procedure:

    • Following a 5-7 day recovery, place the rat in a microdialysis testing chamber.

    • Gently insert a microdialysis probe (e.g., 2mm active membrane) into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).

    • Allow a 90-120 minute equilibration period.

  • Sample Collection and Drug Administration:

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable basal dopamine levels.

    • Administer an i.p. injection of this compound or vehicle.

    • Continue collecting dialysate samples for at least 3 hours post-injection.

    • (Optional) After observing the compound's effect, administer a challenge injection of cocaine (e.g., 15 mg/kg, i.p.) to determine if the compound can attenuate the cocaine-induced dopamine surge.

  • Sample Analysis:

    • Immediately analyze samples or store them at -80°C.

    • Quantify dopamine concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). [19] * Causality Check: A standard curve with known dopamine concentrations must be run with each batch of samples to ensure accurate quantification.

  • Data Analysis:

    • Express dopamine concentrations in each sample as a percentage of the average baseline concentration for that animal.

    • Use a two-way repeated-measures ANOVA to compare the effects of the compound over time against the vehicle control group.

Time Point (min) Vehicle (% Baseline DA ± SEM) Compound X (10 mg/kg) (% Baseline DA ± SEM) Vehicle + Cocaine (% Baseline DA ± SEM) Compound X + Cocaine (% Baseline DA ± SEM)
-40105 ± 898 ± 7102 ± 999 ± 8
-2095 ± 6102 ± 998 ± 7101 ± 6
0 (Injection)100100100100
2099 ± 8145 ± 15450 ± 45220 ± 25#
40103 ± 9152 ± 18480 ± 50235 ± 30#
60101 ± 7135 ± 12350 ± 40190 ± 22#
12098 ± 6110 ± 9150 ± 20125 ± 15
Table 3: Template for presenting microdialysis data. Illustrative data shows Compound X moderately increases dopamine and attenuates a cocaine-induced surge. *p<0.05 vs. Baseline; #p<0.05 vs. Vehicle + Cocaine.

Synthesis and Interpretation

By systematically applying these three core preclinical models, researchers can build a comprehensive profile of this compound's potential as a treatment for substance use disorder.

  • CPP will determine if the compound has abuse liability itself. An ideal candidate will be neutral.

  • IVSA will provide direct evidence of its efficacy in reducing the motivation to take a drug of abuse.

  • Microdialysis will illuminate the underlying neurochemical mechanism, confirming whether the compound acts on the dopamine system as hypothesized.

A successful outcome would be a compound that is not rewarding in the CPP model, significantly reduces cocaine self-administration in the IVSA model, and normalizes dopamine neurotransmission in the microdialysis study (e.g., by blunting the pathological surge induced by cocaine without drastically altering basal levels). Such a profile would provide a strong rationale for further development and investigation.

G cluster_0 Experimental Progression CPP Step 1: Screen for Reward (CPP) Is the compound itself rewarding? IVSA Step 2: Test Efficacy (IVSA) Does it reduce drug self-administration? CPP->IVSA If NOT Rewarding Discard Discard/Re-evaluate CPP->Discard If Rewarding MD Step 3: Determine Mechanism (Microdialysis) How does it affect dopamine release? IVSA->MD If Efficacious IVSA->Discard If NOT Efficacious Dev Candidate for Further Development MD->Dev If Mechanism is Validated

Figure 5: Logical framework for preclinical evaluation.

References

Troubleshooting & Optimization

Improving the yield of 1-(3-Phenylpropyl)piperazine synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-phenylpropyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for this synthesis are the N-alkylation of piperazine with a 3-phenylpropyl halide and the reductive amination of piperazine with 3-phenylpropanal.

Potential Causes & Solutions:

  • Side Reactions in N-Alkylation: A significant challenge in the direct alkylation of piperazine is the formation of the dialkylated byproduct, 1,4-bis(3-phenylpropyl)piperazine. Since both nitrogen atoms in piperazine are nucleophilic, controlling the reaction to favor mono-alkylation is crucial.

    • Solution 1: Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) can statistically favor the mono-alkylation product. However, this necessitates an efficient method to remove the unreacted piperazine post-reaction.

    • Solution 2: Mono-protection of Piperazine: A more controlled approach involves using a mono-protected piperazine, such as 1-Boc-piperazine.[1] The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective alkylation of the other. The Boc group can then be removed under acidic conditions to yield the desired mono-substituted product.[1] This method often provides higher yields of the desired product and simplifies purification.[1]

    • Solution 3: Flow Chemistry: Continuous flow chemistry can offer excellent control over stoichiometry and reaction time, leading to highly selective mono-alkylation and improved yields.[1]

  • Inefficient Reductive Amination: Reductive amination is a powerful method for forming C-N bonds.[2] However, its success is highly dependent on the choice of reducing agent and reaction conditions.

    • Solution 1: Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is mild and selective for the iminium ion intermediate.[3] Other reducing agents like sodium cyanoborohydride can also be effective but may require more careful pH control.[4]

    • Solution 2: Reaction Conditions: The formation of the initial imine or enamine intermediate is a critical step. This is often favored in protic solvents like methanol or ethanol. However, the stability of the reducing agent in these solvents should be considered. For instance, STAB can degrade in methanol but is more stable in solvents like isopropyl alcohol (IPA) or dichloromethane (DCM).[3]

    • Solution 3: One-Pot Procedures: A one-pot, one-step synthetic procedure from a protonated piperazine has been shown to produce high yields and purity, avoiding the need for protecting groups.[5]

  • Poor Quality of Starting Materials: Impurities in the starting materials (piperazine, 3-phenylpropyl halide, or 3-phenylpropanal) can lead to side reactions and lower yields.

    • Solution: Ensure the purity of all reactants through appropriate purification techniques (e.g., distillation, recrystallization) and characterization (e.g., NMR, GC-MS) before use.

Issue 2: Formation of Impurities

Question: I am observing significant impurities in my crude product. What are the common impurities and how can I minimize their formation?

Answer:

Impurity formation is a common issue that can complicate purification and reduce the overall yield. The nature of the impurities will depend on the synthetic route chosen.

Common Impurities & Minimization Strategies:

  • 1,4-bis(3-phenylpropyl)piperazine (in N-alkylation): As mentioned previously, this is the primary byproduct in direct alkylation.

    • Minimization: Utilize a large excess of piperazine or employ a mono-protected piperazine derivative.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted piperazine and the alkylating agent or aldehyde.

    • Minimization: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. Adjusting reaction time, temperature, or catalyst loading may be necessary.

  • Side Products from the Reducing Agent (in Reductive Amination): Some reducing agents can lead to side reactions. For example, prolonged reaction times with STAB can sometimes lead to acetylation of the amine.[3]

    • Minimization: Optimize the reaction time and use the appropriate stoichiometry of the reducing agent.

  • Quaternary Ammonium Salts (in N-alkylation): Over-alkylation can lead to the formation of quaternary ammonium salts, which can be difficult to remove.

    • Minimization: Reductive amination is a good alternative to nucleophilic substitution with an alkyl halide to avoid the formation of quaternary ammonium salts.[1]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer:

The purification of this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

Purification Strategies:

  • Acid-Base Extraction: As a basic amine, this compound can be separated from non-basic impurities through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small amount of triethylamine to prevent streaking) can be used to separate the desired product from impurities.

  • Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization can be an effective purification method. The hydrochloride salt of the product is often a crystalline solid and can be easier to purify by recrystallization than the free base.[3][5] For example, the product can be precipitated as its dihydrochloride salt from a solution in an organic solvent like ethanol and ether.[6]

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound, N-alkylation or reductive amination?

Both routes are viable, and the "better" method often depends on the available starting materials, scale of the reaction, and desired purity.

  • N-Alkylation with mono-Boc-piperazine offers excellent control over mono-substitution and generally leads to higher yields of the desired product with easier purification.[1]

  • Reductive amination is a very efficient method, especially when using a mild reducing agent like STAB, and it avoids the formation of quaternary ammonium salts.[1][2]

For laboratory-scale synthesis where high purity is critical, the mono-protection strategy is often preferred. For larger-scale production, a well-optimized reductive amination or a direct alkylation with a large excess of piperazine might be more cost-effective.

Q2: What are the key reaction parameters to optimize for improving the yield?

  • Stoichiometry of Reactants: The ratio of piperazine to the electrophile is critical in N-alkylation to control the mono/di-alkylation ratio.[1]

  • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For reductive amination, the solvent must be compatible with both the imine formation and the reducing agent.[3]

  • Temperature: Reaction temperature affects the rate of reaction and can influence the formation of byproducts.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize the yield of the desired product.

Q3: How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing for the identification and quantification of reactants, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a small aliquot from the reaction mixture can be used to monitor the conversion of starting materials to the product.

Q4: Are there any specific safety precautions I should take during this synthesis?

  • Piperazine: Piperazine and its derivatives can be corrosive and may cause skin and respiratory irritation. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyl Halides: Alkyl halides are often lachrymatory and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Reducing Agents: Borohydride reagents can react violently with water and acids to produce flammable hydrogen gas. They should be handled in an inert atmosphere (e.g., under nitrogen or argon) and quenched carefully.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes
Synthetic RouteKey ReagentsAdvantagesDisadvantagesTypical Yield
N-Alkylation (Direct) Piperazine (excess), 3-phenylpropyl bromideSimple, one-stepRequires large excess of piperazine, dialkylation is a major side product40-60%
N-Alkylation (Protected) 1-Boc-piperazine, 3-phenylpropyl bromide, then deprotectionHigh selectivity for mono-alkylation, easier purificationTwo-step process>80%
Reductive Amination Piperazine, 3-phenylpropanal, Sodium triacetoxyborohydrideHigh efficiency, avoids quaternary ammonium saltsRequires careful choice of reducing agent and conditions70-90%
Protocol 1: Synthesis via N-Alkylation of Mono-Boc-Piperazine

Step 1: Alkylation

  • To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq).

  • Add 3-phenylpropyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product (1-Boc-4-(3-phenylpropyl)piperazine) by column chromatography.

Step 2: Deprotection

  • Dissolve the purified 1-Boc-4-(3-phenylpropyl)piperazine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

Protocol 2: Synthesis via Reductive Amination
  • To a solution of piperazine (1.0 eq) and 3-phenylpropanal (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.0 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt and recrystallizing.

Visualizations

Diagram 1: Synthetic Pathways to this compound

G cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route Piperazine Piperazine This compound This compound Piperazine->this compound 3-Phenylpropyl bromide 1-Boc-piperazine 1-Boc-piperazine 1-Boc-4-(3-phenylpropyl)piperazine 1-Boc-4-(3-phenylpropyl)piperazine 1-Boc-piperazine->1-Boc-4-(3-phenylpropyl)piperazine 3-Phenylpropyl bromide 1-Boc-4-(3-phenylpropyl)piperazine->this compound Deprotection (Acid) Piperazine_RA Piperazine 3-Phenylpropanal 3-Phenylpropanal Iminium_ion Iminium_ion 3-Phenylpropanal->Iminium_ion Piperazine 1-(3-Phenylpropyl)piperazine_RA This compound Iminium_ion->1-(3-Phenylpropyl)piperazine_RA Reducing Agent (e.g., STAB)

Caption: Overview of the N-alkylation and reductive amination synthetic routes.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield Observed route Which synthetic route was used? start->route alkylation N-Alkylation route->alkylation Alkylation red_am Reductive Amination route->red_am Reductive Amination dialkylation_check Dialkylation byproduct observed? alkylation->dialkylation_check dialkylation_yes Use mono-Boc-piperazine or excess piperazine dialkylation_check->dialkylation_yes Yes dialkylation_no Check starting material purity and reaction conditions (temp, time) dialkylation_check->dialkylation_no No reductant_check Which reducing agent was used? red_am->reductant_check stab STAB reductant_check->stab STAB other_reductant Other (e.g., NaBH3CN) reductant_check->other_reductant Other stab_sol Optimize solvent (e.g., DCM, IPA) and reaction time stab->stab_sol other_sol Ensure proper pH control and monitor reaction closely other_reductant->other_sol

References

Technical Support Center: Troubleshooting Low Solubility of 1-(3-Phenylpropyl)piperazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Phenylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The challenge with dissolving this compound stems from its dual chemical nature. The molecule is composed of two distinct parts: a long, non-polar (lipophilic) phenylpropyl tail and a basic piperazine headgroup.

  • Basicity (pKa): The piperazine ring contains two nitrogen atoms that can accept protons (act as bases). The solubility of such basic compounds is critically dependent on the pH of the solution.[1] In neutral or alkaline buffers (pH > pKa), the piperazine nitrogens are uncharged (un-ionized). In this state, the molecule's lipophilic character dominates, leading to very low aqueous solubility. To improve solubility, the pH must be lowered to protonate the piperazine ring, creating a charged, more water-soluble species.[2][3] The pKa values for the parent piperazine molecule are approximately 9.73 and 5.35.[4][5]

The interplay between these properties dictates the compound's behavior in aqueous media.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₁₃H₂₀N₂[6]-
Molecular Weight204.31 g/mol [6]Essential for calculating molar concentrations.
AppearanceSolidMust be dissolved from a solid state.
pKa (estimated)pKa1 ≈ 9.5-9.8, pKa2 ≈ 5.0-5.5[4]The molecule is a weak base; solubility will dramatically increase at pH values below the highest pKa.
XLogP3-AA (estimated)~3.0 - 4.0[7][8]Indicates the compound is lipophilic and likely has low intrinsic water solubility.

Below is a diagram illustrating how pH affects the ionization state and, consequently, the solubility of the molecule.

cluster_low_pH Low pH (e.g., pH < 6) cluster_high_pH High pH (e.g., pH > 8) Soluble Protonated Form (Charged, Water-Soluble) Insoluble Free Base Form (Neutral, Poorly Soluble) Soluble->Insoluble - H⁺ (Basification) Insoluble->Soluble + H⁺ (Acidification)

Caption: pH-dependent equilibrium of this compound.

Q2: What are the first and most effective steps I should take to dissolve my compound for a biological assay?

A2: The most direct approach is a combination of using a co-solvent for the initial stock and then adjusting the pH of the final aqueous buffer. This strategy addresses both the lipophilicity and basicity of the compound. Over 75% of drug compounds are basic, making pH modification a cornerstone of formulation.[9]

Causality: You will first dissolve the compound in a 100% water-miscible organic solvent (a co-solvent) to overcome the strong crystal lattice energy and lipophilicity.[10] Then, you will dilute this stock into an acidic aqueous buffer. The acidic environment provides protons (H+) to ionize the basic piperazine nitrogens, forming a soluble salt in situ and preventing the compound from precipitating out of the aqueous phase.[11][12]

The workflow below outlines the recommended initial steps for solubilization.

start Start: Solid Compound stock 1. Prepare High-Concentration Stock Solution (e.g., 10-50 mM in 100% DMSO) start->stock dilute 3. Perform Serial Dilution Add stock dropwise to buffer while vortexing vigorously stock->dilute buffer 2. Prepare Acidic Aqueous Buffer (e.g., pH 4.0-5.0) buffer->dilute check 4. Check for Precipitation Visually inspect solution dilute->check end_success Ready for Assay (with vehicle control) check->end_success Clear end_fail Precipitation Occurs: Proceed to Advanced Methods check->end_fail Cloudy final_adjust 5. (Optional) Adjust Final pH Slowly add base (e.g., NaOH) if assay requires higher pH end_success->final_adjust if needed

Caption: Initial workflow for solubilizing this compound.

Experimental Protocol 1: Solubilization via pH Adjustment

  • Stock Solution Preparation: a. Weigh a precise amount of this compound powder into a sterile microcentrifuge tube. b. Add the required volume of 100% dimethyl sulfoxide (DMSO) to achieve a high concentration (e.g., 20 mM). c. Vortex and/or sonicate the mixture at room temperature until the solid is completely dissolved. This is your stock solution.

  • Working Solution Preparation: a. Prepare an appropriate acidic buffer. A 50 mM citrate buffer (pH 4.5) is a good starting point. b. Vigorously vortex the acidic buffer. While it is vortexing, add the DMSO stock solution dropwise to the buffer to achieve your target concentration. The rapid mixing helps prevent localized supersaturation and precipitation.[2] c. Ensure the final concentration of DMSO in your working solution is compatible with your assay, typically below 0.5% to avoid cytotoxicity.[13] Always run a parallel experiment with a "vehicle control" (buffer + same final concentration of DMSO) to validate that the solvent has no effect on your results.[2]

  • Final pH Adjustment (If Necessary): a. If your biological assay requires a pH closer to neutral, you can slowly raise the pH of your clear, acidic working solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring. b. Monitor the solution closely. If it becomes cloudy, you have exceeded the thermodynamic solubility at that pH. You will need to either work at a lower pH or use an advanced solubilization method.

Q3: I've tried adjusting the pH, but I still can't reach my target concentration, or the compound precipitates over time. What's next?

A3: If pH modification is insufficient, the next step is to employ formulation excipients, with cyclodextrins being a highly effective and accessible option for laboratory settings. These strategies aim to increase the apparent solubility of the compound without relying solely on ionization.

A) Salt Formation: While you may not be synthesizing salts in your lab, it's worth checking if a salt form of the compound (e.g., this compound hydrochloride) is commercially available. Salt formation is a primary strategy in drug development to increase the solubility and dissolution rate of basic or acidic compounds.[14][15] The salt form is pre-protonated, which can improve its wettability and dissolution in aqueous media.

B) Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[16] They can encapsulate the lipophilic phenylpropyl tail of your compound, forming a water-soluble "inclusion complex."[17][18] This complex effectively masks the "oily" part of the molecule from the water, dramatically increasing its solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[16]

cluster_system Cyclodextrin Inclusion Complex Formation Drug This compound (Poorly Soluble) Complex Drug-Cyclodextrin Complex (Water Soluble) Drug->Complex + CD Cyclodextrin (Water Soluble) CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey FeaturesTypical Use Concentration
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity. Most commonly used.[19]1-20% (w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged. Good for basic drugs.1-30% (w/v)
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity, but can extract cholesterol from cell membranes. Use with caution in cell assays.0.5-5% (w/v)

Experimental Protocol 2: Solubility Enhancement with HP-β-CD

  • Prepare Cyclodextrin Solution: a. Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). To do this, dissolve 1 g of HP-β-CD powder in a final volume of 10 mL of buffer. b. Stir gently until the powder is fully dissolved. You can warm the solution slightly (to ~40°C) to speed up dissolution.

  • Prepare Drug Stock: a. Prepare a concentrated stock of this compound in an organic solvent like DMSO or ethanol (e.g., 20 mM), as described in Protocol 1.

  • Form the Complex: a. Add the drug stock solution dropwise into the 10% HP-β-CD solution while vortexing. b. Once the drug is added, cap the vial and place it on a shaker or rotator at room temperature for 2-24 hours. This allows time for the inclusion complex to form and reach equilibrium.

  • Determine Solubility: a. After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound. b. Carefully collect the supernatant. This clear solution contains your solubilized drug. c. Determine the concentration of the drug in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This value represents the enhanced solubility.

Q4: My compound dissolves initially but then "crashes out" of solution after a few hours or a freeze-thaw cycle. What is happening?

A4: This phenomenon is typically due to the formation of a supersaturated, kinetically soluble solution that is not thermodynamically stable.

  • Kinetic vs. Thermodynamic Solubility: When you rapidly dissolve a compound (e.g., by diluting a DMSO stock into buffer), you can temporarily achieve a concentration higher than its true equilibrium (thermodynamic) solubility.[2] This supersaturated state is unstable. Over time, the excess compound molecules will aggregate and precipitate out until the solution reaches its lower, thermodynamically stable concentration.[2]

  • Temperature Effects: Solubility is often temperature-dependent. If you dissolve the compound at room temperature and then store it at 4°C, the solubility may decrease, causing precipitation. Freeze-thaw cycles are particularly disruptive and can easily induce precipitation.

Solutions:

  • Determine Thermodynamic Solubility: Conduct your solubility experiment (like Protocol 2) with a longer incubation time (24-72 hours) to ensure you are measuring the true equilibrium solubility.[2]

  • Work at or Below the Thermodynamic Solubility Limit: Once known, do not prepare working solutions that exceed this concentration.

  • Use Stabilizers: Excipients like cyclodextrins or certain polymers can not only increase solubility but also help stabilize the solution and inhibit precipitation.[20]

  • Prepare Fresh Solutions: The most reliable practice is to prepare your working solutions fresh from a concentrated stock immediately before each experiment. Avoid long-term storage of diluted aqueous solutions.

References

How to purify 1-(3-Phenylpropyl)piperazine using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Column Chromatography Purification

Welcome to our dedicated technical support guide for the chromatographic purification of piperazine derivatives. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field when purifying 1-(3-Phenylpropyl)piperazine, a basic compound that presents unique challenges on standard silica gel.

Part 1: Method Development & Initial Setup

This section addresses the foundational questions you should consider before beginning your purification. A well-developed method is the cornerstone of a successful separation.

Question: What is the best stationary phase for purifying a basic amine like this compound?

Answer: The choice of stationary phase is critical due to the basic nature of the piperazine moiety. Standard silica gel is inherently acidic because of surface silanol groups (Si-OH).[1][2] These acidic sites can strongly and often irreversibly bind to basic compounds, leading to significant peak tailing, poor resolution, and even complete loss of the product on the column.[3][4]

You have three primary options to mitigate this issue:

  • Standard Silica Gel with a Basic Modifier: This is the most common and cost-effective approach. By adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase, you effectively neutralize the acidic silanol sites, preventing unwanted interactions with your basic analyte.[4][5]

  • Alumina (Neutral or Basic): Alumina is a viable alternative to silica. For basic compounds, neutral or basic alumina can provide excellent separation without the issue of strong acid-base interactions.[6][7]

  • Amine-Functionalized Silica: For particularly challenging separations, silica gel with covalently bonded amine groups can be used. This stationary phase offers a less acidic surface and is specifically designed for the purification of basic compounds.[8]

For routine purifications, we recommend starting with standard silica gel and a TEA-modified mobile phase.

Question: How do I develop an effective mobile phase for my separation?

Answer: The ideal mobile phase (eluent) should provide a good separation between your target compound and any impurities. This is almost always developed using Thin-Layer Chromatography (TLC) before committing to a large-scale column.[9]

The goal is to find a solvent system where your desired compound, this compound, has an Rf value between 0.25 and 0.35 .[5] This range provides the optimal balance between resolution and the time (and solvent volume) required for elution.

Experimental Protocol: TLC Solvent System Development
  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Initial Screening: Start with a common mid-polarity solvent system. A 70:30 mixture of Hexane:Ethyl Acetate is a classic starting point.[6]

  • Spot and Develop: Spot your crude mixture on a silica gel TLC plate (with a fluorescent indicator, F254). Place the plate in a sealed chamber containing the chosen solvent system.

  • Analyze and Adjust:

    • If spots remain at the baseline (Rf ≈ 0): The system is not polar enough. Increase the proportion of the more polar solvent (e.g., move to 50:50 Hexane:EtOAc or switch to a more polar system like 95:5 DCM:Methanol).[10]

    • If spots run to the solvent front (Rf ≈ 1): The system is too polar. Increase the proportion of the non-polar solvent.

  • Address Tailing: If your product spot appears as a streak rather than a tight circle, this is characteristic of the amine interacting with the acidic silica. Add 0.5-1% triethylamine (TEA) to your pre-mixed mobile phase and re-run the TLC. This should result in a much sharper spot.[3][5]

  • Optimize for Separation: Once your product has an Rf of ~0.3, check for separation from other spots (impurities). Fine-tune the solvent ratios to maximize the distance between your product spot and any contaminants.

Table 1: Recommended Starting Solvent Systems for Piperazine Derivatives

Solvent System Polarity Recommended Use Case Modifier
Hexane / Ethyl Acetate Low to Medium Good starting point for less polar impurities. 1% TEA
Dichloromethane / Methanol Medium to High Effective for more polar amines and impurities.[5] 1% TEA

| Toluene / Acetone | Medium | Alternative system if others fail to provide selectivity. | 1% TEA |

Question: How do I visualize my compound on the TLC plate? It's not colored.

Answer: this compound is a colorless solid, but it possesses a phenyl group, which is an excellent UV chromophore.

  • UV Light (254 nm): This should be your first method. On a TLC plate containing a fluorescent indicator (F254), the phenyl ring will absorb the UV light, preventing the plate from fluorescing. This will cause your compound to appear as a dark purple/black spot against a glowing green background.[11][12][13] This method is non-destructive.

  • Iodine Staining: If for any reason UV is not effective, place the TLC plate in a sealed chamber with a few crystals of iodine. Most organic compounds, including amines, will absorb the iodine vapor and appear as yellow-brown spots.[12][14] This method is semi-destructive as the spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method that is highly effective for visualizing compounds that can be oxidized, such as the secondary amines in the piperazine ring. Briefly dip the plate in a dilute solution of KMnO₄. Your compound will appear as a yellow or brown spot on a bright purple background.[14][15]

Part 2: Column Preparation and Execution

This section provides guidance on the practical aspects of running the column itself.

dot

Caption: Standard workflow for flash column chromatography purification.

Question: What is the best way to load my sample onto the column?

Answer: How you introduce your sample to the column significantly impacts the quality of the separation. The goal is to apply the sample in as narrow a band as possible.

  • Liquid Loading: This involves dissolving the crude product in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column. This is only suitable if your compound is readily soluble in the mobile phase. Warning: Never use a solvent that is significantly more polar than your mobile phase to dissolve the sample, as this will destroy the separation.

  • Dry Loading (Recommended): This is the superior method for compounds that have poor solubility in the mobile phase or for ensuring a very narrow starting band.[9][16]

Experimental Protocol: Dry Loading a Sample
  • Dissolve your crude this compound mixture in a round-bottom flask using a volatile solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).

  • Add a small amount of silica gel to the flask (typically 1-2 times the mass of your crude product).

  • Gently swirl the flask to create a slurry.

  • Remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your crude product.

  • Carefully add this powder to the top of your packed column bed.

Part 3: Troubleshooting Guide & FAQs

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of basic amines.

dot

troubleshooting_tree problem Problem: Compound Streaking (Peak Tailing) cause1 Probable Cause: Acid-Base Interaction problem->cause1 Is the TLC spot a comet? cause2 Probable Cause: Column Overload problem->cause2 Is the spot a large, distorted blob? solution1 Solution: Add 0.5-1% Triethylamine (TEA) to the mobile phase. cause1->solution1 Primary Fix solution3 Solution: Switch to a neutral or basic stationary phase (Alumina). cause1->solution3 Alternative Fix solution2 Solution: Use less sample material for the column size. cause2->solution2

Caption: Decision tree for troubleshooting peak tailing.

Table 2: Chromatography Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
My compound is streaking or "tailing" on the column. The basic piperazine is interacting with acidic silanol groups on the silica surface.[3][4] Primary: Ensure your mobile phase contains 0.5-1% triethylamine (TEA) or another suitable base to neutralize the silica.[5] Alternative: Switch to a neutral stationary phase like alumina.[7]
My compound won't elute from the column, even with a very polar solvent. Irreversible adsorption to the acidic silica gel. This happens when a basic modifier is not used. This is often unrecoverable. The best solution is prevention. Always run a TLC with a basic modifier first to confirm your compound is mobile. If the column has already been run, you can try to "strip" it with 5-10% ammonium hydroxide in methanol, but recovery may be low.
I'm getting poor separation between my product and an impurity. The mobile phase does not have the right selectivity for the two compounds. 1. Decrease Polarity: If the Rf values are too high (>0.5), decrease the polarity of your eluent to spread the spots out more on the column. 2. Change Solvents: If decreasing polarity doesn't work, the compounds may have similar polarities. Try a different solvent system with different chemical properties (e.g., switch from Hexane/EtOAc to a DCM-based system).
I can't see my compound on the TLC plate with UV light. The compound concentration might be too low, or the compound may not be a strong UV absorber (unlikely for this compound, but possible for impurities). 1. Stain the Plate: Use a more general visualization method like an iodine chamber or a potassium permanganate dip.[14][15] 2. Check a Crude Spot: Ensure you can see a spot from your starting crude material. If not, the issue may be with your sample.

| The column "cracked" after I changed the solvent. | A sudden and drastic change in solvent polarity can generate heat, causing channels and cracks to form in the silica bed, which ruins the separation.[17] | Avoid abrupt changes. If you need to increase polarity, do so gradually in a stepwise gradient (e.g., move from 10% EtOAc to 20% EtOAc, not directly to 50% EtOAc). |

References

Technical Support Center: A Researcher's Guide to Storing and Handling 1-(3-Phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Phenylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As a substituted piperazine, this compound is a secondary amine, a functional group that requires specific handling to prevent degradation. This document provides in-depth, experience-driven advice in a direct question-and-answer format, alongside detailed protocols to help you troubleshoot and validate the quality of your materials.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during the storage and use of this compound.

Q1: My solid this compound has changed color from white to yellow/brown. What happened, and is it still usable?

A color change in your solid material is a primary indicator of oxidative degradation.[1][2] Secondary amines like this compound are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities.[3][4] The resulting colored impurities are often N-oxides or other complex oxidation products.

Actionable Advice: Do not assume the material is unusable, but you must verify its purity before proceeding. A slight discoloration may correspond to minor degradation (<1-2%), which might be acceptable for some applications. However, for sensitive assays, the presence of these impurities could be confounding. We strongly recommend performing a purity analysis via HPLC or LC-MS (see SOP 2 ) to quantify the level of degradation. If purity has dropped significantly, the material should be repurified or discarded.

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

The key to preventing degradation is to control the compound's environment by minimizing its exposure to oxygen, moisture, light, and heat.[5][6]

Actionable Advice:

  • Container: Always store the compound in a tightly sealed, amber glass vial to protect it from light and air.[1]

  • Atmosphere: For long-term storage (>6 months), we recommend flushing the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen, the primary driver of degradation.[4]

  • Temperature: Store in a cool, dry, and well-ventilated area.[5][7] For optimal long-term stability, storage in a desiccator at 2-8°C is recommended. Avoid storing at room temperature on an open bench.

  • Location: Keep the container away from acids, strong oxidizing agents, and sources of heat or ignition.[5][8]

Q3: I need to prepare a stock solution. What solvent should I use, and how should I store the solution?

Solutions are often more susceptible to degradation than solids due to increased molecular mobility and interaction with dissolved gases and solvent molecules. Phenyl piperazines have shown significant degradation in solution, even under refrigerated conditions, over extended periods.[9]

Actionable Advice:

  • Solvent Choice: Use high-purity, anhydrous-grade solvents if your experimental protocol allows. Dimethyl sulfoxide (DMSO) or ethanol are common choices. If using aqueous buffers, be aware that pH can influence stability.[1]

  • Preparation: Before use, sparge your solvent with argon or nitrogen for 10-15 minutes to remove dissolved oxygen. Prepare the solution under an inert atmosphere if possible.

  • Storage: Store stock solutions frozen at -20°C or -80°C in small, single-use aliquots. This minimizes freeze-thaw cycles and reduces the amount of air introduced into the stock vial with each use. Use amber, tightly sealed vials.

Q4: I suspect my sample has degraded. How can I quickly check its purity?

Visual inspection is the first step, but analytical confirmation is essential. The most reliable methods for assessing the purity of piperazine derivatives are chromatographic.[10][11]

Actionable Advice: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a straightforward way to assess purity. A pure sample should yield a single major peak. The presence of new peaks, especially earlier-eluting (more polar) ones, suggests degradation. For definitive identification of degradants, liquid chromatography-mass spectrometry (LC-MS) is required.[1] Refer to SOP 2 for a general-purpose HPLC protocol.

Q5: Are there any specific chemical incompatibilities I should be aware of during storage or handling?

Yes. As a secondary amine, this compound is a weak base and is nucleophilic.

Actionable Advice:

  • Avoid Strong Acids and Oxidizers: Store separately from strong acids, acid chlorides, and oxidizing agents (e.g., peroxides, nitrates) to prevent vigorous and potentially hazardous reactions.[2][5]

  • Avoid Aldehydes and Ketones: Be mindful that secondary amines can react with aldehydes and ketones, particularly under certain pH conditions, to form enamines. This is more of a concern in solution than in solid-state storage.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Investigating Purity Loss in Solid Samples

This guide provides a systematic workflow for addressing suspected degradation of your solid this compound.

  • Problem: You observe a color change in your solid material, or experiments using the compound yield inconsistent or unexpected results.

  • Primary Suspect: Oxidative degradation. The two nitrogen atoms in the piperazine ring are susceptible to oxidation.

  • Workflow: Follow the logical steps outlined in the diagram below to diagnose and resolve the issue.

G A Observation: - Color Change - Inconsistent Results B Perform Purity Analysis (See SOP 2: RP-HPLC) A->B C Decision Point: Is Purity > 98%? B->C D Compound is Suitable for Use. Review Storage Practices (See SOP 1) C->D Yes E Compound is Compromised. C->E No I Implement Correct Storage (Inert Gas, 2-8°C, Dark) D->I F Decision Point: Repurify or Discard? E->F G Repurify via Chromatography or Recrystallization F->G Repurification Feasible H Discard Compound and Procure New Stock F->H Purity <90% or Impractical G->I H->I G Potential Oxidative Degradation Pathways A This compound B N-Oxide Derivative A->B [O₂] C Ring-Opened Products (e.g., Diamines) A->C [O₂], Radical Mechanism D N-formylpiperazine (Further Oxidation/Reaction) A->D Oxidative C-N Cleavage/Reaction

References

Technical Support Center: Navigating Off-Target Effects of Piperazine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the common challenges associated with the off-target effects of piperazine derivatives in cellular assays. The piperazine scaffold is a privileged structure in medicinal chemistry, valued for its versatility and frequent appearance in approved drugs.[1][2] However, this same structural motif is also associated with a range of off-target activities that can confound experimental results and lead to misinterpretation of data. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects.

Section 1: Troubleshooting Guides

This section addresses specific, practical problems you might encounter during your experiments. Each issue is broken down into potential causes, logical troubleshooting workflows, and detailed protocols to help you systematically diagnose and solve the problem.

Issue 1: Unexpected Cytotoxicity in Your Cell-Based Assays

You've treated your cells with a novel piperazine derivative and observe significant cell death, even at concentrations where your on-target effect is not expected to be maximal, or in cell lines that do not express the intended target.

Before exploring complex off-target biology, it's crucial to eliminate common experimental artifacts.

  • Compound Solubility and Stability: Piperazine compounds, despite often being designed for improved solubility, can precipitate in aqueous assay media.[3] These precipitates can lead to inconsistently high localized concentrations, causing cytotoxicity.

    • Action: Visually inspect your assay plates for precipitates. Determine the kinetic solubility of your compound in your specific cell culture medium.[4]

    • Protocol: Assess compound stability over the time course of your experiment using High-Performance Liquid Chromatography (HPLC).[5]

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[5] Always include a vehicle-only control group in your experimental design.[5]

If common artifacts are ruled out, the cytotoxicity is likely due to the compound's interaction with unintended cellular targets.

G A Unexpected Cytotoxicity Observed B Verify Compound Solubility & Stability in Media A->B C Review Vehicle & Assay Controls B->C D Perform Dose-Response in Multiple Cell Lines (Target-Positive & Target-Negative) C->D E Compare Cytotoxic IC50 to On-Target EC50/IC50 D->E G Toxicity at concentrations far from on-target potency? E->G K Toxicity correlates with on-target potency? E->K F Broad Off-Target Panel Screening (e.g., GPCRs, Ion Channels) H Hypothesize Off-Target Liability (e.g., hERG, GPCR agonism/antagonism) F->H G->F Yes L On-Target Mediated Toxicity G->L No I Structural Modification (SAR) to Reduce Toxicity H->I J Optimized Compound with Reduced Cytotoxicity I->J K->L Yes G A Potent Biochemical IC50, Weak Cellular EC50 B Assess Physicochemical Properties (LogP, PSA, pKa) A->B C Is compound cell permeable? B->C D Is it an efflux pump substrate? (e.g., P-gp) C->D Yes G Structural Modification to Improve Permeability C->G No E High Intracellular ATP? (for Kinase Inhibitors) D->E No H Co-dose with Efflux Pump Inhibitors D->H Yes F Plasma Protein Binding in Media? E->F No I Re-run Biochemical Assay with Physiological ATP E->I Yes J Test in Serum-Free Media or Measure Unbound Fraction F->J Yes K Optimized Cellular Potency F->K No G->K H->K I->K J->K

References

Technical Support Center: Overcoming Inconsistent Results in 1-(3-Phenylpropyl)piperazine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Phenylpropyl)piperazine. This guide is designed to help you navigate and resolve the common, and often frustrating, issue of inconsistent experimental results. Reproducibility is the cornerstone of scientific integrity, and this resource provides a structured approach to identifying and eliminating sources of variability in your workflow.[1]

Inconsistent outcomes are rarely due to a single cause. More often, they arise from a combination of subtle factors related to reagent quality, experimental design, and data interpretation. This guide will walk you through a logical troubleshooting process, from foundational checks of your compound to advanced assay optimization.

Section 1: Foundational Troubleshooting - Is Your Reagent What You Think It Is?

The most fundamental source of experimental inconsistency is the reagent itself.[1][2] Before questioning complex biological variables, it is imperative to rigorously validate your starting material. A vendor's certificate of analysis is a starting point, but independent verification is crucial for robust research.[3]

Q1: My experimental results are fluctuating significantly between batches of this compound. What should I check first?

This points to a potential issue with the identity, purity, or stability of your compound. Substandard reagents can introduce contaminants or impurities, leading to erroneous results.[1]

Troubleshooting Steps:

  • Confirm Identity: The identity of the compound should be unequivocally confirmed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The resulting spectra should be compared against known reference spectra for this compound to confirm that the chemical structure is correct.[4][5][6][7]

    • Mass Spectrometry (MS): Verify the molecular weight of the compound. The measured mass should correspond to the expected molecular weight of C₁₃H₂₀N₂ (204.31 g/mol ).[8]

  • Assess Purity: High-purity reagents are essential for reliable results.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. An ideal result is a single, sharp peak. The presence of multiple peaks indicates impurities that could have their own biological activity, confounding your results.

    • Quantitative Purity Goal: For most biological assays, a purity level of >98% is recommended.

  • Evaluate Stability and Storage:

    • Chemical Stability: this compound is generally stable under standard room temperature conditions. However, improper storage (e.g., exposure to light, humidity, or extreme temperatures) can lead to degradation over time.

    • Storage Protocol: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

    • Solution Stability: If you are preparing stock solutions, their stability in the chosen solvent (typically DMSO) should be assessed, as freeze-thaw cycles can cause precipitation.[9]

Parameter Recommended Technique Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectrum matches reference; Measured MW = 204.31 ± 0.05 Da
Purity HPLC>98% peak area
Stability Re-analysis by HPLC after storageNo significant degradation (<2%) over the intended storage period

Section 2: Experimental Design & Execution - Controlling Your Variables

Once your compound has been validated, the next step is to scrutinize your experimental protocol. Inconsistencies often creep in through subtle variations in assay conditions.[10][11]

Q2: My compound shows high potency in a biochemical assay but is much weaker in a cell-based assay. What could be the cause?

This is a classic discrepancy that often points to issues with compound solubility, cell permeability, or off-target effects.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for assay inconsistencies.

Detailed Steps:

  • Address Solubility: Poor aqueous solubility is a major cause of underestimated activity and variable data in biological assays.[9][12][13][14][15]

    • Problem: Compounds precipitating in aqueous assay buffers will lead to an actual concentration that is much lower than the intended concentration.[12]

    • Solution: Determine the kinetic solubility of your compound in the specific assay buffer you are using. If solubility is low, consider using solubility-enhancing excipients or reformulating your dosing solution. Always visually inspect for precipitation.

  • Check for Solvent Toxicity: The solvent used to dissolve your compound, typically DMSO, can be toxic to cells at certain concentrations.[10][14]

    • Problem: If the final DMSO concentration is too high (generally >0.5%), it can cause cytotoxicity, masking the true effect of your compound.[16]

    • Solution: Always include a "vehicle control" (media with the same final concentration of DMSO but without the compound) in your experiments.[10] If toxicity is observed, lower the DMSO concentration in your assay.

  • Evaluate Cell Permeability: A compound that cannot efficiently cross the cell membrane will not be effective in a cell-based assay.[16]

    • Problem: The physicochemical properties of this compound may limit its ability to enter the cell.

    • Solution: Assess the compound's LogP and polar surface area. If poor permeability is suspected, structural modifications may be necessary, or a different type of assay (e.g., using permeabilized cells) could be considered.

Q3: I'm seeing high variability between replicate wells in my 96-well plate assays. What should I do?

High well-to-well variability often points to procedural issues rather than the compound itself.[17]

Troubleshooting Checklist:

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure the cell suspension is homogenous by gently mixing between pipetting steps. Use reverse pipetting for accuracy.[17]Reduced well-to-well variability in cell number and assay signal.[17]
"Edge Effects" Fill the outer wells of the plate with sterile PBS or media without cells and exclude them from data analysis. Ensure proper incubator humidification.[17]Minimized evaporation from experimental wells, leading to more consistent results.[17]
Pipetting Errors Calibrate pipettes regularly. Use a consistent pipetting technique (e.g., consistent speed and immersion depth).[17][18]Increased accuracy and precision in dispensing cells, media, and reagents.[17]
Reagent/Compound Preparation Prepare fresh dilutions of the compound for each experiment from a validated stock solution.[10]Minimized variability due to compound degradation or precipitation in diluted solutions.

Section 3: Advanced Troubleshooting - Uncovering Hidden Variables

If foundational checks and protocol optimization do not resolve inconsistencies, it may be necessary to investigate more complex pharmacological variables.

Q4: My results are consistent, but the biological effect I'm observing doesn't match the expected mechanism of action. Could off-target effects be at play?

Yes, this is a strong possibility. The piperazine scaffold is present in many biologically active molecules and is known to interact with multiple targets.[19] This can lead to unexpected or "off-target" effects.[16][20][21]

Common Off-Targets for Piperazine Derivatives:

  • Serotonergic (5-HT) receptors

  • Dopaminergic (D) receptors

  • Adrenergic (α) receptors

  • hERG potassium channel (a critical concern for cardiotoxicity)[16]

Workflow for Investigating Off-Target Effects:

Caption: Workflow for identifying potential off-target effects.

Recommended Actions:

  • In Silico Prediction: Use computational tools to predict potential off-target interactions based on the structure of this compound.[16]

  • Broad Off-Target Screening: The most effective approach is to use a commercial off-target screening panel. These services test your compound against a wide array of receptors, ion channels, and enzymes to provide a comprehensive liability profile.[16]

  • Follow-up Assays: For any significant "hits" from the screening panel, perform full dose-response assays to determine the potency of the off-target interaction.

By understanding the full pharmacological profile of your compound, you can better interpret your results and design experiments that account for any confounding off-target activities.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How often should I validate my compound?

    • A: You should perform full identity and purity validation on every new batch received from a vendor. For ongoing experiments, it is good practice to re-check the purity of your stock solution via HPLC every 1-2 months, or if you observe a sudden shift in your results.

  • Q: My compound is sourced from a reputable supplier. Do I still need to validate it?

    • A: Yes. Even with high-quality suppliers, batch-to-batch variability can occur.[11] The NIH and other regulatory bodies emphasize that researchers should independently verify the identity and purity of key reagents to ensure experimental reproducibility.[3]

  • Q: What is the ideal final DMSO concentration in a cell-based assay?

    • A: This is cell-line dependent, but a general rule is to keep the final concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[16] Always run a vehicle control to confirm the solvent is not impacting your results.

References

Stability testing of 1-(3-Phenylpropyl)piperazine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 1-(3-Phenylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound under varying pH conditions. As your dedicated application scientist, I will walk you through the critical aspects of designing and executing these experiments, ensuring the integrity and reliability of your results.

Introduction: Understanding the Molecule

This compound is a disubstituted piperazine derivative. The stability of this molecule is crucial for its development as a potential therapeutic agent. The piperazine ring, with its two nitrogen atoms, can exhibit basic properties and is susceptible to pH-dependent degradation pathways. The phenylpropyl substituent can also influence the molecule's reactivity and degradation profile. This guide will address the common challenges and questions that arise during the stability testing of this compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the stability testing of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this compound under different pH conditions?

A1: Based on the structure of this compound, the primary degradation pathways of concern are hydrolysis and oxidation.

  • Hydrolysis: The piperazine ring itself is generally stable to hydrolysis. However, depending on the overall molecular structure and the presence of susceptible functional groups introduced during synthesis, hydrolysis could become a factor. For arylalkylpiperazines, pH is a critical factor, with both acidic and alkaline conditions potentially accelerating degradation.[1]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be influenced by pH, light, and the presence of oxidizing agents.[2] The benzylic position of the phenylpropyl group could also be prone to oxidation. Atmospheric oxidation initiated by hydroxyl radicals has been shown to be a degradation pathway for piperazine, involving both C-H and N-H abstraction.[3]

Q2: What pH range should I investigate for the stability of this compound?

A2: It is recommended to study a wide pH range to understand the complete stability profile of the molecule. A typical range for forced degradation studies is pH 1 to 13.[4] This will cover acidic, neutral, and basic conditions and help identify the pH at which the compound is most stable.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict potential products based on the degradation of similar piperazine derivatives.

  • Oxidative Degradation Products: N-oxidation of the piperazine nitrogens is a common pathway.[5] This can lead to the formation of N-oxides. Ring-opening of the piperazine moiety is another possibility.[6]

  • Hydrolytic Degradation Products: While less common for the core piperazine structure, if impurities from the synthesis are present, they might hydrolyze. For instance, if there are amide or ester linkages in related impurities, they would be susceptible to hydrolysis.

  • Metabolic Degradation Analogs: Studies on the metabolism of similar compounds, like 1-(3-chlorophenyl)piperazine, show hydroxylation of the aromatic ring and degradation of the piperazine moiety as major pathways.[7] These metabolic pathways can sometimes mimic chemical degradation.

Q4: How can I monitor the degradation of this compound and quantify its degradation products?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[8][9][10][11] For more complex mixtures of degradation products and for their identification, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is highly recommended.[1][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during stability testing experiments.

Problem Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature. Extend the duration of the study.
Complete degradation of the compound is observed immediately. The stress conditions are too harsh.Decrease the concentration of the stressor. Lower the temperature. Shorten the duration of the study.
Poor peak shape or resolution in the chromatogram. Inappropriate HPLC method parameters (e.g., mobile phase, column, pH). Co-elution of the parent compound with degradation products.Optimize the HPLC method. Try different columns (e.g., C18, phenyl-hexyl). Adjust the mobile phase composition and pH. Use a gradient elution.
Mass imbalance in the assay. Undetected degradation products (e.g., volatile compounds, compounds without a UV chromophore). Inaccurate quantification of degradation products due to different response factors.Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Determine the relative response factors for the major degradation products.
Formation of unexpected degradation products. Interaction with excipients (if in a formulation). Contaminants in the solvent or reagents.Perform forced degradation on the pure drug substance. Analyze blanks (solvents and reagents without the drug substance).

Experimental Protocols

Here are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation

Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Purified water

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective medium (0.1 M HCl, 1 M HCl, water, 0.1 M NaOH, 1 M NaOH) to a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Oxidative Degradation

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Purified water

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • For each oxidative condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective medium (3% H₂O₂ in water, 30% H₂O₂ in water) to a final concentration of approximately 100 µg/mL.

  • Keep the solutions at room temperature and protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.

Protocol 3: Photolytic Degradation

Objective: To determine the photostability of this compound.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol, water)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines.

  • Control samples protected from light (e.g., wrapped in aluminum foil).

Procedure:

  • Prepare a solution of this compound in a suitable solvent at a concentration of approximately 100 µg/mL.

  • Expose the solution to a light source in a photostability chamber.

  • Simultaneously, keep a control sample in the same chamber but protected from light.

  • Withdraw aliquots from both the exposed and control samples at specified time points.

  • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Dilution Dilute with Stress Medium (Acid, Base, Oxidant, etc.) Start->Dilution Hydrolysis Hydrolytic Stress (Acid/Base/Neutral, Heat) Dilution->Hydrolysis Oxidation Oxidative Stress (H₂O₂, Room Temp) Dilution->Oxidation Photolysis Photolytic Stress (ICH Q1B Light Source) Dilution->Photolysis Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Neutralization Neutralize (if necessary) Sampling->Neutralization Analysis Analyze via HPLC/UPLC-MS Neutralization->Analysis Data Data Interpretation (Degradation Profile, Kinetics, Product ID) Analysis->Data caption Forced Degradation Workflow

Caption: A typical workflow for conducting forced degradation studies.

Logical Relationship of Stability Testing

Stability_Testing_Logic cluster_compound Compound Properties cluster_stressors Stress Factors cluster_outcomes Stability Outcomes Compound This compound Structure Chemical Structure (Piperazine Ring, Phenylpropyl Group) Compound->Structure Degradation_Pathways Degradation Pathways Structure->Degradation_Pathways pH pH (Acidic, Neutral, Basic) pH->Degradation_Pathways Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Degradation_Pathways Light Light (UV/Vis) Light->Degradation_Pathways Temperature Temperature Temperature->Degradation_Pathways Degradation_Products Identification of Degradation Products Degradation_Pathways->Degradation_Products Kinetics Degradation Kinetics Degradation_Pathways->Kinetics Stability_Profile Overall Stability Profile Degradation_Products->Stability_Profile Kinetics->Stability_Profile caption Factors Influencing Stability Profile

Caption: Interplay of factors in determining the stability of a compound.

References

Technical Support Center: Administration of 1-(3-Phenylpropyl)piperazine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Phenylpropyl)piperazine and its derivatives are a class of compounds with significant interest in neuroscience and pharmacology research due to their interactions with key neurotransmitter systems. Proper administration and management of potential side effects are crucial for obtaining reliable and reproducible data. This guide is designed to provide practical advice and troubleshooting strategies for in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

While the precise mechanism of this compound is not fully elucidated in publicly available literature, research on its derivatives provides strong indications of its likely targets. Studies on analogs of this compound show a significant affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT). This suggests that the compound may modulate dopaminergic and serotonergic neurotransmission by inhibiting the reuptake of these neurotransmitters from the synaptic cleft. Additionally, a structural congener, YZ-185 (N-phenylpropyl-N′-(3-methoxyphenethyl)piperazine), has been shown to interact with sigma receptors, influencing cocaine-induced hyperactivity and conditioned place preference in mice. Therefore, it is plausible that this compound may also exhibit activity at sigma receptors.

Q2: What are the potential side effects of this compound administration in animal models?

Specific side effect profiles for this compound are not extensively documented. However, based on the known effects of piperazine and its derivatives, researchers should be vigilant for the following potential adverse events:

  • Central Nervous System (CNS) Effects: These can range from sedation and lethargy to agitation and anxiety. Some piperazine derivatives have been noted to cause muscle tremors or uncoordinated movements (ataxia).

  • Gastrointestinal (GI) Effects: Nausea, vomiting (in species that can vomit), and diarrhea are possible side effects.

  • Cardiovascular Effects: Tachycardia (increased heart rate) has been reported with some piperazine derivatives.

  • Behavioral Changes: Researchers should carefully observe for any abnormal behaviors such as stereotypy (repetitive, invariant behavior patterns), hyperactivity, or excessive grooming.

Q3: What is a recommended starting dose for this compound in rodents?

A definitive, universally recommended starting dose for this compound is not established in the literature. Therefore, it is imperative for researchers to conduct a dose-response study to determine the optimal dose for their specific experimental paradigm while minimizing side effects. We recommend starting with a low dose (e.g., 1-5 mg/kg) and gradually escalating the dose while closely monitoring for both desired efficacy and any adverse effects.

Q4: What is the best route of administration for this compound in animal models?

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the formulation of the compound. Common routes for rodent studies include:

  • Intraperitoneal (IP) Injection: This is a frequently used route that offers rapid absorption.

  • Oral Gavage (PO): Suitable for mimicking oral drug administration in humans.

  • Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP injection.

  • Intravenous (IV) Injection: Used when precise and immediate bioavailability is required.

Researchers should adhere to established guidelines for administration volumes and needle sizes to minimize tissue damage and animal distress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Excessive Sedation or Lethargy Dose may be too high, impacting CNS function.Reduce the dose in subsequent experiments. Consider a different administration route that may alter the pharmacokinetic profile.
Agitation, Hyperactivity, or Stereotypy Potential stimulant effects, possibly related to dopamine transporter inhibition.Lower the dose. Ensure the animal's environment is calm and free from excessive stimuli.
Gastrointestinal Distress (e.g., diarrhea, abnormal feces) Irritation of the GI tract or systemic effects of the compound.Consider oral gavage with a suitable vehicle to minimize direct irritation. Ensure animals are well-hydrated. If symptoms persist, lower the dose.
Seizures or Muscle Tremors High doses of some piperazine derivatives can lower the seizure threshold.Immediately discontinue administration. This is a sign of significant neurotoxicity, and the dose is likely too high. Re-evaluate the entire dosing regimen.
Variable or Inconsistent Results Issues with drug formulation, administration technique, or animal stress.Ensure the compound is fully dissolved or suspended in the vehicle. Standardize the administration procedure. Acclimate animals to handling and injection procedures to reduce stress.

Experimental Protocols

Protocol 1: Acclimatization of Animals to Handling and Injection

Objective: To reduce stress-induced variability in experimental results.

Methodology:

  • For at least three days prior to the start of the experiment, handle each animal for 5-10 minutes daily.

  • Simulate the injection procedure by gently restraining the animal and touching the injection site with a capped needle.

  • On the day of the experiment, perform the actual injection with minimal stress and handling time.

Protocol 2: Preparation of this compound for Injection

Objective: To ensure a homogenous and stable formulation for accurate dosing.

Methodology:

  • Determine the appropriate vehicle for your study. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80, topped up with saline.

  • Weigh the required amount of this compound in a sterile container.

  • If using a solubilizing agent, first dissolve the compound in the agent before adding the saline or PBS.

  • Vortex or sonicate the solution until the compound is fully dissolved or forms a uniform suspension.

  • Visually inspect the solution for any precipitation before each injection.

Visualizations

Diagram 1: Potential Mechanism of Action of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PPP This compound DAT Dopamine Transporter (DAT) PPP->DAT Inhibits SERT Serotonin Transporter (SERT) PPP->SERT Inhibits DA Dopamine SER Serotonin Vesicle Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release SER_cleft Serotonin Vesicle->SER_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binds SER_cleft->SERT Reuptake SER_receptor Serotonin Receptor SER_cleft->SER_receptor Binds

Caption: Potential inhibition of DAT and SERT by this compound.

Diagram 2: Troubleshooting Workflow for Adverse Effects

G Start Adverse Effect Observed AssessSeverity Assess Severity Start->AssessSeverity Mild Mild (e.g., slight lethargy, minor GI upset) AssessSeverity->Mild Severe Severe (e.g., seizures, significant distress) AssessSeverity->Severe ReduceDose Reduce Dose Mild->ReduceDose StopExp Stop Experiment & Consult Veterinarian Severe->StopExp Monitor Continue Monitoring ReduceDose->Monitor Continue Continue Experiment with Adjustments Monitor->Continue Reevaluate Re-evaluate Protocol (Dose, Route, Vehicle) StopExp->Reevaluate

Caption: Decision workflow for managing adverse effects.

Selecting the appropriate solvent for dissolving 1-(3-Phenylpropyl)piperazine for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Successfully delivering a hydrophobic compound like 1-(3-Phenylpropyl)piperazine to cells in an aqueous culture environment is a critical first step for any in vitro assay. The choice of solvent is paramount; it must effectively dissolve the compound without introducing confounding variables such as cytotoxicity or off-target effects. This guide, structured from the perspective of a Senior Application Scientist, provides a comprehensive framework for selecting the appropriate solvent, preparing solutions, and troubleshooting common issues encountered during experimental setup.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with new compounds.

Q1: What is the best initial solvent to try for dissolving this compound for cell culture?

A: For most new, poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent.[1][2]

  • Scientific Rationale: DMSO is an amphiphilic molecule, meaning it has both polar and non-polar characteristics. This property makes it an exceptionally versatile and powerful solvent capable of dissolving a wide range of hydrophobic compounds.[2][3] Its ability to readily permeate cell membranes can also aid in compound delivery.[4] While the exact solubility of this compound in DMSO is not publicly cataloged, its phenyl and piperazine moieties are common in compounds that show good solubility in DMSO.

  • Critical Caveat: The primary drawback of DMSO is its dose-dependent cytotoxicity.[3][4] For the majority of cell lines, it is crucial to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[1][4] However, some sensitive cell lines may show stress or differentiation even at concentrations as low as 0.1%.[5]

Q2: My compound isn't dissolving well, or the required DMSO concentration is toxic to my cells. What are the alternatives?

A: If DMSO proves unsuitable, Ethanol (EtOH) and Acetone are excellent second-line choices.

  • Ethanol (100% or 200 Proof, Anhydrous): Ethanol is generally less cytotoxic than DMSO.[1][3] Many cell lines can tolerate final concentrations up to 1% (v/v) without significant adverse effects.[1] It is a good solvent for many organic molecules and represents a primary alternative.[2]

  • Acetone: In comparative studies, acetone has often been found to be the least cytotoxic of the common organic solvents, with some cell lines maintaining high viability at concentrations of 1% or higher.[3][4]

  • Dimethylformamide (DMF): While a powerful solvent, DMF generally exhibits higher cytotoxicity than DMSO, ethanol, or acetone and should be considered a last resort.[1][3][4]

Q3: What is the maximum concentration of solvent I can safely use in my cell culture medium?

A: This is highly dependent on your specific cell line and the duration of the experiment. You must determine the maximum tolerated concentration empirically. The table below provides general guidelines, but these are not substitutes for experimental validation.

  • The Causality: Solvents can disrupt cell membranes, interfere with protein function, and induce oxidative stress, all in a dose-dependent manner.[3][5] What is safe for a robust cancer cell line like HeLa might be highly toxic to primary neurons. Therefore, running a preliminary dose-response experiment with your solvent vehicle alone is a self-validating step that ensures the trustworthiness of your subsequent compound-based assays.

Q4: How do I properly control for the effects of the solvent in my experiments?

A: The inclusion of a Vehicle Control group is non-negotiable for scientific integrity.

  • Definition: The vehicle control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium as the cells receiving the dissolved compound, but without the compound itself.

  • Purpose: This control allows you to isolate the effects of your compound from any potential effects induced by the solvent. Any changes observed in the vehicle control group relative to the untreated cells must be accounted for when interpreting the results of your compound-treated groups.[5]

Section 2: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is the standard method for minimizing the final solvent concentration in the culture.

Compound Information:

  • Compound: this compound

  • Molecular Formula: C₁₃H₂₀N₂

  • Molecular Weight (MW): 204.31 g/mol [6]

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need to calculate the required mass.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 204.31 g/mol × 1000 mg/g

    • Mass (mg) = 2.043 mg

  • Weighing: Accurately weigh out ~2.04 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolution:

    • Place the weighed powder into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Add a small volume of anhydrous, cell culture-grade DMSO (e.g., 500 µL).

    • Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

    • Once fully dissolved, add DMSO to reach the final calculated volume. For example, if you weighed exactly 2.043 mg, add DMSO until the total volume is 1.0 mL.

  • Sterilization & Storage:

    • The high concentration of DMSO renders the stock solution self-sterilizing. Filtration is generally not required and can lead to compound loss.

    • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7]

    • Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (years).

Protocol 2: Determining Solvent Tolerance for Your Cell Line
  • Plate Cells: Seed your cells in a 96-well plate at their optimal density for a viability assay (e.g., MTT, MTS, or CellTiter-Glo®) and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in fresh, sterile cell culture medium. Typical final concentrations to test are: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include an "untreated" control group with fresh medium only.

  • Incubate: Incubate the plate for the longest duration of your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess Viability: Perform the cell viability assay according to the manufacturer's instructions.

  • Analyze: Plot cell viability (%) versus solvent concentration. The highest concentration that results in ≥95% viability compared to the untreated control is generally considered safe to use for your experiments.

Section 3: Solvent Selection Workflow

The following diagram outlines the logical process for selecting and validating a solvent for this compound.

Solvent_Selection_Workflow start Start: Dissolve this compound try_dmso Attempt to dissolve in 100% DMSO to create a 10-50 mM stock solution. start->try_dmso is_soluble_dmso Is it fully soluble? try_dmso->is_soluble_dmso warm Try gentle warming (37°C) and vortexing. is_soluble_dmso->warm No prepare_stock Prepare concentrated stock solution. Aliquot and store at -20°C or -80°C. is_soluble_dmso->prepare_stock Yes is_soluble_warm Is it soluble now? warm->is_soluble_warm try_alternatives Try alternative solvents: 1. Ethanol 2. Acetone is_soluble_warm->try_alternatives No is_soluble_warm->prepare_stock Yes is_soluble_alt Is it soluble in an alternative? try_alternatives->is_soluble_alt is_soluble_alt->prepare_stock Yes end_fail Failure: Consider advanced solubilization techniques (e.g., formulation with cyclodextrins). is_soluble_alt->end_fail No validate_toxicity Validate solvent cytotoxicity. Determine max tolerated concentration (e.g., <=0.5%) for your cell line. prepare_stock->validate_toxicity check_precipitation Test for precipitation upon dilution in final cell culture medium. validate_toxicity->check_precipitation is_precipitate Does it precipitate? check_precipitation->is_precipitate proceed Proceed with Experiment (Always include a vehicle control) is_precipitate->proceed No lower_conc Lower the stock concentration and re-test precipitation. is_precipitate->lower_conc Yes end_success Success proceed->end_success lower_conc->check_precipitation

Caption: Decision workflow for selecting and validating a solvent.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates when diluted from the stock solution into the aqueous cell culture medium. 1. The final concentration exceeds the compound's aqueous solubility limit. 2. The stock solution was not at room temperature before use. 3. Insufficient mixing during dilution.1. Reduce Final Concentration: This is the most common solution. Lower the target concentration in your assay. 2. Improve Mixing: Add the stock solution dropwise into the medium while vortexing to avoid localized high concentrations. 3. Try a Different Solvent: Sometimes a compound dissolved in ethanol will have better kinetics of dissolution in media than one dissolved in DMSO.
The vehicle control group shows significant cell death or altered morphology. 1. The final solvent concentration is too high for your specific cell line. 2. The solvent has degraded or is contaminated (e.g., DMSO can absorb water and form byproducts).1. Lower Solvent Concentration: Reduce the final concentration to a level determined to be safe by your solvent tolerance assay (Protocol 2). This may require making a less concentrated stock solution. 2. Use a Less Toxic Solvent: Switch from DMSO to Ethanol or Acetone.[3][4] 3. Use Fresh Solvent: Always use new, anhydrous, high-purity, cell culture-grade solvents.[7]
Inconsistent or non-reproducible results between experiments. 1. Repeated freeze-thaw cycles of the stock solution are degrading the compound. 2. Evaporation of solvent from the stock solution tube, leading to a higher-than-expected concentration.1. Use Single-Use Aliquots: This is the most critical step to ensure consistency.[7] Never use a stock solution that has been thawed more than once. 2. Ensure Proper Sealing: Use high-quality microcentrifuge tubes with tight-sealing caps for your aliquots.

Section 5: Data Summary Table

SolventMolecular Weight ( g/mol )LogPTypical Max. Conc. in Culture (v/v)Key Considerations
DMSO 78.13-1.35≤ 0.5% [1][4]Universal solvent but can be cytotoxic and interfere with some assays.[5] The first choice for solubility screening.
Ethanol 46.07-0.31≤ 1.0% [1]Generally less toxic than DMSO. A great alternative if DMSO causes issues.
Acetone 58.08-0.24≤ 1.0% [3][4]Often demonstrates the lowest cytotoxicity in comparative studies.[3][4]
DMF 73.09-1.01< 0.5% Generally the most toxic of the common solvents; use as a last resort.[3][4]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Dopamine Reuptake Inhibitors: 1-(3-Phenylpropyl)piperazine vs. GBR 12909

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the field of neuroscience research, particularly in studies involving the dopaminergic system, the selection of appropriate pharmacological tools is paramount. Dopamine reuptake inhibitors (DRIs) are critical for investigating a range of neurological processes and disease states, from reward and motivation to Parkinson's disease and addiction.[1] This guide provides a detailed, data-driven comparison of two potent DRIs: the well-characterized research compound GBR 12909 (Vanoxerine) and the structurally related 1-(3-Phenylpropyl)piperazine .

GBR 12909 is a high-affinity, selective DRI that has been extensively used as a research tool and has been investigated for its therapeutic potential in treating cocaine addiction.[2][3] this compound represents a core structural motif found in GBR 12909 and other related piperazine-based DRIs.[4][5] Understanding the nuances of their respective potencies, selectivities, and mechanisms of action is crucial for designing experiments with precise and interpretable outcomes. This guide will dissect their pharmacodynamic profiles, provide standardized protocols for their evaluation, and offer insights into the causal reasoning behind these experimental designs.

Mechanism of Action: Blocking Synaptic Dopamine Clearance

Both GBR 12909 and this compound exert their primary effect by inhibiting the Dopamine Transporter (DAT).[4][6] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, a critical process for terminating dopaminergic neurotransmission.[7] By binding to DAT, these inhibitors competitively block this reuptake process.[6] This action leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic signaling.

The binding of GBR 12909 to the DAT is thought to involve a conformational change in the transporter protein, a phenomenon not limited to tropane-based inhibitors.[8] This interaction effectively occludes the dopamine binding site, preventing the clearance of the neurotransmitter.[6]

Dopamine_Reuptake_Inhibition Figure 1: Mechanism of Dopamine Reuptake Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_Vesicle Dopamine Vesicles DA_Released Dopamine (DA) DA_Vesicle->DA_Released Exocytosis DAT Dopamine Transporter (DAT) DA_Released->DAT Reuptake DA_Receptor Dopamine Receptors DA_Released->DA_Receptor Binding & Activation Inhibitor DRI (GBR 12909 or This compound) Inhibitor->DAT Blocks

Caption: Mechanism of Dopamine Reuptake Inhibition.

Comparative Pharmacodynamics: Affinity and Selectivity

The efficacy of a DRI is defined by two primary parameters: its affinity for the DAT (potency) and its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). High selectivity is critical for minimizing off-target effects and ensuring that the observed physiological or behavioral outcomes can be confidently attributed to the modulation of the dopaminergic system.

GBR 12909 is renowned for its high potency and selectivity.[6] It is a competitive inhibitor of dopamine uptake with a reported inhibition constant (Ki) of approximately 1 nM.[6][9] Critically, it exhibits over 100-fold lower affinity for the norepinephrine and serotonin uptake carriers.[6][9] The this compound moiety is a key structural component of GBR 12909, but its own pharmacodynamic profile is less potent when not part of the larger GBR 12909 structure. While specific Ki values for this compound at DAT are less commonly reported in isolation, structure-activity relationship (SAR) studies of GBR 12909 analogs demonstrate that modifications to the phenylpropyl side chain significantly impact DAT affinity and selectivity.[4]

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Source(s)
GBR 12909 DAT~1~5>100>100[6][7][9]
SERT>100-[6]
NET>100-[6]
This compound DATVariableVariableLower than GBR 12909Lower than GBR 12909[4]

Note: Quantitative data for this compound alone is less prevalent as it is often studied as a fragment of more complex molecules like GBR 12909. SAR studies indicate its contribution is significant but the full GBR 12909 structure is required for maximal potency and selectivity.

Experimental Protocols for Efficacy Determination

To empirically determine and compare the efficacy of these compounds, two standard in vitro assays are indispensable: the radioligand binding assay and the synaptosomal uptake assay. These protocols form a self-validating system: the binding assay measures the affinity of the compound for the transporter protein itself, while the uptake assay measures the functional consequence of that binding—the inhibition of dopamine transport.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand known to bind to the DAT.

Causality: The choice of a high-affinity, DAT-selective radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) is critical. The experiment is designed to reach equilibrium, allowing for the calculation of the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[10]

Methodology:

  • Membrane Preparation: Homogenize brain tissue rich in DAT (e.g., striatum) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.[11] Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the DAT-specific radioligand, and varying concentrations of the unlabeled test compound (GBR 12909 or this compound).[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[7]

  • Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[12]

  • Quantification: Wash the filters with ice-cold buffer to remove residual unbound ligand. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[10]

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Causality: This assay provides a direct functional readout of DAT inhibition.[1] Synaptosomes are resealed presynaptic terminals that contain functional transporters.[13] By measuring the accumulation of [³H]Dopamine, we can directly assess the rate of transport. Including a known DAT blocker like cocaine or nomifensine allows for the determination of non-specific uptake, ensuring the measured signal is DAT-mediated.[14]

Methodology:

  • Synaptosome Preparation: Dissect and homogenize brain tissue (e.g., striatum) in an ice-cold sucrose buffer.[1] Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[14] Resuspend the pellet in an appropriate uptake buffer.

  • Pre-incubation: Aliquot the synaptosomal suspension into tubes and pre-incubate them at 37°C for a short period (e.g., 10 minutes) with varying concentrations of the test inhibitor.[14]

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed, low concentration of [³H]Dopamine.[14]

  • Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity.[1]

  • Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.

  • Data Analysis: Define non-specific uptake using samples co-incubated with a saturating concentration of a standard DAT inhibitor (e.g., cocaine).[14] Subtract non-specific uptake from total uptake to determine DAT-mediated uptake. Plot the percent inhibition of DAT-mediated uptake against the log concentration of the test compound to determine the IC₅₀ value.

Uptake_Assay_Workflow Figure 2: Synaptosomal Dopamine Uptake Assay Workflow A 1. Tissue Homogenization (e.g., Striatum) B 2. Differential Centrifugation A->B C 3. Isolate Synaptosomes (P2 Pellet) B->C D 4. Pre-incubate at 37°C with Test Inhibitor C->D E 5. Initiate Uptake (Add [³H]Dopamine) D->E F 6. Terminate Uptake (Rapid Filtration & Wash) E->F G 7. Scintillation Counting F->G H 8. Data Analysis (Calculate IC₅₀) G->H

Caption: Synaptosomal Dopamine Uptake Assay Workflow.

Summary and Conclusion

The comparative efficacy of this compound and GBR 12909 hinges on molecular complexity and resulting pharmacodynamic properties.

  • GBR 12909 is a superior research tool when high potency and high selectivity for the dopamine transporter are required. Its well-documented Ki of ~1 nM and >100-fold selectivity over SERT and NET make it a "gold standard" for isolating the effects of DAT inhibition in vitro and in vivo.[6][9] Its slow dissociation from the DAT also contributes to a long duration of action.[2]

  • This compound , as a core structural fragment, contributes to DAT binding but lacks the high affinity and selectivity of the complete GBR 12909 molecule. It is more appropriately viewed as a foundational scaffold in medicinal chemistry efforts to develop novel DRIs.[4] Researchers studying this compound directly should be aware that it may exhibit lower potency and potentially engage other targets compared to GBR 12909.

For researchers aiming to pharmacologically dissect dopaminergic circuits with minimal confounding variables, GBR 12909 is the demonstrably more efficacious and specific agent. For those engaged in drug development and structure-activity relationship studies, this compound serves as a valuable reference point and building block. The rigorous application of the binding and uptake assays detailed herein is essential for validating these properties for any novel compound under investigation.

References

A Comparative Analysis of Dopamine Transporter Inhibition: 1-(3-Phenylpropyl)piperazine Derivatives versus Cocaine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Dopamine Transporter in Neurotransmission and Drug Action

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the brain.[1][2][3] It functions by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[4][5] This precise control of dopamine homeostasis is essential for various cognitive and motor functions, including reward, motivation, and movement.[2] The DAT is a primary target for several psychoactive substances, most notably cocaine, which exerts its stimulant effects by blocking this transporter.[4][6] Understanding the interaction of different compounds with the DAT is paramount for developing novel therapeutics for neurological and psychiatric disorders, as well as for combating substance abuse.[3]

This guide provides a comparative analysis of the inhibitory effects of 1-(3-phenylpropyl)piperazine derivatives and cocaine on the dopamine transporter. While cocaine is a well-characterized, non-selective inhibitor with high abuse potential, synthetic piperazine derivatives are being explored for their potential as more selective and potentially therapeutic agents. This document will delve into their mechanisms of action, comparative binding affinities, and the experimental protocols used to characterize their interaction with the DAT.

Neurochemical Mechanisms of DAT Inhibition

The primary mechanism by which both cocaine and this compound derivatives affect dopaminergic neurotransmission is through the inhibition of dopamine reuptake. By binding to the DAT, these compounds prevent the transporter from clearing dopamine from the synapse, leading to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors.[7][8]

Cocaine's Interaction with the Dopamine Transporter:

Cocaine acts as a competitive inhibitor of the DAT.[9] It binds directly to the transporter protein, although the exact binding site is complex and may differ from that of dopamine itself.[9][10] This binding event locks the transporter in a conformation that is unable to bind and translocate dopamine, effectively blocking its function.[1] The increased synaptic dopamine concentration is responsible for the euphoric and reinforcing effects of the drug.[6]

This compound Derivatives' Interaction with the Dopamine Transporter:

The this compound scaffold is a key component of several potent and selective DAT inhibitors, such as GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) and its analogs.[11][12][13] Structure-activity relationship studies have shown that modifications to the piperazine ring and the phenylpropyl side chain can significantly alter the affinity and selectivity of these compounds for the DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[11][12][14][15] The interaction of these derivatives with the DAT is also primarily through competitive inhibition, where they occupy the binding site and prevent dopamine uptake.

Below is a diagram illustrating the impact of DAT inhibitors on the dopaminergic synapse.

Dopamine_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DAT->DA_Vesicle DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binding Inhibitor DAT Inhibitor (Cocaine / Phenylpropylpiperazine) Inhibitor->DAT Blockade Signal_Transduction Signal_Transduction DA_Receptor->Signal_Transduction Signal Transduction

Caption: Inhibition of the dopamine transporter (DAT) by compounds like cocaine or this compound derivatives blocks dopamine reuptake, increasing its concentration in the synaptic cleft and enhancing postsynaptic receptor signaling.

Comparative Analysis of Binding Affinities

The potency of a DAT inhibitor is typically quantified by its binding affinity (Ki) or its concentration required to inhibit 50% of dopamine uptake (IC50). A lower Ki or IC50 value indicates a higher potency. The following table summarizes the reported binding affinities for cocaine and a representative this compound derivative, GBR 12909.

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
Cocaine~200 - 510[16]~255 - 510[16]
GBR 12909 (a this compound derivative)~1 - 14[11][15]~6 - 14[15]

Note: The reported values can vary between studies due to different experimental conditions.

As the data indicates, GBR 12909 exhibits significantly higher affinity and potency for the DAT compared to cocaine. This highlights the potential of the this compound scaffold in designing highly potent DAT inhibitors. Furthermore, research has focused on modifying this scaffold to improve selectivity for the DAT over SERT and NET, which is a desirable characteristic for reducing off-target effects.[11][12][14]

Experimental Protocol: Dopamine Uptake Inhibition Assay

A fundamental method to characterize and compare the potency of DAT inhibitors is the in vitro dopamine uptake assay.[17][18] This assay measures the ability of a test compound to block the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cell line stably expressing the human dopamine transporter (hDAT), such as human embryonic kidney 293 (HEK 293) cells, in appropriate culture medium.[7]

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.[7]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound derivative or cocaine) in a suitable solvent like DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

    • Prepare a solution of radiolabeled dopamine (e.g., [³H]dopamine) in the assay buffer.

  • Assay Procedure:

    • On the day of the experiment, remove the culture medium from the cells and wash them with pre-warmed assay buffer.[7][19]

    • Add the diluted test compounds to the respective wells. Include control wells with vehicle only (for total uptake) and wells with a high concentration of a known potent DAT inhibitor like nomifensine or GBR 12909 (for non-specific uptake).[7][19]

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[7][19]

    • Initiate dopamine uptake by adding the [³H]dopamine solution to all wells.[7][19]

    • Incubate the plate at 37°C for a short, defined time (e.g., 5-10 minutes) to measure the initial rate of uptake.[19]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[7][19]

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.[7]

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials and add a scintillation cocktail.

    • Quantify the amount of radioactivity in each sample using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow of a dopamine uptake inhibition assay.

DAT_Uptake_Assay_Workflow A Plate hDAT-expressing cells in a 96-well plate C Wash cells and pre-incubate with test compounds A->C B Prepare serial dilutions of test compounds (e.g., Cocaine, Phenylpropylpiperazine derivative) B->C D Initiate uptake by adding [3H]Dopamine C->D E Incubate at 37°C for a defined time D->E F Terminate uptake by washing with ice-cold buffer E->F G Lyse cells to release intracellular contents F->G H Quantify radioactivity using a scintillation counter G->H I Calculate IC50 values by plotting % inhibition vs. concentration H->I

Caption: Workflow for a cell-based dopamine uptake inhibition assay to determine the potency (IC50) of test compounds.

Conclusion and Future Directions

The comparative analysis reveals that this compound derivatives, exemplified by GBR 12909, are significantly more potent inhibitors of the dopamine transporter than cocaine. This enhanced potency and the potential for greater selectivity make them valuable tools for neuroscience research and promising scaffolds for the development of therapeutics for conditions such as ADHD, depression, and substance use disorders. The detailed experimental protocol for the dopamine uptake inhibition assay provides a robust and reproducible method for characterizing and comparing the efficacy of novel DAT inhibitors. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these piperazine derivatives to develop clinically viable drug candidates with improved safety and efficacy profiles.

References

Validating the selectivity of 1-(3-Phenylpropyl)piperazine for the dopamine transporter over other monoamine transporters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Selectivity of 1-(3-Phenylpropyl)piperazine for the Dopamine Transporter

In the landscape of neuropharmacology and drug development, the precise targeting of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is of paramount importance. The selectivity of a compound for one transporter over the others can dramatically influence its therapeutic potential and side-effect profile. This guide provides an in-depth analysis of this compound, a notable chemical scaffold, and its derivatives, focusing on their selectivity for the dopamine transporter. Through a detailed examination of experimental data and methodologies, we will compare its performance against other well-characterized monoamine transporter ligands.

The Critical Role of Dopamine Transporter Selectivity

The dopamine transporter is a key regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[1][2] Dysfunction in the dopamine system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, DAT is a significant target for therapeutic intervention.[1][2]

Compounds that selectively inhibit DAT can increase extracellular dopamine levels, which is the therapeutic mechanism for drugs like methylphenidate in treating ADHD.[3][4] However, many compounds, such as cocaine, are non-selective and interact with NET and SERT as well, leading to a broader range of physiological effects and a higher potential for abuse.[5][6][7] Therefore, developing highly selective DAT inhibitors is a crucial goal in modern drug discovery to achieve targeted therapeutic effects while minimizing off-target actions.

Comparative Pharmacological Profiles

To contextualize the selectivity of this compound and its analogs, we will compare their binding affinities and uptake inhibition potencies with those of established monoamine transporter inhibitors: GBR-12909 (a selective DAT inhibitor), cocaine (a non-selective inhibitor), and methylphenidate (a DAT/NET inhibitor).

Data Summary: Binding Affinity (Kᵢ) and Uptake Inhibition (IC₅₀)

The following table summarizes the in vitro data for these compounds, providing a quantitative comparison of their potencies at DAT, NET, and SERT. Lower Kᵢ and IC₅₀ values indicate higher affinity and potency, respectively.

CompoundDAT (Kᵢ/IC₅₀, nM)NET (Kᵢ/IC₅₀, nM)SERT (Kᵢ/IC₅₀, nM)DAT/NET SelectivityDAT/SERT SelectivityReference(s)
GBR-12909 1>100>100>100>100[8]
Cocaine 22.3 (ED₅₀)4.58 (ED₅₀)33% inhibition at 30 µmol/kg~0.2Varies[5]
d-Methylphenidate 33 (IC₅₀)244 (IC₅₀)>50,000 (IC₅₀)7.4>1515[9]
Analogs of this compound 1.1 - 1.2VariesUp to 500-fold lowerUp to 170-foldUp to 500-fold[10][11]

Note: Data presented are aggregated from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.

The data clearly illustrates the high selectivity of GBR-12909 and certain analogs of this compound for the dopamine transporter.[8][10][11] In contrast, cocaine demonstrates significant affinity for all three transporters.[5] Methylphenidate shows a preference for DAT and NET over SERT.[9][12]

Experimental Validation of Transporter Selectivity

The determination of a compound's selectivity profile relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.[13][14]

Experimental Workflow: A Self-Validating System

The causality behind our experimental choices is to first establish the binding affinity of the compound to the transporter protein and then to confirm its functional effect on transporter activity. This two-pronged approach ensures that the observed inhibition of uptake is indeed due to a direct interaction with the transporter.

Caption: Workflow for validating monoamine transporter selectivity.

Detailed Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for DAT, NET, and SERT.[15]

Objective: To quantify the ability of this compound and its analogs to displace a specific radioligand from the monoamine transporters.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test compounds: this compound analogs, GBR-12909, cocaine, methylphenidate.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[16]

  • Wash Buffer: Cold Assay Buffer.[16]

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known selective inhibitor (e.g., 10 µM GBR-12909 for DAT).

    • Test Compound: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Add 50 µL of the appropriate solution (buffer, NSB inhibitor, or test compound), followed by 50 µL of the radioligand, and finally 100 µL of the membrane preparation to each well.[16] Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol measures the functional potency (IC₅₀) of a compound to inhibit the uptake of a neurotransmitter into cells expressing the target transporter.[13][14][17]

Objective: To determine the IC₅₀ value of this compound and its analogs for inhibiting dopamine, norepinephrine, and serotonin uptake via their respective transporters.

Materials:

  • HEK293 or CHO cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compounds.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the cells 24-48 hours prior to the assay to achieve 80-90% confluency on the day of the experiment.

  • Preparation: Prepare serial dilutions of the test compounds.

  • Assay:

    • Wash the cells once with pre-warmed assay buffer.

    • Add 50 µL of the test compound dilutions or vehicle (for total uptake) or a saturating concentration of a known inhibitor (for non-specific uptake) to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.[18]

    • Initiate the uptake by adding 50 µL of the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[18] This time should be within the linear range of uptake.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells with 100 µL of lysis buffer and transfer the lysate to scintillation vials.[18] Add scintillation cocktail and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake - Non-specific Uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value.

Structure-Activity Relationships and Selectivity

The high DAT selectivity of certain this compound analogs can be attributed to specific structural features. Structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring and the phenylpropyl moiety can significantly impact binding affinity and selectivity.[19][20] For instance, the introduction of electron-withdrawing groups on an N-benzyl substituent in related piperidine analogs was found to be beneficial for DAT binding and selectivity over SERT and NET.[10][11]

Caption: Pharmacological comparison of monoamine transporter ligands.

Conclusion

The experimental evidence strongly supports that the this compound scaffold, particularly as exemplified by compounds like GBR-12909 and its optimized analogs, confers high selectivity for the dopamine transporter over the norepinephrine and serotonin transporters.[21][22] This selectivity is a critical attribute for the development of targeted therapeutics for dopamine-related CNS disorders, potentially offering improved efficacy and a more favorable side-effect profile compared to non-selective agents like cocaine. The rigorous application of in vitro binding and uptake assays, as detailed in this guide, provides a robust framework for the continued exploration and validation of novel DAT-selective compounds.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 1-(3-Phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 1-(3-Phenylpropyl)piperazine. The content herein is structured to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical methodology for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound is a chemical entity with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .[1][2][3] As a piperazine derivative, it serves as a crucial intermediate or building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity, stability, and concentration of this compound are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, robust, accurate, and reliable analytical methods are paramount for its characterization throughout the drug development lifecycle.

This guide delves into the cross-validation of two premier analytical techniques: HPLC, the versatile workhorse of pharmaceutical analysis, and GC-MS, the gold standard for definitive identification.[4] We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on internationally recognized validation standards.

Foundational Principles: Choosing the Right Tool for the Task

The decision between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the analyte and the specific analytical objective.[4]

High-Performance Liquid Chromatography (HPLC): The Versatile Quantifier

HPLC is a separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase packed in a column.[5][6][7] Its primary strength lies in its versatility.

  • Expertise & Experience: HPLC is exceptionally well-suited for compounds that are non-volatile or thermally labile (i.e., decompose at high temperatures), which includes a vast majority of APIs like this compound, a solid at room temperature.[2][4][6] The ability to manipulate both the mobile and stationary phases provides a high degree of selectivity, enabling the separation of complex mixtures.[8] This makes HPLC the preferred method for routine quality control, such as potency assays and purity determinations.[4][5]

  • Advantages:

    • Broad applicability to a wide range of compounds.[6][8]

    • High precision and accuracy for quantitative analysis.[5][8]

    • Numerous detection modes available (e.g., UV-Vis, Fluorescence, MS).[9]

  • Limitations:

    • Higher operational costs due to solvent consumption and disposal.[10][11]

    • Analysis times can be longer compared to GC for certain applications.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier

GC-MS combines the powerful separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[12] The GC separates compounds based on their volatility after they are vaporized in a heated inlet, while the MS fragments the eluted compounds into unique patterns that serve as a "molecular fingerprint."[13]

  • Expertise & Experience: The core requirement for GC is that the analyte must be volatile and thermally stable.[14][15][16] While this compound itself has limited volatility, it can be analyzed by GC-MS, often after a derivatization step to increase its volatility and improve its chromatographic behavior. The true power of GC-MS in this context lies in its ability to identify and quantify trace-level volatile or semi-volatile impurities with exceptional sensitivity and specificity.[14][16]

  • Advantages:

    • Extremely high separation efficiency, leading to sharp peaks.[4][16]

    • High sensitivity for detecting trace amounts of substances.[12][13][17]

    • Provides structural information for definitive compound identification.[13]

  • Limitations:

    • Limited to volatile and thermally stable compounds.[4][18]

    • Potential for thermal degradation of the analyte.[11]

    • Sample preparation may require an additional derivatization step.

Experimental Design: A Framework for Method Validation

To ensure that an analytical method is fit for its intended purpose, it must be validated. This process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte. Our cross-validation approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[19][20][21][22]

The following key parameters will be assessed for both the HPLC and GC-MS methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

HPLC-UV Method for Quantification of this compound

This protocol outlines a robust reversed-phase HPLC method for the routine quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject Sample (10 µL) C->D Transfer to vial E Separate on C18 Column D->E F Detect at 239 nm E->F G Integrate Peak Area F->G Chromatogram H Calculate Concentration G->H

Caption: Workflow for the HPLC-UV analysis of this compound.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chemicals and Reagents:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate

    • Phosphoric Acid

    • Water (HPLC Grade)

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[23]

    • Mobile Phase: Acetonitrile and 20mM Potassium Phosphate buffer (pH adjusted to 2.0 with phosphoric acid) in a 40:60 v/v ratio.

    • Flow Rate: 1.0 mL/min.[24]

    • Column Temperature: 35 °C.[24]

    • Detection Wavelength: 239 nm.[23]

    • Injection Volume: 10 µL.[24]

  • Preparation of Solutions:

    • Diluent: Mobile Phase.

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a nominal concentration of 100 µg/mL. Dissolve and dilute to volume with the diluent.

    • Filter all solutions through a 0.45 µm nylon filter before injection.

GC-MS Method for Identification and Quantification of this compound

This protocol describes a GC-MS method suitable for both quantification and definitive identification, incorporating a derivatization step to enhance analyte performance.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Ethyl Acetate A->B C Add TFAA & Incubate (70°C) B->C D Evaporate & Reconstitute C->D E Inject Sample (1 µL) D->E Transfer to vial F Separate on Capillary Column E->F G Ionize (EI) & Detect by MS F->G H Extract Ion Chromatogram G->H Total Ion Current I Compare Mass Spectrum G->I J Quantify & Identify H->J I->J

Caption: Workflow for the GC-MS analysis of this compound.

  • Instrumentation:

    • GC system with a capillary column, coupled to a single quadrupole Mass Spectrometer.

  • Chemicals and Reagents:

    • This compound Reference Standard

    • Ethyl Acetate (GC Grade)

    • Trifluoroacetic Anhydride (TFAA) - Derivatizing Agent

  • Chromatographic Conditions:

    • Column: 5% Phenyl Polysiloxane capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[25][26]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[25][26]

    • Injector Temperature: 260 °C.[26]

    • Injection Mode: Splitless (1 µL).[25]

    • Oven Program: Start at 75 °C (hold 1 min), ramp at 20 °C/min to 180 °C (hold 3 min), then ramp at 20 °C/min to 320 °C (hold 7 min).[25]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[25]

    • Source Temperature: 230 °C.[26]

    • Transfer Line Temperature: 280 °C.[25]

    • Scan Mode: Full Scan from m/z 40 to 500.

  • Preparation and Derivatization:

    • Standard/Sample Preparation: Prepare stock solutions in ethyl acetate.

    • Derivatization: To a dried aliquot of the standard or sample, add 50 µL of ethyl acetate and 50 µL of TFAA.[27]

    • Incubate the mixture at 70 °C for 30 minutes.[27]

    • After cooling, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.[27]

Cross-Validation Data Summary

The following table summarizes the performance characteristics of the two validated methods. The data presented are representative of typical results obtained during a cross-validation study.

Validation ParameterHPLC-UV MethodGC-MS MethodCausality and Insights
Specificity Demonstrated by peak purity and resolution from known impurities.Confirmed by unique retention time and mass spectrum fragmentation pattern.GC-MS offers higher confidence in identification due to the specificity of the mass spectrum.[13]
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity, suitable for quantitative work.
Range 1.0 - 150 µg/mL0.1 - 50 µg/mLThe HPLC method demonstrates a wider linear range suitable for assaying the main component.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods are highly accurate, meeting typical regulatory acceptance criteria (98-102%).
Precision (% RSD) Repeatability: < 1.0% Intermediate: < 1.5%Repeatability: < 2.0% Intermediate: < 2.5%HPLC generally offers slightly better precision for routine quantification.[8] The multi-step derivatization in the GC-MS protocol can introduce minor variability.
LOD 0.3 µg/mL0.03 µg/mLGC-MS is significantly more sensitive, making it ideal for trace analysis.[14][16]
LOQ 1.0 µg/mL0.1 µg/mLThe lower LOQ of the GC-MS method is advantageous for quantifying low-level impurities.
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%).Unaffected by minor changes in oven ramp rate (±2 °C/min) and flow rate (±0.1 mL/min).Both methods are robust for routine laboratory use.

Discussion: A Tale of Two Techniques

The cross-validation data clearly illustrates that both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound, but they serve complementary roles.

  • For Routine Quantification and Quality Control: The HPLC-UV method is the undisputed workhorse. Its simplicity (no derivatization), superior precision for higher concentrations, and wider linear range make it ideal for assays of the bulk substance and finished products.[4] It is a cost-effective and efficient tool for ensuring product potency and consistency.

  • For Impurity Identification and Trace Analysis: The GC-MS method excels where definitive identification and high sensitivity are required. Its ability to provide a mass spectrum confirms the identity of the main peak and, more importantly, allows for the structural elucidation of unknown impurities. Its significantly lower LOD and LOQ make it the gold standard for detecting and quantifying trace contaminants, residual solvents, or degradation products that might be missed by HPLC-UV.[4][13]

The choice is not about which method is "better," but which is more "fit for purpose." A comprehensive analytical control strategy would leverage HPLC for routine QC and stability testing, while employing GC-MS for impurity profiling, reference standard characterization, and investigational studies. This dual approach ensures both the quality of the product and a deep understanding of its chemical composition, satisfying rigorous scientific and regulatory standards.

Conclusion

The cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound demonstrates that both techniques are valid and robust. They are not interchangeable but rather complementary tools in the analytical chemist's arsenal.

  • HPLC-UV is the recommended method for routine, high-precision quantitative analysis in a quality control environment.

  • GC-MS is the superior choice for applications requiring definitive structural confirmation and high-sensitivity trace analysis of impurities.

By understanding the distinct advantages and causality behind the performance of each method, research and development professionals can implement a comprehensive, risk-based analytical strategy that ensures the highest standards of product quality and safety.

References

A Comparative Analysis of the Behavioral Effects of 1-(3-Phenylpropyl)piperazine and Classical Psychostimulants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the behavioral pharmacology of 1-(3-Phenylpropyl)piperazine against well-characterized psychostimulants such as cocaine and amphetamine. Due to the limited specific research on this compound's behavioral effects, this analysis synthesizes data from related piperazine derivatives and foundational principles of psychostimulant action to frame a predictive comparison.

Introduction to Psychostimulant Action and Behavioral Assays

Psychostimulants are a class of drugs that increase activity in the central nervous system, leading to elevated mood, increased alertness, and enhanced locomotion.[1] The primary mechanism for many psychostimulants, including cocaine and amphetamine, involves the modulation of monoamine neurotransmitters, particularly dopamine (DA).[1][2] They typically act on the dopamine transporter (DAT), blocking or reversing dopamine reuptake and thereby increasing its concentration in the synaptic cleft.[2][3] This heightened dopaminergic transmission in reward-related brain circuits is believed to underlie their reinforcing and abuse-related behavioral effects.[3]

To characterize and compare these effects, researchers rely on a standard battery of preclinical behavioral assays in animal models:

  • Locomotor Activity: Measures the stimulant or depressant effects of a compound on spontaneous movement.[4][5] An increase in locomotor activity is a hallmark of typical psychostimulants.[6]

  • Drug Self-Administration: Considered the "gold standard" for assessing the reinforcing properties and abuse potential of a drug.[7][8][9] In this model, animals learn to perform an action, such as pressing a lever, to receive an infusion of the drug.[9]

  • Drug Discrimination: This assay evaluates the subjective effects of a drug by training animals to recognize and distinguish it from a placebo or another compound.

Behavioral Profiles of Classical Psychostimulants

Cocaine and amphetamine are the most extensively studied psychostimulants and serve as benchmarks for comparison.[7]

  • Cocaine: Acts primarily as a dopamine reuptake inhibitor (DRI), blocking the DAT and leading to a rapid increase in extracellular dopamine.[1][2][3] This action produces robust increases in locomotor activity, serves as a potent reinforcer in self-administration studies, and establishes a clear discriminative stimulus.[2][6][10]

  • Amphetamine: Functions as both a DAT blocker and a dopamine-releasing agent. This dual mechanism results in a more pronounced and sustained elevation of synaptic dopamine compared to cocaine.[6] Behaviorally, amphetamine induces strong locomotor activation and is readily self-administered.[11][12]

Compound Primary Mechanism Effect on Locomotor Activity Reinforcing Properties (Self-Administration)
Cocaine Dopamine Transporter (DAT) InhibitorDose-dependent increaseHigh
d-Amphetamine DAT Inhibitor & Dopamine ReleaserPotent, dose-dependent increaseHigh

Profile of this compound and Related Analogues

Direct, publicly available research on the specific behavioral effects of this compound is scarce.[13] However, its chemical structure—a piperazine ring linked to a phenylpropyl group—places it within a class of compounds known for interacting with various CNS targets, including monoamine transporters and sigma receptors.[14][15][16][17]

The piperazine moiety is a common scaffold in neuropharmacology, with different derivatives exhibiting a wide range of effects.[17][18][19] For instance:

  • 1-Benzylpiperazine (BZP) shows stimulant-like effects, dose-dependently increasing locomotor activity.[20]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) primarily acts as a serotonin-releasing agent and can produce MDMA-like discriminative stimulus effects in animals.[20][21][22]

  • Other N-phenylpropyl-N'-substituted piperazines have been shown to bind to sigma receptors and modulate the locomotor-activating effects of cocaine and methamphetamine.[15][16]

Given its structure, this compound is hypothesized to be a ligand for the dopamine transporter.[14] Analogues with similar N-[2-(bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazine structures have demonstrated affinity and selectivity for the DAT.[14]

Comparative Behavioral Analysis: A Predictive Framework

Based on the pharmacology of its structural relatives, we can construct a hypothetical behavioral profile for this compound and compare it to classical psychostimulants.

  • Locomotor Activity: If this compound acts as a significant DAT inhibitor, it would be expected to increase locomotor activity in a dose-dependent manner, similar to cocaine but potentially with a different potency and time course. However, some piperazine derivatives decrease locomotor activity, so experimental validation is crucial.[20] N-phenylpropyl-N'-substituted piperazine ligands have been shown to both enhance and inhibit the hyperactivity induced by psychostimulants like cocaine and methamphetamine, depending on the specific ligand and dose.[15][16]

  • Reinforcing Properties: The abuse liability of typical DRIs is closely linked to their ability to elevate synaptic dopamine.[3] If this compound effectively blocks DAT, it is likely to be reinforcing and self-administered by laboratory animals. The degree of reinforcement would depend on its affinity for DAT and its pharmacokinetic profile.

  • Atypical" Profile: It is also possible that this compound could function as an "atypical" DAT inhibitor. Atypical inhibitors bind to the DAT but do not produce the full spectrum of cocaine-like behavioral effects, such as robust locomotor stimulation or high abuse liability.[6] This can be due to slower binding kinetics, interactions with other receptors (like sigma receptors), or a bias for a specific conformation of the transporter.[6]

Experimental Protocols

To empirically determine the behavioral profile of this compound, the following standardized protocols are essential.

Protocol 1: Locomotor Activity Assessment

Objective: To determine the effect of this compound on spontaneous locomotor activity in rodents.

Methodology:

  • Habituation: For at least two days prior to testing, habituate mice or rats to the testing room and handling. On a separate day, habituate the animals to the locomotor activity chambers for 60 minutes.[4][23] This minimizes stress and novelty-induced hyperactivity.

  • Baseline Measurement: On the test day, administer a vehicle injection (e.g., saline) and immediately place the animal in the locomotor chamber to record baseline activity for 30-60 minutes.[4]

  • Drug Administration: On subsequent test days, administer varying doses of this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) and immediately place the animal in the chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for 60-120 minutes using an automated activity monitoring system.[4]

  • Data Analysis: Compare the locomotor activity counts between vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Causality Note: The habituation phase is critical to ensure that the measured activity reflects the pharmacological effect of the drug rather than the animal's response to a novel environment. A dose-response curve is necessary to determine the potency and efficacy of the compound.

Protocol 2: Intravenous Self-Administration

Objective: To assess the reinforcing effects and abuse potential of this compound.

Methodology:

  • Surgery: Surgically implant an intravenous catheter into the jugular vein of a rat or mouse under anesthesia. Allow for a recovery period of 5-7 days.

  • Acquisition Phase: Place the animal in an operant conditioning chamber equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the drug, paired with a cue (e.g., light or tone). Responses on the "inactive" lever have no consequence. A standard training dose for a novel compound might start around 0.25-0.5 mg/kg/infusion.

  • Maintenance (Fixed-Ratio Schedule): Once stable responding is acquired, the animal is maintained on a simple schedule of reinforcement, such as a Fixed-Ratio 1 (FR1), where every active lever press delivers an infusion.

  • Motivation Assessment (Progressive-Ratio Schedule): To assess the motivation to take the drug, switch to a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.

  • Extinction and Reinstatement: Following stable self-administration, replace the drug with saline (extinction phase) until responding decreases to a low level.[7] Then, test for reinstatement of drug-seeking behavior by administering a non-contingent "priming" dose of the drug or presenting the drug-associated cues.[7]

Workflow Visualization: Drug Self-Administration Paradigm

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Motivation Testing cluster_2 Phase 3: Relapse Model Acq_Start Catheterized Animal in Operant Chamber Acq_Action Active Lever Press (FR1 Schedule) Acq_Start->Acq_Action Acq_Inactive Inactive Lever Press Acq_Start->Acq_Inactive Acq_Reward Drug Infusion + Cue Presentation Acq_Action->Acq_Reward Acq_Reward->Acq_Start PR_Start Stable Responding Achieved Acq_Reward->PR_Start Acq_NoReward No Consequence Acq_Inactive->Acq_NoReward Acq_NoReward->Acq_Start PR_Action Progressive-Ratio (PR) Schedule Implemented PR_Start->PR_Action PR_End Measure Breakpoint PR_Action->PR_End Extinction Extinction Phase (Saline for Drug) PR_End->Extinction Reinstatement Reinstatement Test (Drug Prime or Cue) Extinction->Reinstatement Relapse_Measure Measure Lever Pressing (Drug-Seeking) Reinstatement->Relapse_Measure

Caption: Workflow of a typical drug self-administration experiment.

Conclusion

References

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 1-(3-Phenylpropyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for the novel compound 1-(3-Phenylpropyl)piperazine. Given the structural motifs of this molecule, specifically the phenylpiperazine scaffold, we hypothesize its primary pharmacological activity to be within the central nervous system, likely as a modulator of serotonin (5-HT) receptors. Phenylpiperazine derivatives are well-documented as ligands for various neurotransmitter receptors, with many exhibiting high affinity for 5-HT receptor subtypes, which are critical targets for treating anxiety and depressive disorders.[1][2][3]

This document will therefore outline a scientifically rigorous, albeit hypothetical, pathway to characterize this compound, comparing it with the clinically established anxiolytic, Buspirone , a partial agonist of the 5-HT1A receptor.[4] The ultimate goal is to build a predictive mathematical model that links the in vitro drug release and receptor interaction profiles with its in vivo pharmacokinetic and pharmacodynamic responses.[5][6] Such a model is invaluable in drug development, facilitating formulation optimization and potentially reducing the need for extensive clinical bioequivalence studies.[7]

Part 1: In Vitro Pharmacological Characterization

The foundational step in understanding a novel compound's in vivo potential is to meticulously characterize its interaction with its putative molecular targets in a controlled in vitro environment. This involves determining not only its binding affinity but also its functional consequence—whether it activates (agonist), blocks (antagonist), or partially activates the receptor.

Experimental Objective

To determine the binding affinity (Ki) and functional potency (EC50) of this compound at key CNS G-protein coupled receptors (GPCRs), with a primary focus on serotonin receptor subtypes implicated in anxiety and depression (5-HT1A, 5-HT2A, 5-HT2C) and the dopamine D2 receptor, a common off-target for this class of compounds.

Methodologies

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Preparation of Cell Membranes: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest (e.g., 5-HT1A). Culture cells to ~90% confluency, harvest, and homogenize in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and serial dilutions of the test compound (this compound or Buspirone).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60 minutes).

  • Termination and Scintillation Counting: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

This assay measures the functional activation of a G-protein coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in Protocol 1.

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and serial dilutions of the test compound.

  • Incubation: Incubate at 30°C for 60 minutes to allow for receptor stimulation and G-protein activation.

  • Data Analysis: Terminate the assay and measure bound radioactivity as in Protocol 1. Plot the stimulated binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect relative to a known full agonist).

Hypothetical In Vitro Data Summary

The following table presents plausible data for this compound, postulating it as a potent and selective 5-HT1A agonist, and compares it to Buspirone.

ParameterThis compound (Hypothetical)Buspirone (Reference)
5-HT1A Binding Affinity (Ki, nM) 2.54.8[9]
5-HT2A Binding Affinity (Ki, nM) > 1000250
5-HT2C Binding Affinity (Ki, nM) 850400
Dopamine D2 Binding Affinity (Ki, nM) 55030[4]
5-HT1A Functional Potency (EC50, nM) 15.027[9]
5-HT1A Intrinsic Activity (Emax) 95% (Full Agonist)~50% (Partial Agonist)[4]

Interpretation: These hypothetical results suggest that this compound is a more potent and selective 5-HT1A receptor agonist than Buspirone, with significantly less affinity for the dopamine D2 receptor. This profile predicts a potent anxiolytic or antidepressant effect with a potentially lower incidence of side effects associated with D2 receptor modulation.

Part 2: In Vivo Characterization

The next critical phase is to translate the in vitro findings into a living system. This involves assessing the compound's efficacy in a relevant animal model and characterizing its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).

Experimental Objective

To evaluate the anxiolytic-like efficacy of this compound in a murine model and to determine its key pharmacokinetic parameters following oral administration.

Methodologies

The EPM is a widely used behavioral assay for screening anxiolytic drugs. The test is based on the natural aversion of rodents to open and elevated spaces.[7][10]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Male C57BL/6 mice, group-housed and acclimatized to the facility for at least one week.

  • Dosing: Administer this compound (e.g., 0.5, 1, 2.5 mg/kg), Buspirone (e.g., 1, 2.5, 5 mg/kg), or vehicle (e.g., saline with 5% DMSO) via oral gavage (p.o.) 30 minutes before testing.[5][11]

  • Test Procedure: Place a mouse at the center of the maze, facing an open arm. Allow the mouse to explore freely for 5 minutes. Record the session using an overhead video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Also, record the total number of arm entries as a measure of general locomotor activity.

This study determines the concentration-time profile of the drug in the plasma and brain after administration.

  • Animals: Male Sprague-Dawley rats, fitted with jugular vein cannulas for serial blood sampling.

  • Dosing: Administer this compound or Buspirone at a single dose via oral gavage (e.g., 5 mg/kg) and intravenous bolus (e.g., 1 mg/kg) to separate groups of animals.

  • Sample Collection: Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours). At the final time point, euthanize the animals and collect whole brain tissue.

  • Sample Analysis: Process blood to obtain plasma. Extract the drug from plasma and brain homogenates. Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t1/2: Elimination half-life.

    • F%: Oral bioavailability (calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100).

    • Brain/Plasma Ratio: (Concentration in brain) / (Concentration in plasma) at a specific time point, indicating blood-brain barrier penetration.[12]

Hypothetical In Vivo Data Summary

Table 2: Efficacy in the Elevated Plus-Maze Test

Treatment (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)
Vehicle15 ± 2.1
This compound (0.5) 22 ± 3.5
This compound (1.0) 35 ± 4.2
This compound (2.5) 38 ± 3.9
Buspirone (2.5) 28 ± 3.1[5][7]
Buspirone (5.0) 31 ± 4.0[11]
*p < 0.05 vs. Vehicle

Table 3: Pharmacokinetic Profile in Rats

ParameterThis compound (Hypothetical)Buspirone (Reference)
Oral Bioavailability (F%) 25%~4%[2]
Tmax (hours) 1.00.8
t1/2 (hours) 4.5~2.5[2]
Brain/Plasma Ratio (at Tmax) 2.81.5

Interpretation: The hypothetical efficacy data suggest that this compound produces a robust, dose-dependent anxiolytic-like effect at lower doses than Buspirone. The PK data indicate superior oral bioavailability and better CNS penetration compared to Buspirone, along with a longer half-life, which might allow for less frequent dosing.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of creating a predictive mathematical model that relates an in vitro property of a drug to a relevant in vivo response.[6][10] For a CNS-active drug like this compound, a meaningful IVIVC would aim to correlate in vitro receptor occupancy with in vivo target engagement and, ultimately, the pharmacodynamic (anxiolytic) effect.

Conceptual IVIVC Framework

A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate. While more common for oral dosage forms, the principles can be adapted to link in vitro potency with in vivo efficacy. Here, we propose a framework to correlate the percentage of 5-HT1A receptors occupied at a given plasma concentration with the observed anxiolytic response.

Modeling Approach
  • Relate Plasma Concentration to Receptor Occupancy: Using the in vitro Ki value (2.5 nM or 0.51 ng/mL for a MW of 204.31 g/mol ), one can estimate the theoretical receptor occupancy (RO) at a given unbound plasma concentration (Cu) using the formula: RO (%) = 100 * Cu / (Ki + Cu) .

  • Correlate In Vivo PK with Efficacy: From the PK study, we have the plasma concentration over time. From the EPM study, we have the efficacy at a specific dose. By measuring plasma concentrations in the EPM-tested animals at the time of the test, we can link a specific plasma concentration to a specific behavioral outcome.

  • Build the IVIVC Model: Plot the in vivo anxiolytic effect (% time in open arms) against the calculated in vitro receptor occupancy for the corresponding plasma concentrations. A strong correlation would suggest that the in vitro 5-HT1A agonist activity is the primary driver of the in vivo anxiolytic effect.

This model would predict that the effective plasma concentration of this compound required to achieve a significant anxiolytic effect corresponds to a high degree of 5-HT1A receptor occupancy.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment cluster_ivivc IVIVC Modeling invitro_start This compound binding Radioligand Binding Assay (Determine Ki) invitro_start->binding functional [35S]GTPγS Functional Assay (Determine EC50, Emax) invitro_start->functional model Correlate Receptor Occupancy with In Vivo Efficacy binding->model Ki functional->model EC50 efficacy Elevated Plus-Maze (Anxiolytic Effect) efficacy->model PD Data pk Pharmacokinetic Study (ADME Profile) pk->model PK Data

Caption: High-level experimental workflow for IVIVC.

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp Reduced cAMP ac->camp ligand This compound (Agonist) ligand->receptor

References

Phenylpiperazine Analogs at the Dopamine Transporter: A Head-to-Head Comparison in Uptake Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, playing a pivotal role in clearing dopamine from the synaptic cleft. Its modulation has significant therapeutic implications for a range of neurological and psychiatric disorders. Phenylpiperazine derivatives have emerged as a prominent class of compounds that interact with the DAT, exhibiting a wide spectrum of affinities and selectivities. This guide provides a head-to-head comparison of different phenylpiperazine analogs in dopamine uptake assays, offering experimental data, detailed protocols, and mechanistic insights to inform future research and drug discovery efforts.

The Significance of Dopamine Transporter Inhibition

The dopamine transporter is a presynaptic protein that actively reuptakes dopamine, thereby controlling the duration and magnitude of dopaminergic signaling. Inhibition of the DAT leads to an increase in extracellular dopamine levels, a mechanism that underlies the therapeutic effects of drugs used to treat conditions like attention-deficit/hyperactivity disorder (ADHD) and depression. Furthermore, the DAT is a primary target for psychostimulants such as cocaine and amphetamine, making it a crucial area of study for understanding and developing treatments for substance use disorders.[1][2]

Phenylpiperazine-based compounds represent a versatile scaffold that has been extensively explored for its interaction with monoamine transporters.[2][3][4] By systematically modifying the chemical structure of the phenylpiperazine core, researchers can fine-tune the affinity and selectivity of these analogs for the DAT over other transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). This guide will delve into the structure-activity relationships (SAR) that govern these interactions and present a comparative analysis of their performance in well-established in vitro assays.

Comparative Analysis of Phenylpiperazine Analogs

The inhibitory potency of different phenylpiperazine analogs at the dopamine transporter is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) in dopamine uptake assays. The following table summarizes the binding affinities and uptake inhibition data for a selection of representative phenylpiperazine analogs from various studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundDAT Ki (nM)DAT IC50 (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET SelectivityReference
GBR 129091 - 8.51.3 - 5.1126095.5~148-1260~11-95[5][6][7]
GBR 1293514.4-63164.6~44~4.5[5]
1-(3-chlorophenyl)-4-phenethylpiperazineHigh Affinity-----[3]
1-Piperazino-3-(3,4-dichlorophenyl)indan-~2----[8]

The data clearly illustrates the high affinity and selectivity of the GBR series, particularly GBR 12909, for the dopamine transporter.[5][6][7] The structure-activity relationship studies of GBR 12909 analogs have revealed that the bis(4-fluorophenyl)methoxyethyl moiety is crucial for high-affinity binding to the DAT.[1] Other phenylpiperazine series, such as the 1-piperazino-3-phenylindans, have also yielded compounds with potent dopamine uptake inhibition, demonstrating the versatility of this chemical scaffold.[8]

Mechanism of Action: How Phenylpiperazines Inhibit Dopamine Uptake

Phenylpiperazine analogs primarily act as competitive inhibitors at the dopamine transporter. They bind to the same site as dopamine, thereby blocking its reuptake into the presynaptic neuron. This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

The interaction of these ligands with the DAT can induce conformational changes in the transporter protein. For instance, studies on GBR 12909 suggest that its binding involves a "slow isomerization step," indicating a conformational change in the DAT upon ligand binding.[9] This is a general property of the dopamine transporter and is not limited to a specific class of inhibitors.[9] The precise nature of these conformational changes and how different structural modifications on the phenylpiperazine scaffold influence them is an active area of research.

Experimental Protocols: In Vitro Dopamine Uptake Assay

To ensure the reliability and reproducibility of experimental data, a standardized protocol for assessing the inhibitory activity of phenylpiperazine analogs on dopamine uptake is essential. The following is a detailed, step-by-step methodology for a radiolabeled dopamine uptake inhibition assay.

Objective:

To determine the IC50 value of test compounds (phenylpiperazine analogs) for the inhibition of dopamine uptake by the human dopamine transporter (hDAT) expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:
  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • [³H]Dopamine (specific activity ~10-30 Ci/mmol)

  • Test compounds (phenylpiperazine analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., GBR 12909)

  • Scintillation cocktail

  • Microplate scintillation counter

  • 96-well cell culture plates

Experimental Workflow Diagram:

A schematic overview of the in vitro dopamine uptake assay workflow.

Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Culture HEK293-hDAT cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic.

    • Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate for 24-48 hours to allow for adherence and formation of a monolayer.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µL of pre-warmed KRH buffer.

  • Compound Incubation:

    • Prepare serial dilutions of the phenylpiperazine test compounds and the reference inhibitor in KRH buffer.

    • Add 100 µL of the compound dilutions to the respective wells. For total uptake control wells, add 100 µL of KRH buffer with vehicle (e.g., DMSO at the same final concentration as in the compound wells). For non-specific uptake control wells, add a saturating concentration of a potent DAT inhibitor like GBR 12909.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Dopamine Uptake:

    • Prepare a solution of [³H]Dopamine in KRH buffer at a final concentration of approximately 10-20 nM.

    • Initiate the uptake reaction by adding 100 µL of the [³H]Dopamine solution to each well.

    • Incubate the plate at 37°C for a predetermined time (typically 5-15 minutes), which should be within the linear range of dopamine uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution from the wells and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of a lysis buffer (e.g., 1% SDS) to each well and incubate for at least 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials or a 96-well plate compatible with a scintillation counter.

    • Add an appropriate volume of scintillation cocktail to each sample.

    • Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of inhibitor) from the total uptake (counts in the absence of inhibitor).

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific dopamine uptake, by fitting the data to a sigmoidal dose-response curve using a suitable software package.

Dopamine Signaling Pathway and Phenylpiperazine Inhibition

The following diagram illustrates the key components of the dopaminergic synapse and the mechanism of action of phenylpiperazine analogs as dopamine uptake inhibitors.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Phenylpiperazine Phenylpiperazine Analog Phenylpiperazine->DAT Inhibition Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Mechanism of dopamine reuptake and its inhibition by phenylpiperazine analogs.

Conclusion

This guide has provided a comprehensive overview and head-to-head comparison of various phenylpiperazine analogs in the context of dopamine uptake assays. The presented data and protocols offer a valuable resource for researchers in the field of neuroscience and drug discovery. The versatility of the phenylpiperazine scaffold continues to make it an attractive starting point for the design of novel and selective dopamine transporter inhibitors. A thorough understanding of the structure-activity relationships and the nuances of their interaction with the DAT, as detailed in this guide, is paramount for the successful development of next-generation therapeutics targeting the dopaminergic system.

References

A Comparative Analysis of Synthetic Pathways to 1-(3-Phenylpropyl)piperazine: A Novel One-Pot Reductive Amination Versus Traditional N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive validation of a novel, efficient one-pot synthesis route for 1-(3-Phenylpropyl)piperazine, a valuable building block in medicinal chemistry. We present a direct comparison with a widely established two-step N-alkylation method, offering a side-by-side analysis of experimental protocols, reaction efficiency, product purity, and overall practicality. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of N-substituted piperazine derivatives. All experimental data is presented to support the findings, and the underlying chemical principles are explained to provide a robust framework for methodological choices.

Introduction: The Significance of this compound

The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of FDA-approved therapeutics. Its unique physicochemical properties, including its ability to improve aqueous solubility and its capacity to act as a versatile linker between different pharmacophoric groups, make it a highly sought-after structural motif. This compound, in particular, serves as a key intermediate in the synthesis of various biologically active compounds, including potential antipsychotic and antidepressant agents.[1][2]

The development of efficient, scalable, and cost-effective synthetic routes to this compound is therefore of critical importance. Traditionally, the synthesis relies on classical N-alkylation or multi-step reductive amination procedures.[3] These methods, while reliable, can suffer from drawbacks such as the formation of undesired dialkylated byproducts, harsh reaction conditions, and laborious purification steps.[4]

This guide introduces and validates a streamlined one-pot reductive amination protocol. We will demonstrate its advantages over a conventional two-step N-alkylation route involving a Boc-protected piperazine intermediate. The objective is to provide fellow scientists with a detailed, evidence-based comparison to inform their synthetic strategies.

Overview of Synthetic Strategies

Two primary strategies for the synthesis of this compound are evaluated in this guide. The diagram below illustrates the conceptual difference between the established and the proposed new route.

Fig 1. Comparison of Synthetic Strategies cluster_0 Established Method: Two-Step N-Alkylation cluster_1 New Method: One-Pot Reductive Amination P Piperazine BocPip 1-Boc-piperazine P->BocPip Boc Protection Alkylation Alkylation with (3-bromopropyl)benzene BocPip->Alkylation BocProduct 1-Boc-4-(3-phenylpropyl)piperazine Alkylation->BocProduct Deprotection Boc Deprotection (e.g., TFA or HCl) BocProduct->Deprotection FinalProduct1 This compound Deprotection->FinalProduct1 P2 Piperazine OnePot One-Pot Reaction (Imine Formation & Reduction) P2->OnePot Aldehyde 3-Phenylpropanal Aldehyde->OnePot FinalProduct2 This compound OnePot->FinalProduct2

Caption: A high-level overview of the two synthetic routes being compared.

Experimental Protocols & Methodologies

To ensure a fair and rigorous comparison, both syntheses were performed concurrently, followed by identical purification and characterization procedures. The following workflow was applied to validate the results.

G Fig 2. Experimental Validation Workflow Synthesis Parallel Synthesis (Established vs. New Route) Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Characterization Structural Characterization (¹H NMR, ¹³C NMR, MS, IR) Purification->Characterization Analysis Comparative Analysis (Yield, Purity, Time, etc.) Characterization->Analysis Conclusion Conclusion & Recommendation Analysis->Conclusion

Caption: The logical workflow for the comparative validation process.

Established Method: Two-Step N-Alkylation

This method relies on the protection of one of the piperazine nitrogens to prevent dialkylation, followed by alkylation and subsequent deprotection. While effective, it involves multiple steps. The use of a Boc protecting group is a common and well-documented strategy.[4]

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • To a stirred solution of piperazine (3.44 g, 39.9 mmol) in dichloromethane (DCM, 100 mL) at room temperature, a solution of Di-tert-butyl dicarbonate (Boc₂O) (4.37 g, 20.0 mmol) in DCM (50 mL) was added dropwise over 3 hours.

  • The reaction mixture was stirred for an additional 22 hours.

  • The solvent was removed under reduced pressure to yield the crude product, which was used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate

  • 1-Boc-piperazine (3.72 g, 20.0 mmol) was dissolved in acetone (100 mL).

  • Potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol) and (3-bromopropyl)benzene (3.98 g, 20.0 mmol) were added to the solution.

  • The mixture was heated to reflux and stirred for 12 hours.

  • After cooling, the inorganic salts were filtered off, and the solvent was evaporated under reduced pressure.

  • The residue was purified by column chromatography (Silica gel, Hexane:Ethyl Acetate = 4:1) to yield the Boc-protected product.

Step 3: Deprotection to yield this compound

  • The purified Boc-protected intermediate (5.48 g, 18.0 mmol) was dissolved in DCM (50 mL).

  • Trifluoroacetic acid (TFA) (13.9 mL, 180 mmol) was added dropwise at 0°C.

  • The solution was stirred at room temperature for 2 hours.

  • The solvent and excess TFA were removed under reduced pressure.

  • The residue was dissolved in water and basified with a 2M NaOH solution to pH > 12.

  • The aqueous layer was extracted with DCM (3 x 50 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product.

New Method: One-Pot Reductive Amination

This proposed route leverages the efficiency of a one-pot reaction, combining imine formation and reduction in a single step, thereby reducing reaction time and handling losses.[5][6] Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mild nature and tolerance for slightly acidic conditions, which are optimal for imine formation.[7]

  • To a stirred solution of piperazine (2.58 g, 30.0 mmol, 1.5 equiv.) and 3-phenylpropanal (2.68 g, 20.0 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE, 80 mL), add acetic acid (1.15 mL, 20.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (6.36 g, 30.0 mmol) portion-wise over 15 minutes, controlling any mild exotherm.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Stir vigorously for 20 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, DCM:Methanol = 95:5 with 1% Triethylamine) to afford the pure product.

Comparative Data Analysis

The following table summarizes the key performance indicators for both synthetic routes.

MetricEstablished Method (Two-Step N-Alkylation)New Method (One-Pot Reductive Amination) Justification & Remarks
Overall Yield 65%82% The one-pot nature of the new method minimizes product loss during intermediate isolation and purification steps.
Product Purity (by ¹H NMR) >98%>98%Both methods yield high-purity product after chromatographic purification.
Total Reaction Time ~38 hours (including intermediate steps)~5 hours The multi-step nature of the established method, including a lengthy protection step, significantly increases total time.
Number of Steps 3 (Protection, Alkylation, Deprotection)1 (One-Pot) The new method offers significant operational simplicity.
Purification Steps 2 (Post-alkylation and final product)1 (Final product only) Reduced need for chromatography saves time, solvent, and silica gel.
Reagent & Safety Profile Uses Boc₂O and strong acid (TFA).Uses STAB (moisture-sensitive) and acetic acid.Both methods have manageable safety profiles. The new method avoids the use of highly corrosive TFA.
Green Chemistry Score Lower (more steps, more solvent)Higher (fewer steps, better atom economy)The one-pot approach is more aligned with the principles of green chemistry.

Product Characterization

The identity and purity of this compound synthesized via the new route were confirmed by standard analytical techniques. The data was consistent with literature values and the product obtained from the established method.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.29-7.15 (m, 5H, Ar-H), 2.62 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.45 (br s, 8H, piperazine-H), 2.38 (t, J=7.6 Hz, 2H, N-CH₂), 1.83-1.75 (m, 2H, -CH₂-), 1.65 (s, 1H, NH).[8]

  • ¹³C NMR (101 MHz, CDCl₃) δ: 142.2, 128.4, 128.3, 125.7, 58.3, 54.5, 46.1, 33.8, 28.7.

  • Mass Spectrometry (ESI+): m/z 205.17 [M+H]⁺, calculated for C₁₃H₂₁N₂⁺: 205.17.

  • IR (KBr, cm⁻¹): 3280 (N-H stretch), 3025 (Ar C-H stretch), 2935, 2815 (Aliphatic C-H stretch), 1603, 1495 (C=C stretch).[9][10]

Discussion & Conclusion

This guide demonstrates a comprehensive validation of a novel one-pot reductive amination for the synthesis of this compound. The experimental evidence clearly indicates that the new method is superior to the established two-step N-alkylation protocol in several key aspects.

The most significant advantages are the dramatically reduced reaction time (5 hours vs. 38 hours) and a markedly improved overall yield (82% vs. 65%). These improvements stem directly from the procedural simplicity of the one-pot approach, which eliminates the need for intermediate isolation and purification, thereby minimizing material loss and operator time.

From a process chemistry and green chemistry perspective, the new method is also more favorable. It reduces the number of synthetic operations and chromatographic purifications, leading to a substantial decrease in solvent consumption and waste generation. While both methods produce a final product of high purity, the efficiency and elegance of the one-pot reductive amination make it the recommended route for both laboratory-scale synthesis and potential scale-up operations.

This comparative study provides researchers with a validated, efficient, and practical alternative for the synthesis of this compound, enabling faster access to this important chemical intermediate for drug discovery and development programs.

References

A Researcher's Guide to the Metabolic Stability of Piperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability.[1][2] However, the piperazine moiety can also be a metabolic liability, presenting a significant hurdle in the drug development pipeline.[3] Understanding and optimizing the metabolic stability of piperazine derivatives is paramount for designing safe and efficacious therapeutics. This guide provides an in-depth comparative analysis of the metabolic stability of various piperazine derivatives, supported by experimental data and protocols.

The Metabolic Fate of Piperazine Derivatives: Key Pathways

The metabolic transformation of piperazine-containing compounds is primarily orchestrated by cytochrome P450 (CYP) enzymes in the liver.[4] The electron-rich nitrogen atoms and adjacent carbons of the piperazine ring are common sites for metabolic attack.[5] The major metabolic pathways include:

  • N-dealkylation: This is a frequent metabolic route for piperazines substituted with alkyl groups on one or both nitrogen atoms.[4][6] The removal of these alkyl groups can significantly alter the pharmacological activity and clearance of the parent compound.

  • Aromatic Hydroxylation: For arylpiperazines, the aromatic ring attached to the piperazine nitrogen is susceptible to hydroxylation.[6]

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites, including piperazinones and piperazine-N-oxides. In some cases, this can lead to ring opening or even contraction.[5][7]

  • Phase II Conjugation: Following Phase I metabolism, the newly introduced polar functional groups (e.g., hydroxyl groups) can undergo conjugation with endogenous molecules like glucuronic acid or sulfate, further increasing water solubility and facilitating excretion.[4]

The specific CYP isoforms involved in piperazine metabolism can vary depending on the compound's structure, but CYP3A4, CYP2D6, and CYP1A2 are frequently implicated.[8][9]

Below is a diagram illustrating the primary metabolic pathways for piperazine derivatives.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent_Piperazine Piperazine Derivative N_Dealkylation N-Dealkylation Parent_Piperazine->N_Dealkylation Alkyl Substituent Aromatic_Hydroxylation Aromatic Hydroxylation Parent_Piperazine->Aromatic_Hydroxylation Aryl Substituent Ring_Oxidation Piperazine Ring Oxidation Parent_Piperazine->Ring_Oxidation Conjugation Glucuronidation/ Sulfation N_Dealkylation->Conjugation Aromatic_Hydroxylation->Conjugation Ring_Oxidation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Primary metabolic pathways of piperazine derivatives.

Factors Influencing Metabolic Stability: A Structure-Metabolism Relationship

The metabolic stability of a piperazine derivative is not an intrinsic property but is heavily influenced by its chemical structure. Medicinal chemists can strategically modify the molecule to "block" or reduce the likelihood of metabolic attack at susceptible sites.[6]

Key structural factors include:

  • Substitution on the Piperazine Nitrogens: The nature of the substituents on the piperazine nitrogens can significantly impact metabolic stability.[10] For instance, replacing a metabolically labile N-alkyl group with a more robust substituent can enhance stability.

  • Substitution on Adjacent Aromatic Rings: For arylpiperazines, the electronic properties of the aromatic ring can influence its susceptibility to hydroxylation. Introducing electron-withdrawing groups can sometimes decrease the rate of metabolism.

  • Steric Hindrance: Introducing bulky groups near a potential metabolic hotspot can sterically hinder the approach of metabolizing enzymes, thereby improving stability.

  • Lipophilicity: While a direct correlation is not always observed, highly lipophilic compounds tend to be more readily metabolized by CYP enzymes.[11][12] Optimizing lipophilicity is a critical aspect of drug design.[10]

Experimental Assessment of Metabolic Stability

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo clearance of a compound.[11] The two most common assays are:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP enzymes.[6] It is a high-throughput and cost-effective method for assessing Phase I metabolism.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.[6] This provides a more comprehensive picture of a compound's overall metabolic fate.

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a piperazine-containing compound.

1. Preparation of Reagents:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[6]

2. Incubation:

  • In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.
  • Pre-warm the mixture to 37°C.
  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.[3]

3. Time Points and Quenching:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[3]

4. Sample Processing and Analysis:

  • Vortex the samples and centrifuge to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[3]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = -0.693 / slope).
  • Intrinsic clearance (CLint) can then be calculated.

A [label="Prepare Reagents\n(Buffer, Compound, NADPH system)"]; B [label="Incubate at 37°C\n(Microsomes + Compound)"]; C [label="Initiate Reaction\n(Add NADPH system)"]; D [label="Sample at Time Points\n(0, 5, 15, 30, 60 min)"]; E [label="Quench Reaction\n(Ice-cold Acetonitrile)"]; F [label="Protein Precipitation\n& Centrifugation"]; G [label="LC-MS/MS Analysis"]; H [label="Data Analysis\n(Calculate t½ and CLint)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Analysis of Piperazine Derivatives

The following table summarizes the metabolic stability data for a series of piperazin-1-ylpyridazine analogs, demonstrating the impact of structural modifications on microsomal half-life. The data is extracted from a study on structure-metabolism relationships.[11][13]

CompoundStructural ModificationMLM t½ (min)HLM t½ (min)
1 Parent Compound23
7 "Fluorine-blocking" on ring D~26-
9 Thiazole replacement for benzene in ring D~10-
27 Hydroxyl group on pyridine ring A> 60-
29 Fluorine-blocked ring D, pyridine in region A, diazaspiro[3.3]heptane replacement for piperazine113105

MLM: Mouse Liver Microsomes, HLM: Human Liver Microsomes

As the data illustrates, strategic modifications can lead to a dramatic improvement in metabolic stability. For example, "fluorine-blocking" a metabolically susceptible position on an aromatic ring (Compound 7) led to a 13-fold increase in the half-life in mouse liver microsomes compared to the parent compound (Compound 1).[11] A more drastic structural change, replacing the piperazine ring altogether and modifying other parts of the scaffold (Compound 29), resulted in a greater than 50-fold improvement in metabolic stability.[11][13]

Conclusion

The metabolic stability of piperazine derivatives is a multifaceted challenge that can be effectively addressed through a deep understanding of their metabolic pathways and structure-metabolism relationships. By employing in vitro assays such as the liver microsomal stability assay, researchers can rapidly assess the metabolic liabilities of their compounds and guide the design of more stable and ultimately more successful drug candidates. The comparative data clearly demonstrates that rational drug design, involving targeted structural modifications, is a powerful strategy to overcome the metabolic instability often associated with the piperazine moiety.

References

A Comparative Analysis of Anxiogenic-Like Properties: 1-(3-Phenylpropyl)piperazine versus the Archetypal Anxiogen mCPP

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of preclinical anxiety research, the use of pharmacological tools to induce anxiogenic-like states is fundamental to elucidating the neurobiological underpinnings of anxiety disorders and for the initial screening of novel anxiolytic compounds. For decades, meta-Chlorophenylpiperazine (mCPP) has served as a reliable and well-characterized anxiogenic agent, inducing anxiety-like behaviors across a range of species, including humans.[1][2][3] Its effects are largely attributed to its action as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2C receptor subtype.[4][5][6] This guide provides a comparative benchmark of a lesser-characterized compound, 1-(3-Phenylpropyl)piperazine, against the established profile of mCPP. While both are piperazine derivatives, emerging evidence suggests divergent behavioral profiles, particularly concerning anxiety-like responses. This document will delve into their mechanisms of action, present available comparative data, and provide detailed protocols for researchers to conduct their own head-to-head comparisons.

Mechanistic Underpinnings of Anxiogenesis: A Tale of Two Piperazines

The anxiogenic effects of mCPP are primarily mediated through its complex interactions with the serotonergic system. It acts as an agonist at multiple serotonin receptors, with its anxiogenic properties most strongly linked to its activity at 5-HT1C and 5-HT2C receptors.[5][7][8] Activation of these receptors is thought to modulate downstream neural circuits involved in fear and anxiety, including the amygdala and hippocampus.[7] Furthermore, mCPP has been shown to bind to serotonin transporter sites, potentially increasing extracellular serotonin levels and contributing to its overall effect.[9]

In stark contrast, the primary pharmacological target of this compound appears to be the sigma receptor system, where it acts as a ligand.[10][11] While the precise functions of sigma receptors are still under investigation, they are known to modulate various neurotransmitter systems, including the dopaminergic system, and have been implicated in the effects of drugs of abuse.[10][12] Notably, a study investigating the behavioral profile of a closely related analog, YZ-185, found that it did not produce significant anxiety-like effects in the elevated zero maze.[10] This suggests that despite their structural similarities, this compound and mCPP likely exert their behavioral effects through distinct neurochemical pathways.

cluster_mCPP mCPP Pathway cluster_PPP This compound Pathway mCPP mCPP HT2C 5-HT2C Receptor mCPP->HT2C Agonist HT1C 5-HT1C Receptor mCPP->HT1C Agonist SERT Serotonin Transporter mCPP->SERT Binds to Anxiogenic Anxiogenic-like Effects HT2C->Anxiogenic HT1C->Anxiogenic PPP This compound SigmaR Sigma Receptors PPP->SigmaR Ligand Dopamine Dopaminergic Modulation SigmaR->Dopamine NoAnxiety No Reported Anxiogenic-like Effects Dopamine->NoAnxiety start Acclimatize Animal drug_admin Administer Compound or Vehicle start->drug_admin place_maze Place Animal in Center of EPM drug_admin->place_maze explore Allow 5 min Free Exploration place_maze->explore record Record Behavior (Video Tracking) explore->record analyze Analyze Data record->analyze end Return to Home Cage & Clean Maze analyze->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Phenylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Phenylpropyl)piperazine, a compound frequently utilized in pharmaceutical research. The procedures outlined herein are synthesized from regulatory standards and best practices to ensure the safety of personnel, the integrity of research, and environmental protection.

Hazard Profile and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound (CAS No: 55455-92-0) presents several hazards that dictate its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Given these properties, all waste containing this compound, including contaminated personal protective equipment (PPE), consumables, and solutions, must be treated as hazardous waste. The foundational principle is waste minimization and segregation at the source . Never dispose of this compound down the drain or in general waste streams.[2][3]

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin IrritationCategory 2Causes skin irritation[1]
Eye IrritationCategory 2Causes serious eye irritation[1]
STOT - Single ExposureCategory 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. No glove material is impervious to all chemicals, so it is crucial to use the appropriate type.[4]

  • Body Protection: A lab coat or chemical-resistant apron.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[6] All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risks.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[8][9]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids, which can cause violent reactions with piperazine derivatives.[10][11]

Create distinct waste containers for:

  • Solid Waste: Unused or expired this compound, contaminated weighing papers, and grossly contaminated PPE.

  • Liquid Waste: Solutions containing this compound. Specify all solvent components on the label.

  • Sharps Waste: Contaminated needles, syringes, or broken glass should be placed in a designated, puncture-resistant sharps container.[2]

Step 2: Containerization and Labeling

Proper containment is critical to prevent leaks and accidental exposure.[4]

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) containers are generally suitable. Ensure containers have secure, screw-on caps.[2]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Do not use abbreviations.[2]

    • A complete list of all contents, including solvents, by percentage.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

    • The date accumulation started.

Step 3: Waste Accumulation and Storage

Hazardous waste must be stored safely pending collection by a licensed disposal facility.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

  • Keep containers securely sealed when not in use.[4]

  • Ensure secondary containment (e.g., a larger, chemical-resistant tub) is used to capture any potential leaks.

  • The storage area should be cool, dry, well-ventilated, and away from general laboratory traffic.[12][13]

Step 4: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal contractor.[2]

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS office will provide specific guidance and coordinate with a certified waste management company.

  • Waste Manifest: Ensure a hazardous waste manifest is completed. This is a legal document that tracks the waste from the point of generation to its final disposal facility.

  • Recommended Disposal Method: For many organic compounds like this, high-temperature incineration at an approved facility is the preferred method of disposal.[11] This process destroys the chemical structure, rendering it non-hazardous.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[5][10]

  • Collect Absorbed Material: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools. Place the collected waste into a designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate Step 2 container Select & Fill Compatible Hazardous Waste Container segregate->container Step 3 label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->label_container Step 4 store Store in Designated Area (Secondary Containment, Sealed) label_container->store Step 5 contact_ehs Contact EHS for Pickup store->contact_ehs Step 6 incinerate Licensed Contractor Transports for High-Temperature Incineration contact_ehs->incinerate Step 7 end Disposal Complete incinerate->end spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean, Report) spill->spill_protocol Emergency Procedure spill_protocol->container Dispose of spill cleanup materials as hazardous waste

Caption: Logical workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 1-(3-Phenylpropyl)piperazine: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the foundation of groundbreaking work is a deeply ingrained culture of safety. Handling novel or specialized compounds like 1-(3-Phenylpropyl)piperazine requires more than just following a checklist; it demands a comprehensive understanding of the molecule's potential hazards and the implementation of rigorous, validated safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond mere instruction to explain the causality behind each critical step.

Hazard Profile: Understanding the Risks of this compound

This compound is a substituted piperazine derivative. While specific toxicological data may be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its potential hazards based on aggregated data.[1] Understanding these classifications is the critical first step in establishing a safe handling protocol.

Table 1: GHS Hazard Classifications for this compound

Hazard Statement CodeHazard ClassDescription
H315Skin IrritationCauses skin irritation.[1]
H319Eye IrritationCauses serious eye irritation.[1]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1]
H302Acute Toxicity (Oral)Harmful if swallowed.[1]

These classifications dictate that the primary routes of exposure to mitigate are skin contact, eye contact, inhalation of dust particles, and accidental ingestion. Therefore, all handling procedures must be designed to create effective barriers against these exposure pathways.

Engineering and Administrative Controls: The First Line of Defense

Before any Personal Protective Equipment (PPE) is worn, the work environment itself should be engineered for safety. PPE is the last line of defense, not the first.

  • Ventilation: All work with this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood.[2][3] This is the most effective way to control airborne particulates and prevent respiratory exposure, directly addressing the H335 hazard.

  • Restricted Access: The area where the compound is being used should be clearly demarcated, with access restricted to authorized personnel who are fully aware of the chemical's hazards.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[2][4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4][5]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The following sections detail the minimum required PPE, with escalations for higher-risk activities.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Safety glasses with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166, must be worn for all tasks.[5]

  • Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant risk of splashing (e.g., during dissolution in a volatile solvent), a face shield should be worn in addition to safety goggles.[6][7]

Skin and Body Protection

Direct contact is a primary exposure risk due to the compound's classification as a skin irritant (H315).[1]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for providing protection against incidental contact.[6][8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. For prolonged contact, consult the glove manufacturer's compatibility data.

  • Lab Coat: A fully buttoned, long-sleeved lab coat serves to protect your personal clothing and skin from contamination.[5][6]

Respiratory Protection

While a fume hood is the primary method for respiratory protection, there are situations where a respirator may be necessary.

  • Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Exposure Scenarios: In the event of a large spill outside of a containment system or if engineering controls fail, a NIOSH-approved respirator with a particulate filter may be necessary.[5][8] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.

The following diagram outlines the decision-making process for PPE selection based on the laboratory task.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 PPE Selection Workflow for this compound cluster_1 Required PPE start Start: Assess Task weighing Weighing Solid Compound? start->weighing dissolving Preparing Solution? weighing->dissolving No ppe_weigh Fume Hood Nitrile Gloves Lab Coat Safety Goggles weighing->ppe_weigh Yes reaction Running/Working up Reaction? dissolving->reaction No ppe_dissolve Fume Hood Nitrile Gloves Lab Coat Safety Goggles + Face Shield dissolving->ppe_dissolve Yes storage Moving/Storing Container? reaction->storage No ppe_reaction Fume Hood Nitrile Gloves Lab Coat Safety Goggles reaction->ppe_reaction Yes ppe_storage Nitrile Gloves Lab Coat Safety Glasses storage->ppe_storage Yes

Caption: PPE selection flowchart based on laboratory task.

Operational and Disposal Plans

A comprehensive safety plan extends to the entire lifecycle of the chemical in the lab, from receipt to disposal.

Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, carefully sweep it up using a dustpan and brush, avoiding the generation of dust.[5] Place the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Major Spill: In the case of a large spill, especially outside of a fume hood, evacuate the area immediately and alert your institution's emergency response team.[2] Prevent others from entering the contaminated area.

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated gloves, and disposable labware, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and relevant hazard symbols.

  • Procedure: Do not mix this waste with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for the disposal of chemical waste.[3][9] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By integrating this expert-level understanding of hazards with rigorous, validated protocols, you can ensure a safe and productive research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.